molecular formula C11H13BrN2O2 B581311 N-(2-Bromo-5-formylpyridin-3-yl)pivalamide CAS No. 1142192-34-4

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Cat. No.: B581311
CAS No.: 1142192-34-4
M. Wt: 285.141
InChI Key: GNGDIUMPJFTUSP-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a useful research compound. Its molecular formula is C11H13BrN2O2 and its molecular weight is 285.141. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-11(2,3)10(16)14-8-4-7(6-15)5-13-9(8)12/h4-6H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGDIUMPJFTUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673936
Record name N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide
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Molecular Weight

285.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-34-4
Record name Propanamide, N-(2-bromo-5-formyl-3-pyridinyl)-2,2-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a highly functionalized pyridine derivative, making it a valuable building block in medicinal chemistry and drug development. Its unique arrangement of a bromine atom, a protected amine, and an aldehyde group offers multiple points for further chemical modification. This guide details a robust and logical two-step synthetic pathway, commencing from the commercially available starting material, 3-amino-2-bromopyridine. The synthesis involves an initial acylation to protect the amine and activate the pyridine ring, followed by a regioselective Vilsmeier-Haack formylation to install the aldehyde functionality. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and key considerations for process optimization and safety.

Introduction and Strategic Overview

The synthesis of complex heterocyclic compounds is a cornerstone of modern pharmaceutical research. Pyridine scaffolds, in particular, are prevalent in a vast array of clinically significant molecules. The target compound, this compound (CAS 1142192-34-4), presents a trifunctionalized core suitable for diverse downstream applications. The bromine at the C2 position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the formyl group at C5 can undergo reductive amination, oxidation, or olefination, and the pivalamide at C3 can be hydrolyzed to reveal the primary amine if needed.

This guide focuses on a logical and efficient synthetic approach designed for clarity, reproducibility, and scalability.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a straightforward two-step sequence. The final pivalamide structure points to an acylation reaction as a potential final step. However, a more strategic approach involves installing the pivaloyl group first to act as a protecting group and an activating/directing group for the subsequent introduction of the formyl group.

The key disconnection is at the C5-formyl bond, pointing to an electrophilic aromatic substitution, specifically a Vilsmeier-Haack reaction.[1][2][3] This reaction is ideal for formylating electron-rich aromatic and heteroaromatic systems.[1][4] The pivalamide group at the C3 position serves as an activating group, directing the incoming electrophile to the C5 position (para to the amide). This leads to the key intermediate, N-(2-Bromopyridin-3-yl)pivalamide, which can be readily synthesized from 3-Amino-2-bromopyridine.

G Target This compound Reagent1 Vilsmeier Reagent (POCl3, DMF) Target->Reagent1 Intermediate1 N-(2-Bromopyridin-3-yl)pivalamide Reagent2 Pivaloyl Chloride Intermediate1->Reagent2 StartingMaterial 3-Amino-2-bromopyridine Reagent1->Intermediate1 Vilsmeier-Haack Formylation Reagent2->StartingMaterial Acylation

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Intermediate: N-(2-Bromopyridin-3-yl)pivalamide

The first stage of the synthesis involves the protection of the amino group of 3-amino-2-bromopyridine via acylation.

Sourcing and Synthesis of 3-Amino-2-bromopyridine

3-Amino-2-bromopyridine (CAS 39856-58-1) is a commercially available starting material. Should a laboratory synthesis be required, it can be prepared from 2-aminopyridine through a bromination reaction, although this can sometimes lead to mixtures of isomers that require careful purification.[5][6] Another reported method involves the Hofmann degradation of 3-bromo-2-pyridinecarboxamide.[7] For the purposes of this guide, we will proceed assuming the use of a commercial source.

Pivaloylation of 3-Amino-2-bromopyridine

Expertise & Causality: The acylation of the 3-amino group serves two critical purposes. First, it protects the nucleophilic amine from reacting in the subsequent electrophilic formylation step. Second, the resulting pivalamide group is an electron-donating group, which activates the pyridine ring, facilitating the Vilsmeier-Haack reaction. Pivaloyl chloride is chosen due to the steric bulk of the resulting pivaloyl (Piv) group, which can enhance stability and influence the conformation of the final product. The reaction is a standard nucleophilic acyl substitution.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-amino-2-bromopyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M), add a non-nucleophilic base like triethylamine (TEA, 1.2 eq) or pyridine (1.5 eq).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add pivaloyl chloride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

ParameterExpected Value
Product Name N-(2-Bromopyridin-3-yl)pivalamide
Appearance White to off-white solid
Yield 85-95%
Purity >97% (by HPLC/NMR)

Vilsmeier-Haack Formylation of N-(2-Bromopyridin-3-yl)pivalamide

This is the key transformation to install the C5-formyl group and yield the final product.

Expertise & Causality: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium ion, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] This reagent is a mild electrophile that reacts preferentially with electron-rich aromatic rings.[2][4] The pivalamide group at C3 is an ortho-, para-director. The C4 position (ortho) is sterically hindered by the adjacent bromine and pivalamide groups. Therefore, the electrophilic substitution occurs regioselectively at the C5 position (para), which is electronically activated and sterically accessible. The reaction initially forms an iminium salt intermediate, which is then hydrolyzed during aqueous work-up to reveal the aldehyde.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 3.0-5.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of N-(2-Bromopyridin-3-yl)pivalamide (1.0 eq) in DMF or another suitable solvent like 1,2-dichloroethane (DCE) to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: Slowly warm the reaction mixture to 70-80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Hydrolysis (Work-up): After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice. Then, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH is ~7-8. This step hydrolyzes the iminium intermediate to the aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

ParameterExpected Value
Product Name This compound
CAS Number 1142192-34-4[8]
Molecular Formula C₁₁H₁₃BrN₂O₂
Appearance Solid
Yield 60-75%
Purity >98% (by HPLC/NMR)

Overall Synthesis Workflow

The complete synthetic process is a streamlined, two-stage procedure that efficiently converts a simple starting material into a highly functionalized intermediate.

Caption: Overall two-step synthesis workflow.

Safety and Handling

Trustworthiness: A critical component of any protocol is ensuring the safety of the researcher. The reagents used in this synthesis pathway require careful handling in a well-ventilated fume hood.

  • Pivaloyl Chloride: Corrosive and lachrymatory. Reacts violently with water and alcohols. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic HCl gas. It is a severe irritant to the eyes, skin, and respiratory system. All transfers should be performed using a syringe or cannula under an inert atmosphere.

  • Bromine-containing compounds: Generally toxic and irritant. Avoid inhalation and skin contact.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents with care.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the acylation of 3-amino-2-bromopyridine followed by a regioselective Vilsmeier-Haack formylation. This pathway is underpinned by well-established reaction mechanisms and provides a logical route to this versatile chemical intermediate. The strategic use of the pivaloyl group as both a protecting and activating moiety is key to the success and efficiency of the synthesis. By following the detailed protocols and safety precautions outlined in this guide, researchers can confidently produce this valuable compound for applications in drug discovery and materials science.

References

  • Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • Preparation method of amino pyridine bromide compound. (n.d.). Google Patents.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]

  • Preparation method of 2-amino-3-bromopyridine. (n.d.). Google Patents.
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • Review Article on Vilsmeier-Haack Reaction. (n.d.). PharmaTutor. Retrieved January 22, 2026, from [Link]

  • Allen, C. F. H., & Thirtle, J. R. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Preparation method of 2-methyl-3-bromopyridine. (n.d.). Google Patents.
  • Preparation method of 2-amino-3-bromopyridine. (n.d.). Eureka | Patsnap. Retrieved January 22, 2026, from [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 22, 2026, from [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

Sources

Strategic Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Core Intermediate for Drug Discovery

An In-Depth Technical Guide to N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Multifunctional Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a strategically designed heterocyclic building block featuring three distinct and orthogonally reactive functional groups. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and reactivity. We will explore the unique synthetic utility derived from the interplay between the 2-bromo position, a handle for cross-coupling chemistry; the 5-formyl group, a versatile electrophilic center; and the sterically hindered 3-pivalamide, a robust protecting group. This document serves as a resource for researchers, scientists, and drug development professionals aiming to leverage this compound's unique architecture for the efficient construction of complex molecular targets in medicinal chemistry and materials science.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in modern drug discovery, present in numerous approved pharmaceuticals and clinical candidates. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it an indispensable core. However, the true potential of this heterocycle is unlocked through precise functionalization. This compound emerges as a highly valuable intermediate by presenting three key functional groups whose reactivities can be selectively addressed. This guide elucidates the chemical rationale behind its design and provides insights into its application as a versatile platform for convergent synthesis.

Physicochemical and Structural Properties

The foundational properties of this compound are summarized below. These identifiers and characteristics are essential for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 1142192-34-4[1][2]
Molecular Formula C₁₁H₁₃BrN₂O₂[1][2]
Molecular Weight 285.14 g/mol [1][2]
Physical Form Solid[1]
IUPAC Name N-(2-bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide-
SMILES CC(C)(C)C(=O)Nc1cc(C=O)cnc1Br[1]
InChI Key GNGDIUMPJFTUSP-UHFFFAOYSA-N[1]

Synthesis and Purification

The preparation of this compound is conceptually straightforward, relying on the selective acylation of a key aminopyridine precursor. The choice of reagents and conditions is critical to ensure high yield and purity.

Retrosynthetic Analysis & Proposed Workflow

The most logical synthetic disconnection points to a reaction between 3-amino-2-bromo-5-formylpyridine and pivaloyl chloride. The pivalamide group is installed last to mask the nucleophilic amine, leaving the other two functional groups ready for subsequent transformations.

Synthetic Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target This compound Precursor 3-Amino-2-bromo-5-formylpyridine Target->Precursor Amide Disconnection Reagent Pivaloyl Chloride s_Precursor 3-Amino-2-bromo-5-formylpyridine s_Product Target Compound s_Precursor->s_Product s_Reagent Pivaloyl Chloride + Base (e.g., Pyridine) s_Reagent->s_Product Acylation

Fig 1: Synthetic pathway for the target compound.
Detailed Experimental Protocol: Synthesis

This protocol describes the acylation of the precursor amine. The choice of a non-nucleophilic base like pyridine or triethylamine is crucial; it acts as a scavenger for the HCl byproduct generated during the reaction, preventing protonation of the starting amine which would render it unreactive.

  • Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-amino-2-bromo-5-formylpyridine (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as pyridine (1.5 eq) or triethylamine (1.5 eq), to the solution and stir.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add pivaloyl chloride (1.1 eq) dropwise via syringe. The bulky tert-butyl group of pivaloyl chloride provides steric hindrance that can help prevent over-acylation or side reactions.[3][4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3x). The aqueous wash removes the hydrochloride salt of the base and any remaining acid.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the distinct reactivity of its three functional groups. This allows for a modular and selective approach to building molecular complexity.

Orthogonal Reactivity Core This compound 2-Bromo 3-Pivalamide 5-Formyl Bromo_Rxns Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) Core:f1->Bromo_Rxns Pd Catalyst Aldehyde_Rxns Nucleophilic Additions Reductive Amination Wittig Reaction Oxidation/Reduction Core:f3->Aldehyde_Rxns Nucleophile/Reagent Amide_Rxns Deprotection (Hydrolysis) (Strong Acid/Base) Core:f2->Amide_Rxns H⁺ or OH⁻

Fig 2: Selective reactions at each functional group.
The 2-Bromo Group: A Gateway to C-C and C-N Bonds

The bromine atom at the C2 position is an excellent handle for transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen atom enhances the reactivity of the C-Br bond towards the oxidative addition step, which is often rate-limiting in catalytic cycles.[5] This makes 2-bromopyridines generally more reactive than their chloro-analogs, allowing for milder reaction conditions.[5]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines.

  • Goldberg Reaction: A copper-catalyzed method for forming C-N bonds with amides.[6]

The 5-Formyl Group: A Versatile Electrophile

The aldehyde at the C5 position is a classic electrophilic center, susceptible to a wide range of nucleophilic attacks and condensation reactions.[7][8] Its reactivity is modulated by the electronic properties of the pyridine ring.

  • Nucleophilic Addition: Reacts with Grignard reagents or organolithium compounds to form secondary alcohols.

  • Reductive Amination: Condensation with a primary or secondary amine to form an imine, which is then reduced in situ to yield a new amine. This is a cornerstone reaction in medicinal chemistry for library synthesis.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, providing a route to extend carbon chains with defined stereochemistry.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄) or reduced to a primary alcohol with sodium borohydride (NaBH₄).[9] This allows for interconversion of functional groups as needed.

The 3-Pivalamide Group: A Robust Amine Protection

The pivalamide group serves as a sterically bulky and chemically robust protecting group for the 3-amino functionality.[3] Its significant steric hindrance, provided by the tert-butyl group, shields the N-H bond and influences the conformation of the molecule.

  • Stability: The pivaloyl group is stable to a wide range of conditions, including those typically used for cross-coupling and aldehyde manipulations.[10][11] It is resistant to many acidic, basic, and reductive conditions that would cleave other common amine protecting groups like Boc or Cbz.[11]

  • Deprotection: Removal of the pivaloyl group is challenging and typically requires harsh conditions, such as strong acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures. This robust nature makes it ideal for multi-step syntheses where the amine must be protected until the final stages.

Applications in Research and Development

The trifunctional nature of this compound makes it an ideal starting point for the synthesis of highly decorated pyridine scaffolds. A common synthetic strategy involves:

  • Utilizing the 2-bromo position for a Suzuki or Buchwald-Hartwig coupling to install a key pharmacophore.

  • Modifying the 5-formyl group via reductive amination to introduce a side chain that can probe a specific pocket of a biological target.

  • Finally, if required, cleaving the pivalamide to reveal the free amine for further functionalization or to act as a hydrogen bond donor.

This approach has been implicitly used in the discovery of inhibitors for various biological targets, including kinases and enzymes like NADPH Oxidase 2.[12][13]

Safety and Handling

According to supplier safety data, this compound is classified with the following hazards:

  • Hazard Codes: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

  • Precautionary Codes: P280 (Wear protective gloves/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: It should be stored in a well-ventilated place, and it is classified as a combustible solid.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. All manipulations should be performed in a chemical fume hood.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated synthetic platform. The orthogonal reactivity of its bromo, formyl, and pivalamide functionalities provides researchers with a powerful tool for the efficient and controlled synthesis of complex, highly substituted pyridine derivatives. Its strategic design minimizes the need for convoluted protection-deprotection sequences and enables convergent synthetic strategies, making it an invaluable asset in the fields of drug discovery, agrochemicals, and materials science.

References

  • 2-Bromopyridine. Wikipedia. [Link]

  • Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC. [Link]

  • The Reaction of 2-Bromopyridine N-Oxides with Active Methylene Compounds. Journal of the American Chemical Society. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. [Link]

  • Pyridine. Wikipedia. [Link]

  • Goldberg reactions of 2-bromopyridine and secondary amides. ResearchGate. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]

  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Publishing. [Link]

  • PIVALOYL CHLORIDE. Ataman Kimya. [Link]

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An In-depth Technical Guide to N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, a key heterocyclic building block in medicinal chemistry. The guide details its chemical properties, a plausible multi-step synthesis, and its significant application as a crucial intermediate in the development of potent kinase inhibitors, particularly for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the strategic use of this compound in the synthesis of novel therapeutics.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a versatile template for drug design. Specifically, substituted 3-aminopyridines are crucial intermediates for creating complex heterocyclic systems with a wide range of pharmacological activities. This compound (CAS No. 1142192-34-4) has emerged as a valuable bifunctional building block, incorporating a reactive aldehyde and a bromine atom, which allow for sequential, site-selective modifications. This strategic arrangement of functional groups makes it an ideal starting material for constructing elaborate molecular architectures, most notably in the field of kinase inhibitor development.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from publicly available sources.[2]

PropertyValue
CAS Number 1142192-34-4
Molecular Formula C₁₁H₁₃BrN₂O₂
Molecular Weight 285.14 g/mol
Appearance Solid
SMILES CC(C)(C)C(=O)Nc1cc(C=O)cnc1Br
InChI Key GNGDIUMPJFTUSP-UHFFFAOYSA-N

Synthesis and Mechanism

The synthesis of this compound can be envisioned as a multi-step process, commencing with a commercially available starting material, 2-aminopyridine. The synthetic strategy involves three key transformations: electrophilic bromination, selective acylation, and regioselective formylation.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A 2-Aminopyridine B 2-Amino-3-bromopyridine A->B Bromination (e.g., Br₂ in Acetic Acid) C N-(2-Bromopyridin-3-yl)pivalamide B->C Acylation (Pivaloyl Chloride) D This compound C->D Formylation (e.g., Vilsmeier-Haack or Ortho-lithiation)

Caption: Proposed synthetic route to this compound.

Step 1: Bromination of 2-Aminopyridine

The initial step involves the regioselective bromination of 2-aminopyridine at the C3 position. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In this case, the C3 and C5 positions are activated.

Plausible Experimental Protocol:

  • Dissolve 2-aminopyridine in a suitable organic solvent such as acetic acid.[4]

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of bromine in acetic acid dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Neutralize the reaction mixture with a base, such as sodium hydroxide solution, to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2-amino-3-bromopyridine.

Causality of Experimental Choices: The use of acetic acid as a solvent provides a polar medium for the reaction and can also protonate the pyridine nitrogen, further influencing the regioselectivity. The slow addition of bromine at low temperature helps to control the exothermic reaction and minimize the formation of di-brominated byproducts.

Step 2: Acylation of 2-Amino-3-bromopyridine

The subsequent step is the selective N-acylation of the amino group of 2-amino-3-bromopyridine with pivaloyl chloride. The pivaloyl group serves as a protecting group for the amine and can also act as a directing group in the subsequent formylation step.

Plausible Experimental Protocol:

  • Suspend 2-amino-3-bromopyridine in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the suspension.

  • Cool the mixture to 0°C and slowly add pivaloyl chloride dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product into an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(2-bromopyridin-3-yl)pivalamide.

Causality of Experimental Choices: The use of an aprotic solvent prevents reaction with the acyl chloride. The base is necessary to neutralize the HCl generated during the reaction. The pivaloyl group is chosen for its steric bulk, which can influence the conformation of the molecule and direct subsequent reactions.

Step 3: Formylation of N-(2-Bromopyridin-3-yl)pivalamide

The final and most crucial step is the introduction of the formyl group at the C5 position. This can be achieved through two primary methods: ortho-lithiation followed by quenching with a formylating agent, or a Vilsmeier-Haack reaction.

Method A: Ortho-lithiation and Formylation

The pivalamide group can act as a directed metalation group, facilitating the deprotonation of the adjacent C4 position. However, deprotonation at the C5 position is also possible.

Plausible Experimental Protocol:

  • Dissolve N-(2-bromopyridin-3-yl)pivalamide in anhydrous tetrahydrofuran under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78°C.

  • Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), dropwise.

  • Stir the reaction mixture at -78°C for a few hours to allow for complete lithiation.

  • Quench the resulting organolithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield this compound.

Method B: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. The pyridine ring is generally electron-deficient, but the pivalamido group can provide sufficient activation for the reaction to occur.[5]

Plausible Experimental Protocol:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0°C.

  • Add N-(2-bromopyridin-3-yl)pivalamide to the pre-formed Vilsmeier reagent.

  • Heat the reaction mixture at an elevated temperature (e.g., 60-80°C) for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a base, such as sodium hydroxide, until the product precipitates.

  • Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Application in Drug Discovery: A Key Intermediate for IRAK4 Inhibitors

This compound is a critical building block in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3] IRAK4 is a serine/threonine kinase that plays a pivotal role in the innate immune response signaling pathways.[6][7] Dysregulation of IRAK4 activity is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer.[6]

The aldehyde and bromine functionalities of this compound allow for a divergent synthetic approach to a variety of complex heterocyclic cores.

Workflow for the Synthesis of an IRAK4 Inhibitor Core:

IRAK4_Inhibitor_Synthesis A N-(2-Bromo-5-formyl- pyridin-3-yl)pivalamide C Fused Pyridine Core A->C Condensation Reaction (involving the aldehyde) B Heterocyclic Condensation Partner B->C E Final IRAK4 Inhibitor C->E Suzuki Coupling (at the bromine position) D Aryl Boronic Acid D->E

Caption: General workflow for utilizing the title compound in IRAK4 inhibitor synthesis.

In a typical synthetic sequence, the aldehyde group of this compound can undergo a condensation reaction with a suitable binucleophile to form a fused heterocyclic system. Subsequently, the bromine atom serves as a handle for introducing further molecular diversity via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Characterization and Analytical Data

While specific, publicly available, detailed experimental and analytical data for this compound is limited, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the aldehyde proton (around 9-10 ppm), the pivaloyl group's nine equivalent protons (as a singlet around 1.3 ppm), and the amide proton (as a broad singlet).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the pyridine ring carbons, the carbonyl carbon of the aldehyde, the carbonyl carbon of the pivalamide, and the carbons of the tert-butyl group.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of a bromine atom.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. Its synthesis, while requiring multiple steps, provides a versatile platform for the construction of complex molecular architectures. The presence of orthogonal functional groups—a reactive aldehyde and a bromine atom suitable for cross-coupling—makes it an invaluable tool for the synthesis of kinase inhibitors, particularly for the IRAK4 target. This guide has outlined its properties, a plausible synthetic pathway, and its key application, providing a solid foundation for researchers in the field of drug discovery.

References

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]]

  • Google Patents. (2014). Preparation method of 2-amino-3-bromopyridine. (CN103664765A). Retrieved from 4]

  • Google Patents. (2016). Piperidinone carboxamide azaindane CGRP receptor antagonists. (US9499545B2). Retrieved from ]

  • Wang, X., et al. (2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. Journal of Medicinal Chemistry, 65(8), 6096-6113.[1]

  • Kelly, P. N., et al. (2015). Selective IRAK4 inhibitors for the treatment of inflammatory disorders. Trends in Immunology, 36(9), 545-555.[6]

  • Buczynski, M. W., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112105.[3]

  • Gribble, G. W., & Saulnier, M. G. (1985). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Heterocycles, 23(5), 1277-1284.[6]

  • Wang, Z., et al. (2018). Recent Progress in the Molecular Recognition and Therapeutic Importance of Interleukin-1 Receptor-Associated Kinase 4. International Journal of Molecular Sciences, 19(11), 3564.[7]

  • Vertex Pharmaceuticals Incorporated. (2013). Solid forms of N-[2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl]-1,4-dihydro-4-oxoquinoline-3-carboxamide. (US8754224B2). Retrieved from ]

  • Chapman, N. B., Clarke, K., & Sharma, K. S. (1971). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic, 915-919.[5]

  • Wang, Z. Y., et al. (2009). IRAK-4 Inhibitors for Inflammation. Current Topics in Medicinal Chemistry, 9(8), 724-737.[8]

Sources

A Technical Guide to the Spectroscopic Characterization of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating Undocumented Spectroscopic Territory

In the landscape of drug discovery and chemical research, it is not uncommon to encounter novel or sparsely documented compounds. N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, with a CAS Number of 1142192-34-4, is one such molecule.[1] While commercially available, detailed public spectroscopic data remains elusive, with suppliers indicating that the responsibility for confirming identity and purity lies with the researcher.

This guide, therefore, moves beyond a simple presentation of data. Instead, it serves as a comprehensive methodological and predictive framework for researchers. We will leverage fundamental principles of spectroscopy and extensive experience with similar molecular scaffolds to predict the spectral characteristics of this compound. This document provides not only the anticipated data but also the rigorous experimental protocols required to obtain and validate these results, embodying a self-validating system of analysis.

Molecular Structure and Predicted Spectroscopic Overview

Molecular Formula: C₁₁H₁₃BrN₂O₂[1] Molecular Weight: 285.14 g/mol [1] Structure:

Caption: Chemical structure of this compound.

Our analytical approach will focus on four cornerstone techniques for structural elucidation: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Spectrum

The rationale for predicting the ¹H NMR spectrum is based on the distinct electronic environments of the protons in the molecule. The pyridine ring is electron-deficient, and the substituents (bromo, formyl, and pivalamide groups) exert significant influence on the chemical shifts of the aromatic protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Aldehyde H~10.1Singlet (s)1H-CHOThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.
Pyridine H-4~8.8Doublet (d)1HAr-HThis proton is ortho to the electron-withdrawing formyl group and is expected to be significantly downfield. It will be split by the H-6 proton.
Pyridine H-6~8.5Doublet (d)1HAr-HThis proton is ortho to the nitrogen and will also be shifted downfield. It will be split by the H-4 proton.
Amide H~8.3Singlet (s)1H-NH-The amide proton chemical shift can vary and is often broad. Its position is influenced by solvent and concentration.
Pivaloyl H~1.3Singlet (s)9H-C(CH₃)₃The nine protons of the tert-butyl group are equivalent and show a characteristic singlet signal in the aliphatic region.
Experimental Protocol for ¹H NMR

A robust protocol is essential for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amide compounds as it helps in resolving the N-H proton signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Spectral Width: 0-16 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum manually.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all peaks.

    • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow for ¹H NMR Analysis

Caption: Experimental workflow for ¹H NMR analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule. The prediction is based on standard chemical shift ranges for different types of carbon atoms.[2]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale | | :--- | :--- | :--- | :--- | :--- | | Aldehyde C=O | ~190 | -CHO | Aldehyde carbonyl carbons are characteristically found at very low field. | | Amide C=O | ~176 | -C(O)NH- | Amide carbonyl carbons are also deshielded, but typically appear upfield from aldehyde carbonyls. | | Pyridine C-Br | ~155 | C2-Br | The carbon attached to the bromine is expected to be downfield due to halogen substitution. | | Pyridine C-N | ~150 | C6 | The carbon adjacent to the ring nitrogen is deshielded. | | Pyridine C-CHO | ~140 | C5 | The carbon attached to the formyl group. | | Pyridine C-NH | ~138 | C3 | The carbon attached to the pivalamide group. | | Pyridine C-H | ~125 | C4 | The remaining aromatic carbon. | | Pivaloyl Quaternary C | ~40 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. | | Pivaloyl Methyl C | ~27 | -C(CH₃ )₃ | The methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) is often beneficial due to the lower natural abundance of ¹³C.

  • Instrumental Parameters (100 MHz for a 400 MHz ¹H instrument):

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to produce singlets for all carbon signals.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

    • Spectral Width: 0-220 ppm.

    • Temperature: 298 K.

  • Data Processing:

    • Similar to ¹H NMR: Fourier transform, phase correction, and baseline correction.

    • Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

    • Assign peaks based on predicted chemical shifts and, if necessary, run advanced experiments like DEPT-135 to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI)

Mass spectrometry is crucial for confirming the molecular weight and can provide structural information through fragmentation patterns.

m/z ValuePredicted IdentityRationale
284/286[M]⁺Molecular Ion Peak. The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity (⁷⁹Br vs ⁸¹Br). This is a key validation point.
200/202[M - C(CH₃)₃C(O)]⁺Loss of the pivaloyl group.
57[C(CH₃)₃]⁺The tert-butyl cation, a very stable and common fragment.
Experimental Protocol for MS
  • Sample Introduction: For a volatile and thermally stable compound like this, direct insertion probe (DIP) for Electron Ionization (EI) or Electrospray Ionization (ESI) from a solution can be used.

  • Instrumental Parameters (EI-MS):

    • Ionization Energy: 70 eV (standard).

    • Source Temperature: 200-250 °C.

    • Mass Range: 50-500 amu.

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (EI-MS) cluster_analysis Spectral Analysis Prep1 Prepare dilute solution (e.g., in Methanol) or load solid on probe Acq1 Introduce sample into ion source Prep1->Acq1 Acq2 Set parameters (70 eV, 200°C source) Acq1->Acq2 Acq3 Acquire mass spectrum Acq2->Acq3 Ana1 Identify Molecular Ion Peak [M]⁺ Acq3->Ana1 Ana2 Verify Br Isotopic Pattern (M/M+2) Ana1->Ana2 Ana3 Analyze Fragmentation Pattern Ana2->Ana3 Ana4 Confirm Molecular Weight & Formula Ana3->Ana4

Caption: Experimental workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

Predicted IR Spectrum

IR spectroscopy is excellent for identifying key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300N-H stretchAmide (-NH-)A moderately sharp peak characteristic of a secondary amide.
~2970C-H stretchAliphatic (-C(CH₃)₃)Characteristic C-H stretching of the tert-butyl group.
~1700C=O stretchAldehyde (-CHO)A strong, sharp absorption for the aldehyde carbonyl.
~1680C=O stretchAmide I bandA strong, sharp absorption for the amide carbonyl.
~1580C=C/C=N stretchPyridine ringAromatic ring stretching vibrations.
~1540N-H bendAmide II bandBending vibration of the N-H bond coupled with C-N stretching.
Experimental Protocol for IR
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Instrumental Parameters (FT-IR):

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • A background spectrum of the empty ATR crystal or a blank KBr pellet should be collected and automatically subtracted from the sample spectrum.

Conclusion: A Framework for Structural Validation

This guide provides a comprehensive, predictive, and methodological framework for the complete spectroscopic characterization of this compound. By following the detailed protocols for ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently acquire the necessary data. The predicted spectral values and patterns serve as a benchmark for interpretation, ensuring that the structural identity and purity of this compound can be rigorously validated. This approach, grounded in first principles and established analytical practices, empowers researchers to navigate the challenges posed by sparsely documented chemical entities.

References

  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Available at: [Link]

  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Available at: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available at: [Link]

  • MDPI. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives. Available at: [Link]

  • MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available at: [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available at: [Link]

  • MDPI. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Available at: [Link]

  • World News of Natural Sciences. Synthesis and characterization of novel pyrimidine derivatives of N-pentyl-2,7-diphenyl-3,8a- dihydroimidazo. Available at: [Link]

  • SpectraBase. Naphthalene-1-carboxamide, N-(5-bromo2-pyridyl)- - Optional[13C NMR]. Available at: [Link]

Sources

An In-depth Technical Guide to N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document elucidates its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's reactivity, focusing on the strategic manipulation of its functional groups—the bromopyridine core, the formyl moiety, and the pivalamide protecting group. Particular emphasis is placed on its application as a versatile scaffold in the synthesis of complex molecules, most notably in the development of kinase inhibitors and other pharmacologically active agents. This guide is intended to serve as a critical resource for researchers leveraging this compound in their synthetic endeavors and drug discovery programs.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted pyridine derivative that has gained traction as a valuable building block in organic synthesis. Its structure incorporates three key functional groups that can be selectively addressed, offering a high degree of synthetic flexibility.

The formal IUPAC name for this compound is N-(2-bromo-5-formylpyridin-3-yl)-2,2-dimethylpropanamide .[1][2]

PropertyValueSource(s)
CAS Number 1142192-34-4[1][3]
Molecular Formula C₁₁H₁₃BrN₂O₂[1][2]
Molecular Weight 285.14 g/mol [1][2]
Physical Form Solid[1]
SMILES String CC(C)(C)C(=O)Nc1cc(C=O)cnc1Br[1]
InChI Key GNGDIUMPJFTUSP-UHFFFAOYSA-N[1]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be logically broken down into two primary transformations:

  • Acylation: Protection of the amino group of 5-bromo-3-aminopyridine with a pivaloyl group.

  • Formylation: Introduction of a formyl group at the C5 position of the pyridine ring.

Synthetic_Pathway 5-Bromo-3-aminopyridine 5-Bromo-3-aminopyridine N-(5-Bromopyridin-3-yl)pivalamide N-(5-Bromopyridin-3-yl)pivalamide 5-Bromo-3-aminopyridine->N-(5-Bromopyridin-3-yl)pivalamide Pivaloyl chloride, Pyridine, DCM, 0 °C to rt This compound This compound N-(5-Bromopyridin-3-yl)pivalamide->this compound n-BuLi, THF, -78 °C; then DMF

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(5-Bromopyridin-3-yl)pivalamide

  • Rationale: The pivaloyl group is introduced to protect the amine functionality and to act as a potential directing group in subsequent reactions. Its steric bulk can offer stability under various reaction conditions.[4]

  • Procedure:

    • To a stirred solution of 5-bromo-3-aminopyridine (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add pyridine (1.5 eq.) and cool the mixture to 0 °C.

    • Slowly add pivaloyl chloride (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(5-Bromopyridin-3-yl)pivalamide.

Step 2: Synthesis of this compound

  • Rationale: Ortho-lithiation directed by the pivalamide group, followed by quenching with an electrophile like N,N-dimethylformamide (DMF), is a standard method for introducing a formyl group onto an aromatic ring.

  • Procedure:

    • Dissolve N-(5-Bromopyridin-3-yl)pivalamide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the solution to -78 °C.

    • Slowly add n-butyllithium (n-BuLi, 2.2 eq.) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

    • Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) dropwise and continue stirring at -78 °C for 1 hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Characterization

While specific spectral data is not publicly available, the following are the expected characteristic signals for this compound:

  • ¹H NMR: Expect signals for the aldehydic proton (~9.9-10.1 ppm), two aromatic protons on the pyridine ring (as doublets or singlets depending on coupling), a singlet for the tert-butyl group (~1.3 ppm), and a broad singlet for the amide N-H.

  • ¹³C NMR: Expect signals for the carbonyl carbon of the aldehyde (~190 ppm), the carbonyl carbon of the amide (~176 ppm), aromatic carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group.

  • IR Spectroscopy: Expect characteristic stretching frequencies for the N-H bond (~3300 cm⁻¹), the C=O of the aldehyde (~1700 cm⁻¹), and the C=O of the amide (~1680 cm⁻¹).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (285.14 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

Reactivity and Synthetic Applications

This compound is a trifunctional molecule, and its synthetic utility lies in the selective manipulation of its three key functional groups.

Reactivity_Hub Core This compound 2-Bromo 5-Formyl 3-Pivalamide Suzuki Suzuki-Miyaura Coupling Core:bromo->Suzuki Pd-catalyzed C-C bond formation Buchwald Buchwald-Hartwig Amination Core:bromo->Buchwald Pd-catalyzed C-N bond formation Heck Heck Reaction Core:bromo->Heck Pd-catalyzed C-C bond formation ReductiveAmination Reductive Amination Core:formyl->ReductiveAmination Formation of amines Wittig Wittig Olefination Core:formyl->Wittig Formation of alkenes Oxidation Oxidation to Carboxylic Acid Core:formyl->Oxidation e.g., Pinnick oxidation Reduction Reduction to Alcohol Core:formyl->Reduction e.g., NaBH₄ Deprotection Amine Deprotection Core:pivalamide->Deprotection Acid/Base hydrolysis

Caption: Reactivity map of the key functional groups.

Transformations at the 2-Bromo Position

The bromine atom on the electron-deficient pyridine ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions.[5] This allows for the introduction of a wide variety of substituents, which is a cornerstone of modern medicinal chemistry.[6][7]

  • Suzuki-Miyaura Coupling: This is arguably the most important reaction for this position, enabling the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids or esters.[8][9][10] This reaction is fundamental for constructing biaryl scaffolds commonly found in kinase inhibitors.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, providing access to substituted aminopyridines.

  • Heck Reaction: This allows for the formation of C-C bonds with alkenes.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with water and extract with an organic solvent.

  • Purify the product via column chromatography.

Transformations of the 5-Formyl Group

The aldehyde functionality is a versatile precursor to many other functional groups.

  • Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) provides access to a diverse range of substituted aminomethylpyridines.

  • Oxidation: The formyl group can be easily oxidized to a carboxylic acid using reagents such as sodium chlorite (Pinnick oxidation).

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) yields the corresponding hydroxymethyl derivative, N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, which is also a useful intermediate.[11]

  • Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides allows for the synthesis of various vinyl-substituted pyridines.

The 3-Pivalamide Group

The pivalamide group primarily serves as a protecting group for the 3-amino functionality. Its steric bulk provides stability against many reaction conditions. However, it can be removed under harsh acidic or basic conditions to reveal the free amine, which can then be further functionalized.

Applications in Research and Drug Development

Substituted bromopyridines are privileged scaffolds in medicinal chemistry due to their ability to participate in a wide range of biological interactions and their synthetic tractability.[12] this compound is a valuable intermediate for the synthesis of complex molecules, particularly in the development of kinase inhibitors.[6]

The general strategy involves using the bromo position as an anchor for a core pharmacophore via Suzuki coupling, while the formyl group is elaborated to interact with other regions of the target protein. The pivalamide-protected amine can either remain as part of the final structure or be deprotected for further modification.

Safety and Handling

This compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Sensitization (Category 1); Eye Irritation (Category 2).[1]

  • Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed synthetic intermediate that offers multiple avenues for molecular elaboration. Its trifunctional nature allows for sequential and selective reactions, making it a powerful tool for building complex molecular architectures. Its demonstrated utility in the synthesis of precursors for biologically active compounds, particularly kinase inhibitors, underscores its importance for researchers in medicinal chemistry and drug discovery. This guide provides the foundational knowledge required to effectively and safely utilize this versatile building block in the laboratory.

References

  • BenchChem. (2025).
  • AKos Consulting & Solutions. This compound.
  • Geuns-Meyer, S., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(11), 3193.
  • Ma, D., et al. (2012). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. Journal of Medicinal Chemistry, 55(17), 7944-7948.
  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). Frontiers in Chemistry, 10, 963953.
  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Kirchhoff, J. H., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • BenchChem. (2025). Pivalamide: A Comprehensive Technical Guide for Researchers. BenchChem.
  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (2016). Molbank, 2016(4), M911.
  • BLDpharm. N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide.
  • Martin, R., & Buchwald, S. L. (2014). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.

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"N-(2-Bromo-5-formylpyridin-3-yl)pivalamide starting materials"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Starting Materials and Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Introduction

This compound (CAS Number: 1142192-34-4) is a highly functionalized pyridine derivative that serves as a critical building block in contemporary medicinal chemistry and drug development.[1] Its unique arrangement of a bromo substituent, a protected amine, and a reactive formyl group makes it a versatile intermediate for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics. This guide provides a detailed examination of the strategic synthesis of this compound, focusing on the selection of starting materials, the rationale behind key transformations, and detailed protocols for its preparation.

Retrosynthetic Strategy and Core Precursors

A logical retrosynthetic analysis of the target molecule reveals a convergent synthetic pathway. The final molecule is an amide, which can be disconnected at the C-N bond, pointing to an acylation reaction as the final key step. The formyl group is often best installed via oxidation of a more stable precursor, such as a primary alcohol.

This leads to two primary disconnections:

  • Amide Bond Formation: The pivalamide group is readily formed by the acylation of a 3-aminopyridine precursor with pivaloyl chloride.[2][3] This identifies 2-Bromo-5-formylpyridin-3-amine as the immediate precursor.

  • Formyl Group Introduction: The aldehyde functionality is sensitive to many reaction conditions. A robust strategy involves the late-stage oxidation of a primary alcohol. This points to N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide as a key intermediate, which itself derives from (3-Amino-2-bromopyridin-5-yl)methanol .[4]

The following diagram illustrates this primary retrosynthetic approach.

G cluster_main Retrosynthetic Analysis Target This compound (Target Molecule) Intermediate1 N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Target->Intermediate1 Functional Group Interconversion (Oxidation) Intermediate2 (3-Amino-2-bromopyridin-5-yl)methanol Intermediate1->Intermediate2 Amide Bond Formation (Acylation) StartingMaterials Key Starting Materials (e.g., Substituted Aminopyridines) Intermediate2->StartingMaterials Core Scaffold Synthesis

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of the Core Intermediate: (3-Amino-2-bromopyridin-5-yl)methanol

The synthesis of the core scaffold is the most critical phase, dictating the overall efficiency of the process. While several routes exist, a common and reliable method starts from commercially available 2-aminopyridine. This multi-step process involves strategic bromination, nitration, reduction, and functional group manipulation to install the required substituents in the correct positions.

A plausible and field-proven route begins with 2-aminopyridine, which is first brominated to yield 2-amino-5-bromopyridine.[5] Subsequent nitration, reduction of the nitro group, and conversion of the 5-bromo substituent are required to arrive at the key hydroxymethyl intermediate.

Rationale for Key Steps:

  • Bromination of 2-Aminopyridine: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (3- and 5-positions). Using a controlled amount of bromine in acetic acid preferentially yields 2-amino-5-bromopyridine.[5]

  • Nitration: The introduction of a nitro group at the 3-position is achieved using standard nitrating conditions. This step sets the stage for creating the 3-amino functionality.

  • Reduction: The nitro group is selectively reduced to an amine, typically using reducing agents like iron in acetic acid or catalytic hydrogenation. This transformation is generally high-yielding and clean.[6]

  • Hydroxymethylation: The bromo group at the 5-position can be converted to a hydroxymethyl group via a lithium-halogen exchange followed by quenching with formaldehyde, or more commonly through a palladium-catalyzed carbonylation/reduction sequence.

Pivaloyl Protection of the 3-Amino Group

With the core intermediate, (3-Amino-2-bromopyridin-5-yl)methanol , in hand, the next step is the protection of the 3-amino group. Pivaloyl chloride is an excellent choice for this transformation.

Causality Behind Experimental Choices:

  • Reagent Selection: Pivaloyl chloride (2,2-dimethylpropanoyl chloride) is used to introduce the pivaloyl (Piv) protecting group.[7] The bulky tert-butyl group of the pivalamide provides significant steric hindrance, which not only protects the amine from unwanted side reactions in subsequent steps but also enhances the stability of the compound.[2]

  • Reaction Conditions: The acylation is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol: Synthesis of N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide[5]
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (3-Amino-2-bromopyridin-5-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Acylation: Slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide, can be purified by column chromatography on silica gel.

Final Oxidation to this compound

The final step is the selective oxidation of the primary alcohol to the desired aldehyde. The choice of oxidant is critical to avoid over-oxidation to a carboxylic acid or reaction with other parts of the molecule.

Causality Behind Experimental Choices:

  • Oxidant Selection: Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation. It is a mild and highly selective heterogeneous oxidant for allylic and benzylic-type alcohols. Its solid nature simplifies the reaction work-up, as it can be removed by simple filtration. Other reagents like Dess-Martin periodinane (DMP) could also be employed.

  • Solvent and Temperature: The reaction is typically performed in a non-polar solvent like DCM or chloroform at room temperature to ensure selectivity and prevent side reactions.

Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask, add N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (1.0 eq) and dichloromethane (DCM, ~0.05 M).

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 eq) portion-wise to the stirred solution. A large excess is typically required for this heterogeneous reaction.

  • Reaction: Stir the resulting black suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with DCM.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid, this compound, can be further purified by recrystallization or a short plug of silica gel if necessary.

Summary of Starting Materials and Reagents

The successful synthesis of the target compound relies on the availability and purity of several key reagents.

Reagent/MaterialCAS NumberMolecular FormulaPurpose
2-Aminopyridine504-29-0C₅H₆N₂Primary Starting Material
Bromine7726-95-6Br₂Electrophilic Brominating Agent
Nitric Acid / Sulfuric Acid7697-37-2HNO₃ / H₂SO₄Nitrating Agents
Iron Powder7439-89-6FeReducing Agent (Nitro to Amino)
Pivaloyl Chloride3282-30-2C₅H₉ClOAcylating Agent for Amine Protection[7]
Triethylamine121-44-8C₆H₁₅NNon-nucleophilic Base
Manganese Dioxide (Activated)1313-13-9MnO₂Selective Oxidizing Agent
Dichloromethane (DCM)75-09-2CH₂Cl₂Aprotic Solvent

Overall Synthetic Workflow

The complete forward synthesis is a linear sequence transforming a simple pyridine core into the highly functionalized target molecule.

G cluster_workflow Forward Synthetic Workflow A 2-Aminopyridine B Multi-step Scaffold Synthesis A->B e.g., Bromination, Nitration, Reduction C (3-Amino-2-bromopyridin- 5-yl)methanol B->C D N-(2-Bromo-5-(hydroxymethyl) pyridin-3-yl)pivalamide C->D Pivaloyl Chloride, Base E N-(2-Bromo-5-formylpyridin- 3-yl)pivalamide D->E MnO₂

Caption: Overall workflow from starting material to final product.

References

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. Retrieved January 22, 2026.
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. (n.d.). PrepChem.com. Retrieved January 22, 2026.
  • Preparation method of 2-amino-3-bromopyridine. (n.d.).
  • CN103664765A - Preparation method of 2-amino-3-bromopyridine. (n.d.). Google Patents.
  • This compound. (n.d.). AFECHEM. Retrieved January 22, 2026.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved January 22, 2026, from [Link]

  • Pabel, J., Hösl, C. E., Maurus, M., Ege, M., & Wanner, K. T. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 65(26), 9272–9275. [Link]

  • Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. (n.d.).
  • Pivaloyl chloride patented technology retrieval search results. (n.d.).
  • Pivaloyl chloride. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. (n.d.). AFECHEM. Retrieved January 22, 2026.
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). (n.d.). Cenmed. Retrieved January 22, 2026.
  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. (2022). PubMed Central. Retrieved January 22, 2026.
  • N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide. (n.d.). BLDpharm. Retrieved January 22, 2026.
  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. (n.d.). AFECHEM. Retrieved January 22, 2026.
  • CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (n.d.). Google Patents.

Sources

An In-Depth Technical Guide to the Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review and a proposed synthetic pathway for N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. This document, intended for an audience with a strong background in organic chemistry, delves into the strategic considerations for its synthesis, offering detailed protocols and mechanistic insights.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals. The unique electronic properties and ability to participate in hydrogen bonding make the pyridine ring a privileged structure in drug design. The target molecule, this compound, with its specific substitution pattern of a bromo group, a formyl group, and a pivalamide moiety, presents a synthetically challenging yet valuable target for the development of novel therapeutic agents. The bromo- and formyl- groups offer handles for further chemical modifications, such as cross-coupling reactions and reductive aminations, respectively, allowing for the generation of diverse chemical libraries for biological screening.

Proposed Synthetic Pathway: A Multi-Step Approach

A thorough review of the existing literature does not reveal a direct, one-pot synthesis for this compound. Therefore, a logical, multi-step synthetic route is proposed, commencing from commercially available precursors. This pathway is designed to be robust and adaptable, with each step grounded in well-established chemical transformations.

Synthetic_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Pivaloylation 2-Bromo-5-(dibromomethyl)pyridine 2-Bromo-5-(dibromomethyl)pyridine 2-Bromo-5-formylpyridine 2-Bromo-5-formylpyridine 2-Bromo-5-(dibromomethyl)pyridine->2-Bromo-5-formylpyridine CaCO3, H2O, 105°C 2-Bromo-3-nitro-5-formylpyridine 2-Bromo-3-nitro-5-formylpyridine 2-Bromo-5-formylpyridine->2-Bromo-3-nitro-5-formylpyridine H2SO4, HNO3 2-Bromo-5-formylpyridin-3-amine 2-Bromo-5-formylpyridin-3-amine 2-Bromo-3-nitro-5-formylpyridine->2-Bromo-5-formylpyridin-3-amine Fe, AcOH This compound This compound 2-Bromo-5-formylpyridin-3-amine->this compound Pivaloyl chloride, Base

Caption: Proposed four-step synthesis of the target molecule.

Step 1: Synthesis of 2-Bromo-5-formylpyridine

The synthesis commences with the preparation of the key intermediate, 2-Bromo-5-formylpyridine. A reliable method for this transformation involves the hydrolysis of 2-bromo-5-(dibromomethyl)pyridine.[1]

Experimental Protocol:
  • A mixture of 2-bromo-5-(dibromomethyl)pyridine (1 equivalent) and calcium carbonate (2.2 equivalents) in water is prepared.

  • The reaction mixture is heated to 105°C and stirred vigorously for 16 hours.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 2-Bromo-5-formylpyridine.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2-Bromo-5-(dibromomethyl)pyridine344.821.0
Calcium Carbonate100.092.2
Water18.02Solvent
Ethyl Acetate88.11Solvent

Table 1: Reagents for the synthesis of 2-Bromo-5-formylpyridine.

Step 2: Nitration of 2-Bromo-5-formylpyridine

The subsequent step involves the regioselective nitration of 2-Bromo-5-formylpyridine to introduce a nitro group at the 3-position. The directing effects of the substituents on the pyridine ring are crucial in this step. The bromine atom at the 2-position and the formyl group at the 5-position are both deactivating and meta-directing. Therefore, the incoming electrophile (nitronium ion, NO₂⁺) is expected to be directed to the 3-position. A standard nitrating mixture of concentrated sulfuric acid and nitric acid is proposed for this transformation, analogous to the nitration of other pyridine derivatives.[2]

Proposed Experimental Protocol:
  • To a cooled solution of concentrated sulfuric acid, 2-Bromo-5-formylpyridine (1 equivalent) is added portion-wise, maintaining a low temperature.

  • A mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid is then added dropwise to the reaction mixture, ensuring the temperature does not exceed 25°C.

  • The reaction is stirred at room temperature for several hours until completion is observed by TLC.

  • The reaction mixture is then carefully poured onto crushed ice and neutralized with a suitable base (e.g., concentrated ammonia solution) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 2-bromo-3-nitro-5-formylpyridine.

Step 3: Reduction of 2-bromo-3-nitro-5-formylpyridine

The reduction of the nitro group to an amine is a critical step. A mild reducing agent is required to avoid the reduction of the formyl group. The use of iron powder in acetic acid is a well-established and chemoselective method for the reduction of nitroarenes in the presence of other reducible functional groups.[3] This method has been successfully employed for the synthesis of 2-bromo-5-methylpyridin-3-amine from its corresponding nitro precursor.[3]

Experimental Protocol:
  • A mixture of iron powder (4-5 equivalents) in acetic acid is heated to approximately 80°C.

  • A solution of 2-bromo-3-nitro-5-formylpyridine (1 equivalent) in acetic acid is added dropwise to the heated iron suspension.

  • The reaction mixture is stirred at 80°C for a specified time, and then at room temperature overnight.

  • After the reaction is complete, the mixture is diluted with ethyl acetate and filtered through celite to remove the iron salts.

  • The filtrate is carefully neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-Bromo-5-formylpyridin-3-amine.

Step 4: N-Pivaloylation of 2-Bromo-5-formylpyridin-3-amine

The final step is the acylation of the 3-amino group with pivaloyl chloride to form the desired this compound. This is a standard N-acylation reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Experimental Protocol:
  • To a solution of 2-Bromo-5-formylpyridin-3-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a base such as triethylamine or pyridine (1.1-1.5 equivalents) is added.

  • The mixture is cooled in an ice bath.

  • Pivaloyl chloride (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is then washed with water and brine.

  • The organic layer is dried over a suitable drying agent, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Reactant/ReagentMolecular Weight ( g/mol )Molar Ratio
2-Bromo-5-formylpyridin-3-amine201.021.0
Pivaloyl Chloride120.581.1
Triethylamine101.191.2
Dichloromethane84.93Solvent

Table 2: Reagents for the N-pivaloylation reaction.

Conclusion and Future Perspectives

The proposed four-step synthesis provides a logical and experimentally feasible route to this compound. While direct literature precedents for each specific transformation on this exact scaffold are not fully available, the chosen reactions are robust and well-documented for similar substrates. This guide serves as a valuable resource for researchers aiming to synthesize this and related compounds. Further optimization of reaction conditions for each step, particularly the nitration and reduction, will be crucial for maximizing yields and purity. The successful synthesis of this molecule will undoubtedly open avenues for the exploration of its biological activities and its use as a versatile intermediate in the development of new chemical entities.

References

Sources

An In-depth Technical Guide to the Physical Characteristics of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating N-(2-Bromo-5-formylpyridin-3-yl)pivalamide in Modern Drug Discovery

This compound is a halogenated pyridinyl amide that represents a class of chemical structures with significant potential in medicinal chemistry. The pyridine core is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in hydrogen bonding and other key intermolecular interactions with biological targets. The strategic placement of a bromine atom, an amino-pivalamide group, and a formyl substituent creates a molecule with a distinct electronic and steric profile, making it a valuable building block in the synthesis of more complex bioactive molecules.[1]

The pivalamide moiety, characterized by its sterically bulky tert-butyl group, can confer metabolic stability and influence the conformational preferences of the molecule. This can be a critical factor in designing drug candidates with favorable pharmacokinetic properties. The bromo and formyl groups offer versatile handles for further chemical modifications, such as cross-coupling reactions or reductive aminations, allowing for the exploration of a broad chemical space in the quest for novel therapeutics. This guide provides a comprehensive overview of the known and extrapolated physical and chemical characteristics of this compound, intended to support its application in research and development.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1142192-34-4[1]
Molecular Formula C₁₁H₁₃BrN₂O₂[1]
Molecular Weight 285.14 g/mol [1]
Appearance Solid (predicted)[1]
Melting Point Not reported. Expected to be a solid with a defined melting point, similar to related brominated pyridines.
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.

Below is a diagram illustrating the molecular structure of this compound.

Synthesis_Workflow A 2,5-Dibromopyridine B Grignard Reagent Formation A->B 1. Mg, THF C 2-Bromo-5-formylpyridine B->C 2. DMF D Nitration C->D HNO3/H2SO4 E 3-Nitro-2-bromo-5-formylpyridine D->E F Reduction E->F Fe/NH4Cl or H2/Pd-C G 3-Amino-2-bromo-5-formylpyridine F->G H Pivaloylation G->H Pivaloyl chloride, Pyridine I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2-Bromo-5-formylpyridine

[2] This protocol is adapted from a patented procedure for the synthesis of the key aldehyde intermediate. [2] Materials:

  • 2,5-Dibromopyridine

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of 2,5-dibromopyridine in anhydrous THF to the dropping funnel.

  • Add a small portion of the 2,5-dibromopyridine solution to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining 2,5-dibromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DMF dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-5-formylpyridine.

Step 2: Synthesis of this compound (General Procedure)

The subsequent steps of nitration, reduction, and pivaloylation are standard transformations in organic synthesis.

Procedure Outline:

  • Nitration: Treat 2-bromo-5-formylpyridine with a mixture of nitric acid and sulfuric acid at low temperature to introduce a nitro group at the 3-position.

  • Reduction: Reduce the nitro group of 3-nitro-2-bromo-5-formylpyridine to an amino group using a reducing agent such as iron powder in the presence of ammonium chloride, or through catalytic hydrogenation (H₂/Pd-C).

  • Pivaloylation: React the resulting 3-amino-2-bromo-5-formylpyridine with pivaloyl chloride in the presence of a base like pyridine to form the final pivalamide product. The reaction is typically carried out in an aprotic solvent such as dichloromethane.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel chemical entities in drug discovery. Its physical and chemical properties, along with its synthetic accessibility, make it an attractive starting point for the generation of compound libraries for high-throughput screening. Further research is warranted to fully characterize this molecule, including obtaining a definitive melting point, comprehensive solubility data, and experimental spectroscopic analyses. Elucidation of its crystal structure would also provide valuable insights into its solid-state properties and potential for polymorphism. As a versatile intermediate, this compound holds considerable potential for the synthesis of next-generation therapeutics.

References

  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Google Patents. Preparation method of 2-bromo-5-aldehyde pyridine. CN112479991A.

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Methodological & Application

Application Notes and Protocols for the Use of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom at the 2-position, a formyl group at the 5-position, and a pivalamide-protected amine at the 3-position, allows for a diverse range of selective chemical transformations. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This opens up avenues for the synthesis of novel substituted pyridines, which are prevalent motifs in numerous biologically active compounds and functional materials.[1]

The pivalamide group provides robust protection for the amino group, preventing its interference in the cross-coupling reactions and allowing for subsequent deprotection and further functionalization. The formyl group, a versatile synthetic handle, can be used for a variety of downstream transformations such as reductive amination, oxidation to a carboxylic acid, or olefination reactions. This application note provides detailed protocols and insights for the utilization of this compound in three of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. They generally proceed through a common catalytic cycle, which is initiated by the oxidative addition of an organic halide to a palladium(0) species. This is followed by transmetalation with an organometallic reagent (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The cycle is completed by reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst.

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition R-X R-Pd(II)-X(Ln) R-Pd(II)-X(Ln) Oxidative Addition->R-Pd(II)-X(Ln) Transmetalation / Amine Coordination Transmetalation / Amine Coordination R-Pd(II)-X(Ln)->Transmetalation / Amine Coordination R'-M / R'2NH R-Pd(II)-R'(Ln) R-Pd(II)-R'(Ln) Transmetalation / Amine Coordination->R-Pd(II)-R'(Ln) Reductive Elimination Reductive Elimination R-Pd(II)-R'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln R-R' R-R' Reductive Elimination->R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the reaction of an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used, air-stable precatalyst that is readily reduced to the active Pd(0) species in situ.

  • Ligand: Triphenylphosphine (PPh₃) is often sufficient for simple Suzuki couplings. However, for more challenging substrates, more electron-rich and sterically demanding ligands like Buchwald's biaryl phosphine ligands may be necessary to promote oxidative addition and reductive elimination.

  • Base: An aqueous solution of a carbonate base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically employed. The base is crucial for the transmetalation step, activating the organoboron species.

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard. The water is necessary to dissolve the inorganic base and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar bromopyridine substrates.

Materials:

ReagentCAS NumberMolecular Weight
This compound1142192-34-4285.14
Arylboronic acidVariesVaries
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56
Potassium Carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane123-91-188.11
Water (degassed)7732-18-518.02

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask under the inert atmosphere.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Considerations for this compound:

  • The electron-withdrawing nature of the formyl group may slightly retard the rate of oxidative addition. If the reaction is sluggish, a more electron-rich palladium catalyst or ligand may be beneficial.

  • The pivalamide group is generally stable under these conditions.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Causality Behind Experimental Choices

The Sonogashira coupling typically employs a dual catalytic system of palladium and copper.

  • Palladium Catalyst: A palladium(II) precatalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or palladium(II) trifluoroacetate (Pd(CF₃COO)₂) is commonly used.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. It facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used.

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from procedures for the Sonogashira coupling of other 2-amino-3-bromopyridines.

Materials:

ReagentCAS NumberMolecular Weight
This compound1142192-34-4285.14
Terminal AlkyneVariesVaries
Palladium(II) trifluoroacetate2923-28-6332.49
Triphenylphosphine (PPh₃)603-35-0262.29
Copper(I) Iodide (CuI)7681-65-4190.45
Triethylamine (Et₃N)121-44-8101.19
Dimethylformamide (DMF)68-12-273.09

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add palladium(II) trifluoroacetate (0.025 eq.), triphenylphosphine (0.05 eq.), and copper(I) iodide (0.05 eq.).

  • Add dry, degassed DMF and stir the mixture for 10 minutes at room temperature.

  • Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine (2.0 eq.).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 3-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up and Purification Start Start Add_Catalysts Add Pd(CF₃COO)₂, PPh₃, CuI to Schlenk Flask Start->Add_Catalysts Add_Solvent Add dry, degassed DMF Add_Catalysts->Add_Solvent Stir Stir for 10 min at RT Add_Solvent->Stir Add_Reagents Add Bromopyridine, Alkyne, and Et₃N Stir->Add_Reagents Heat Heat to 100 °C for 3-6 h Add_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Cool Cool to RT Monitor->Cool Reaction Complete Dilute_Wash Dilute with EtOAc, wash with aq. NH₄Cl and brine Cool->Dilute_Wash Dry_Concentrate Dry over Na₂SO₄, filter, and concentrate Dilute_Wash->Dry_Concentrate Purify Purify by column chromatography Dry_Concentrate->Purify End End Product Purify->End

Caption: Experimental workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines. For this compound, this allows for the introduction of a variety of primary and secondary amines at the 2-position.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common precatalysts.

  • Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are crucial for this reaction. Ligands such as Xantphos or RuPhos are often effective for coupling with bromopyridines. These ligands facilitate both the oxidative addition and the challenging reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaO t Bu) or cesium carbonate (Cs₂CO₃) are frequently used. The choice of base can significantly impact the reaction outcome.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are preferred.

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol that should serve as a good starting point for the amination of this compound.

Materials:

ReagentCAS NumberMolecular Weight
This compound1142192-34-4285.14
AmineVariesVaries
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.72
Xantphos161265-03-8578.62
Sodium tert-butoxide (NaO t Bu)865-48-596.10
Toluene (anhydrous)108-88-392.14

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and sodium tert-butoxide (1.4 eq.).

  • In a separate glovebox or under an inert atmosphere, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 eq.) and Xantphos (0.04 eq.) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reagents.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Considerations for this compound:

  • The formyl group is generally tolerant to these conditions, but care should be taken to avoid side reactions, especially with primary amines which could potentially form imines.

  • The choice of ligand is critical. If Xantphos gives low yields, other biaryl phosphine ligands such as RuPhos or SPhos should be screened.

Conclusion

This compound is a potent and versatile building block for the synthesis of highly substituted pyridine derivatives. The palladium-catalyzed cross-coupling reactions described herein—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient methods for the elaboration of this scaffold. The provided protocols, based on established procedures for analogous compounds, offer a solid foundation for researchers to explore the vast chemical space accessible from this unique starting material. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

  • Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Rochester. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health. [Link]

  • Facile Microwave Synthesis of Pd-Catalyzed Suzuki Reaction for Bis-6-Aryl Imidazo[1,2-a]Pyridine-2-Carboxamide Derivatives with PEG3 Linker. Semantic Scholar. [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. National Institutes of Health. [Link]

Sources

The Strategic Utility of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the efficient construction of complex molecular architectures with tailored pharmacological profiles. Among these, N-(2-Bromo-5-formylpyridin-3-yl)pivalamide has emerged as a versatile and powerful intermediate. Its unique trifunctional nature—a nucleophilic aminopyridine shielded by a robust pivalamide protecting group, a reactive aldehyde for diverse downstream transformations, and a bromine atom poised for cross-coupling reactions—offers medicinal chemists a triad of synthetic handles to drive the exploration of novel chemical space. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this valuable building block, complete with detailed protocols to facilitate its seamless integration into drug development workflows.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 1142192-34-4[1]
Molecular Formula C₁₁H₁₃BrN₂O₂[1]
Molecular Weight 285.14 g/mol [1]
Appearance Solid[1]
InChI Key GNGDIUMPJFTUSP-UHFFFAOYSA-N[1]
SMILES CC(C)(C)C(=O)Nc1cc(C=O)cnc1Br[1]
Hazard Classifications Acute Toxicity (Oral), Eye Irritation, Skin Sensitization[1]
Storage Store in a cool, dry, well-ventilated area.

Strategic Synthesis of this compound

The synthesis of this trifunctional building block can be approached through a logical sequence of reactions, starting from readily available precursors. A common strategy involves the initial construction of a protected aminobromopyridine core, followed by the introduction of the formyl group. Two robust methods for the formylation step are presented here: the Vilsmeier-Haack reaction and the oxidation of a hydroxymethyl precursor.

Method A: Synthesis via Vilsmeier-Haack Formylation

This method introduces the formyl group directly onto the pivalamide-protected aminobromopyridine core. The pivalamide group, being sterically bulky, offers protection to the amino functionality while also acting as an ortho-directing group in electrophilic aromatic substitution reactions.

Synthesis_Method_A Start N-(2-Bromopyridin-3-yl)pivalamide Reagent1 POCl₃, DMF Start->Reagent1 Vilsmeier-Haack Reagent Formation Product This compound Reagent1->Product Formylation

Caption: Vilsmeier-Haack formylation of N-(2-Bromopyridin-3-yl)pivalamide.

Protocol 1: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

  • Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Formylation Reaction: Dissolve N-(2-bromopyridin-3-yl)pivalamide (1.0 eq.) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Method B: Synthesis via Oxidation of a Hydroxymethyl Precursor

An alternative and often milder approach involves the oxidation of the corresponding 5-hydroxymethyl derivative. This precursor can be synthesized from a suitable starting material, and its subsequent oxidation provides the target aldehyde. Manganese dioxide (MnO₂) is an effective and selective oxidizing agent for this transformation.

Synthesis_Method_B Start N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Reagent1 MnO₂, DCM Start->Reagent1 Product This compound Reagent1->Product Oxidation

Caption: Oxidation of the hydroxymethyl precursor to the formyl derivative.

Protocol 2: Oxidation with Manganese Dioxide

  • Reaction Setup: To a solution of N-(2-bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add activated manganese dioxide (MnO₂, 5-10 eq.).

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, and wash the filter cake thoroughly with the reaction solvent.

  • Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.

Applications in Medicinal Chemistry: A Gateway to Privileged Scaffolds

The strategic positioning of the three functional groups in this compound makes it a powerful linchpin for the synthesis of a diverse array of complex molecules, particularly in the realm of kinase inhibitor discovery.

Application 1: Synthesis of Fused Heterocycles - Imidazo[1,2-a]pyridines

The aldehyde and the adjacent pivalamide-protected amine can participate in cyclization reactions to form fused heterocyclic systems, which are common cores in many biologically active molecules. For instance, reaction with an isocyanide can lead to the formation of an imidazo[1,2-a]pyridine scaffold.

Application_1 Start This compound Reagent1 Isocyanide (R-NC) Start->Reagent1 Intermediate1 Deprotection Reagent1->Intermediate1 Reaction Intermediate2 Cyclization Intermediate1->Intermediate2 Product Substituted Imidazo[1,2-a]pyridine Intermediate2->Product

Caption: Synthesis of imidazo[1,2-a]pyridines from the title building block.

Protocol 3: Synthesis of a Substituted Imidazo[1,2-a]pyridine Core

  • Deprotection: The pivalamide group is first removed under acidic conditions. Dissolve this compound (1.0 eq.) in a mixture of methanol and concentrated hydrochloric acid (e.g., 5:1 v/v) and heat to reflux for 2-4 hours. Monitor the deprotection by LC-MS.

  • Neutralization and Isolation: After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product, 3-amino-2-bromo-5-formylpyridine, with ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude 3-amino-2-bromo-5-formylpyridine in a suitable solvent like ethanol. Add the desired isocyanide (e.g., tosylmethyl isocyanide, 1.1 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction, filter off the solids, and concentrate the filtrate. Purify the residue by column chromatography to yield the target imidazo[1,2-a]pyridine.

Application 2: Elaboration via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 2-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming carbon-carbon bonds.

Application_2 Start This compound Reagent1 Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Base Start->Reagent1 Product N-(2-Aryl-5-formylpyridin-3-yl)pivalamide Reagent1->Product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling for C-C bond formation.

Protocol 4: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to 80-100 °C for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-substituted pyridine derivative.

Application 3: Reductive Amination for Side Chain Installation

The formyl group at the 5-position is an ideal electrophile for reductive amination reactions, allowing for the introduction of a wide variety of amine-containing side chains, a common feature in many kinase inhibitors.

Application_3 Start This compound Reagent1 Primary/Secondary Amine (R¹R²NH) Reducing Agent (e.g., NaBH(OAc)₃) Start->Reagent1 Product N-(2-Bromo-5-((R¹R²N)methyl)pyridin-3-yl)pivalamide Reagent1->Product Reductive Amination

Caption: Reductive amination to introduce diverse side chains.

Protocol 5: Reductive Amination

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add the desired primary or secondary amine (1.1-1.5 eq.) to the solution, followed by a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq.), portion-wise to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired N-substituted aminomethylpyridine derivative.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its trifunctional nature provides a robust and flexible platform for the synthesis of diverse and complex molecular entities. The protocols outlined herein offer a practical guide for the synthesis and application of this valuable building block, empowering researchers to accelerate their drug discovery efforts and explore new frontiers in the development of novel therapeutics.

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Pottier, L. R., & Taylor, R. J. (2001). Manganese dioxide. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Topic: A Validated Protocol for the Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from Gemini Synthesis Group

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a key heterocyclic building block in medicinal chemistry, valued for its utility in constructing more complex molecular architectures. This application note provides a detailed, two-step experimental protocol for its synthesis, starting from the commercially available (3-amino-2-bromopyridin-5-yl)methanol. The described methodology is robust, scalable, and founded on well-established chemical transformations, ensuring high yield and purity of the final product. The protocol is designed to be self-validating, with in-depth explanations for experimental choices, integrated safety protocols, and troubleshooting guidance to empower researchers in its successful implementation.

Introduction and Synthetic Strategy

The synthesis of substituted pyridine derivatives is a cornerstone of modern drug discovery. The target molecule, this compound[1], incorporates three distinct functional handles—a bromine atom, a formyl group, and a pivalamide moiety—making it an attractive intermediate for diversification through cross-coupling, condensation, and other reactions.

Our synthetic approach is a logical two-step sequence designed for efficiency and reliability:

  • Acylation: Selective N-acylation of the amino group of (3-amino-2-bromopyridin-5-yl)methanol with pivaloyl chloride. The pivaloyl group serves as a sterically bulky protecting group and introduces a key structural motif.

  • Oxidation: Chemoselective oxidation of the primary alcohol on the pyridine ring to the corresponding aldehyde using activated manganese dioxide (MnO₂). This mild oxidant is chosen to prevent over-oxidation and preserve the other functional groups.

This strategy leverages the readily available starting material and employs high-yielding, clean reactions that simplify purification.

Overall Synthetic Workflow

G cluster_0 Step 1: Pivaloylation cluster_1 Step 2: Oxidation A (3-amino-2-bromopyridin-5-yl)methanol B N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide A->B  Pivaloyl Chloride,  Triethylamine, DCM, 0°C to RT C N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide D This compound (Target Molecule) C->D  Activated MnO₂,  DCM, RT

Caption: Two-step synthesis of the target molecule.

Experimental Protocols

This section provides detailed, step-by-step procedures for each synthetic transformation. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Part 1: Synthesis of N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (Intermediate)

Principle of the Reaction: This step involves the nucleophilic attack of the primary amine onto the electrophilic carbonyl carbon of pivaloyl chloride. Pivaloyl chloride is a highly reactive acylating agent.[2] A tertiary amine base, such as triethylamine (TEA), is essential to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.[3] Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve both the starting material and reagents. The reaction is initiated at 0°C to control the initial exothermic release.

Materials & Reagents Data

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
(3-amino-2-bromopyridin-5-yl)methanol871303-34-7203.0510.01.0
Pivaloyl Chloride3282-30-2120.5811.01.1
Triethylamine (TEA)121-44-8101.1915.01.5
Dichloromethane (DCM)75-09-284.93--

Step-by-Step Protocol:

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add (3-amino-2-bromopyridin-5-yl)methanol (2.03 g, 10.0 mmol).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture until the solid is fully dissolved.

  • Base Addition: Add triethylamine (2.1 mL, 1.52 g, 15.0 mmol) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Add pivaloyl chloride (1.35 mL, 1.33 g, 11.0 mmol) dropwise to the cold, stirring solution over 10 minutes using a syringe. Ensure the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates reaction completion.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of deionized water, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel to yield N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide as a white solid.[4] Expected yield: 80-90%.

Part 2: Synthesis of this compound (Target Molecule)

Principle of the Reaction: This transformation is a selective oxidation of a primary benzylic-type alcohol to an aldehyde. Activated manganese dioxide (MnO₂) is an ideal reagent for this purpose. It is a mild, heterogeneous oxidant that functions by adsorbing the alcohol onto its surface, followed by a concerted mechanism to remove two hydrogen atoms. Its key advantage is its high chemoselectivity for activated alcohols (allylic, benzylic), leaving other sensitive functional groups untouched. The reaction is typically performed in an inert solvent like DCM, and the solid MnO₂ is easily removed by filtration upon completion.

Materials & Reagents Data

ReagentCAS NumberMW ( g/mol )Amount (mmol)Equivalents
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide1142192-33-3287.158.01.0
Activated Manganese Dioxide (MnO₂)1313-13-986.9480.010.0
Dichloromethane (DCM)75-09-284.93--

Step-by-Step Protocol:

  • Setup: To a 500 mL round-bottom flask, add N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (2.30 g, 8.0 mmol) and 200 mL of dichloromethane. Stir until fully dissolved.

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, ~7.0 g, 80.0 mmol, 10 equivalents) to the solution in one portion. Note: Using a large excess of freshly activated MnO₂ is crucial for driving the reaction to completion.

  • Reaction: Vigorously stir the resulting black suspension at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC (1:1 ethyl acetate/hexanes). The product spot will be less polar than the starting alcohol. The reaction is complete when the starting material is no longer visible.

  • Work-up:

    • Upon completion, filter the reaction mixture through a pad of Celite® in a Büchner funnel to remove the MnO₂ solids.

    • Wash the Celite® pad and the reaction flask thoroughly with several portions of DCM (~100 mL total) to ensure all the product is recovered.

    • Combine the filtrates and washings.

  • Purification:

    • Concentrate the combined organic filtrate under reduced pressure.

    • The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid. Expected yield: 85-95%.

G start Start: Dissolve Intermediate 1 in DCM add_mno2 Add Activated MnO₂ (10 eq.) start->add_mno2 stir Vigorously Stir at RT (12-24h) add_mno2->stir tlc Monitor by TLC until SM is consumed stir->tlc filter Filter through Celite® pad tlc->filter wash Wash Celite® pad with DCM filter->wash concentrate Concentrate Filtrate wash->concentrate purify Purify by Recrystallization (if needed) concentrate->purify end_node Final Product: This compound purify->end_node

Caption: Workflow for the oxidation step (Part 2).

Safety and Troubleshooting

Hazard StatementPrecautionary Measure
Pivaloyl Chloride: Corrosive, water-reactive, and a lachrymator.Handle only in a fume hood. Wear acid-resistant gloves and safety goggles. Add dropwise to the reaction mixture. Quench any excess reagent carefully with a dilute base.
Dichloromethane (DCM): Volatile and a suspected carcinogen.Use in a well-ventilated fume hood. Avoid inhalation and skin contact.
Triethylamine (TEA): Flammable, corrosive, and has a strong odor.Handle in a fume hood. Keep away from ignition sources.
Manganese Dioxide (MnO₂): Strong oxidizer.Avoid contact with flammable materials. Store away from organic compounds.

Troubleshooting Guide:

  • Incomplete Pivaloylation (Part 1): If TLC shows significant starting material after 4 hours, add an additional 0.2 equivalents of pivaloyl chloride and 0.3 equivalents of TEA and stir for another 2 hours. Ensure reagents are anhydrous.

  • Slow or Stalled Oxidation (Part 2): This is almost always due to inactive MnO₂. Use freshly opened or commercially "activated" MnO₂. If the reaction is slow, gentle heating to 35-40°C can be applied, or more MnO₂ can be added.

  • Difficult Purification: If the final product is oily or impure after work-up, flash column chromatography (gradient elution from 10% to 40% ethyl acetate in hexanes) is the most effective purification method.

References

  • Mohammed, T., Khan, A. A., Iqubal, S. M. S., & Alyami, B. A. (2022). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 76, 2239–2250. Available at: [Link]

  • Rajput, A. P., & Patil, V. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wanner, K. T., et al. (2001). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. The Journal of Organic Chemistry, 66(5), 1668–1677. Available at: [Link]

  • ResearchGate. (n.d.).
  • Chemistry LibreTexts. (2021). Vilsmeier-Haack Reaction. [Video]. YouTube.
  • Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]

  • Olson, V. R., & Feldman, H. B. (1937). Quantitative Acetylation of Amines by Means of Acetyl Chloride and Pyridine. Journal of the American Chemical Society, 59(10), 2003–2005. Available at: [Link]

  • Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Sartorelli, A. C., et al. (1981). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 24(2), 1149–1154. Available at: [Link]

  • Khan, I., et al. (2021). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 9, 723425. Available at: [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • Cenmed. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctionalized pyridine core, featuring a bromine atom, a protected amine (pivalamide), and a formyl group, offers a rich platform for molecular elaboration. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[1][2][3] The formyl group is a precursor for transformations such as reductive amination, Wittig-type olefinations, and the Horner-Wadsworth-Emmons reaction, allowing for the construction of complex side chains.[4][5][6] The pivalamide protecting group offers steric bulk and stability, directing reactions and preventing unwanted side reactions at the amino group, while being removable under specific conditions. This strategic combination of reactive sites makes this compound a valuable intermediate in the synthesis of complex molecules, including potent and selective kinase inhibitors for therapeutic applications.[7]

Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A logical and efficient synthetic route commences with the bromination of 3-aminopyridine, followed by the protection of the amino group with pivaloyl chloride, and concludes with a regioselective formylation.

Overall Synthetic Workflow

Synthetic Workflow Start 3-Aminopyridine Step1 Bromination (Br2, HBr) Start->Step1 Intermediate1 2-Bromo-3-aminopyridine Step1->Intermediate1 Step2 N-Pivaloylation (Pivaloyl Chloride, Base) Intermediate1->Step2 Intermediate2 N-(2-Bromopyridin-3-yl)pivalamide Step2->Intermediate2 Step3 Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate2->Step3 Product This compound Step3->Product

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Bromo-3-aminopyridine

This protocol is adapted from established procedures for the bromination of aminopyridines.[8]

Materials:

  • 3-Aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Potassium hydroxide (KOH) pellets

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, add 48% hydrobromic acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add 3-aminopyridine to the stirred HBr solution, maintaining the temperature below 10 °C.

  • Once the addition is complete, slowly add bromine dropwise via the dropping funnel, ensuring the temperature remains at or below 0 °C. The reaction mixture may thicken as the perbromide salt forms.

  • After the bromine addition is complete, continue stirring at 0 °C for an additional 30 minutes.

  • Slowly and carefully add a concentrated solution of sodium hydroxide, keeping the temperature below 20-25 °C to neutralize the acid and liberate the free base.

  • Extract the aqueous mixture with diethyl ether (4 x volumes).

  • Combine the organic extracts and dry over solid potassium hydroxide pellets for 1 hour.

  • Filter and concentrate the solution under reduced pressure to yield crude 2-bromo-3-aminopyridine.

  • The crude product can be purified by vacuum distillation or recrystallization.

Part 2: Synthesis of N-(2-Bromopyridin-3-yl)pivalamide

This procedure is based on standard N-acylation methods using pivaloyl chloride.[9][10][11]

Materials:

  • 2-Bromo-3-aminopyridine

  • Pivaloyl chloride

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-bromo-3-aminopyridine in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirring solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude N-(2-bromopyridin-3-yl)pivalamide can be purified by column chromatography on silica gel or by recrystallization.

Part 3: Synthesis of this compound via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[12][13][14][15]

Materials:

  • N-(2-Bromopyridin-3-yl)pivalamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (2.0-3.0 equivalents) dropwise to the DMF, maintaining the temperature at 0 °C. This forms the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve N-(2-bromopyridin-3-yl)pivalamide in anhydrous dichloromethane.

  • Slowly add the solution of N-(2-bromopyridin-3-yl)pivalamide to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with dichloromethane.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.[16]

Critical Reaction Parameters

ParameterStep 1: BrominationStep 2: N-PivaloylationStep 3: Vilsmeier-HaackRationale
Temperature 0 °C0 °C to RT0 °C to 40-50 °CControls reaction rate and minimizes side products. Initial cooling is crucial for selectivity.
Solvent 48% HBrAnhydrous DCMAnhydrous DMF/DCMSolubilizes reactants and intermediates; anhydrous conditions are critical for steps 2 and 3.
Base NaOH (workup)Triethylamine/Pyridine-Neutralizes acid and scavenges HCl produced during acylation.
Key Reagents Br₂Pivaloyl ChloridePOCl₃, DMFThe primary reactants for each transformation.
Reaction Time 1-2 hours2-4 hours2-6 hoursVaries based on substrate reactivity and scale; should be monitored by TLC.

Applications in Synthetic Chemistry

The strategic placement of the functional groups on this compound opens a gateway to a multitude of subsequent chemical transformations.

Downstream Reaction Pathways

Applications cluster_suzuki Suzuki-Miyaura Coupling cluster_hwe Horner-Wadsworth-Emmons cluster_reductive Reductive Amination Start This compound Suzuki R-B(OH)2, Pd Catalyst, Base Start->Suzuki C-C Bond Formation HWE Phosphonate Ylide, Base Start->HWE C=C Bond Formation Reductive R2NH, Reducing Agent (e.g., NaBH(OAc)3) Start->Reductive C-N Bond Formation Product_Suzuki N-(2-Aryl-5-formylpyridin-3-yl)pivalamide Suzuki->Product_Suzuki Product_HWE Alkene Derivatives HWE->Product_HWE Product_Reductive Amine Derivatives Reductive->Product_Reductive

Caption: Key synthetic applications of the title compound.

1. Suzuki-Miyaura Cross-Coupling: The 2-bromo position is highly amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3][17] This allows for the efficient introduction of a wide range of aryl and heteroaryl substituents, which is a cornerstone strategy in the synthesis of kinase inhibitors and other biologically active molecules.

2. Horner-Wadsworth-Emmons (HWE) Reaction: The aldehyde functionality readily participates in HWE reactions with stabilized phosphonate ylides to form α,β-unsaturated esters, nitriles, or ketones, predominantly with (E)-stereoselectivity.[4][5][6][18] This reaction is a powerful tool for carbon chain elongation and the introduction of diverse functionalities.

3. Reductive Amination: The formyl group can be converted to a variety of secondary and tertiary amines through reductive amination. This reaction involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride.

Troubleshooting and Scientific Insights

  • Incomplete Bromination or Di-bromination: In the first step, controlling the stoichiometry of bromine and maintaining a low temperature is critical to prevent the formation of di-brominated byproducts.

  • Low Yield in Pivaloylation: Ensure that anhydrous conditions are maintained, as pivaloyl chloride is sensitive to moisture. The use of a non-nucleophilic base like triethylamine is recommended over pyridine in some cases to avoid competitive N-acylation of the base.

  • Vilsmeier-Haack Reaction Failure: The Vilsmeier-Haack reaction is sensitive to the electronic nature of the substrate. If formylation is unsuccessful, it may indicate insufficient activation of the pyridine ring. Ensure the Vilsmeier reagent is freshly prepared and that anhydrous conditions are strictly followed.

  • Pivalamide Deprotection: If the final target molecule requires a free amino group, the pivalamide can be cleaved under harsh acidic or basic conditions. However, the stability of other functional groups on the molecule must be considered.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of complex, biologically active molecules. The synthetic protocols outlined in this application note provide a robust and reproducible pathway to this key building block. By leveraging the distinct reactivity of its three functional groups, researchers can efficiently construct diverse molecular architectures, accelerating the pace of drug discovery and development.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-Benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [Link]

  • Jones, G., Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. [Link]

  • Organic Syntheses. (1950). 3-AMINOPYRIDINE. Coll. Vol. 4, p.45 (1963); Vol. 30, p.3 (1950). [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications. [Link]

  • Grokipedia. Pivaloyl chloride. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • RSC Publishing. (1981). Selective formylation of 2-aminopyridines. Journal of the Chemical Society, Chemical Communications, (15), 754-755. [Link]

  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Vol. 11, No.3, 447-452. [Link]

  • International Journal of Scientific and Technological Research. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Vol. 7, Issue 10. [Link]

  • PubMed. (1983). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. J Med Chem., 26(8), 1116-23. [Link]

  • YouTube. (2023). Horner-Wadsworth-Emmons Reaction. Professor Dave Explains. [Link]

  • ResearchGate. (2014). Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Syntheses. (1943). 2-BROMOPYRIDINE. Coll. Vol. 2, p.102 (1943); Vol. 19, p.22 (1939). [Link]

  • Organic Syntheses. (1950). 3-AMINOPYRIDINE. Coll. Vol. 4, p.45 (1963); Vol. 30, p.3 (1950). [Link]

  • National Institutes of Health. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew Chem Int Ed Engl., 44(25), 3925-3927. [Link]

  • Alichem. This compound. [Link]

  • ResearchGate. (2019). Synthesis of 3-Aminopyridine. [Link]

  • Blazingprojects. (2016). Synthesis and evaluation for biological activities of npyridin-3-yl substituted [phenylsulphonamido] acetamide. [Link]

  • MDPI. (2021). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

  • National Institutes of Health. (2013). N-Amino Pyridinium Salts in Organic Synthesis. Chem Rev., 113(5), 3659-3715. [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem., 14, 2358–2369. [Link]

  • Google Patents. (2020).
  • National Institutes of Health. (2021). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. Molecules, 26(21), 6649. [Link]

  • Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Front. Chem., 12. [Link]

Sources

Purifying N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the purity of a compound is paramount. This is particularly true for novel intermediates like N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, a substituted pyridine derivative with potential applications as a building block in the synthesis of bioactive molecules. Its intricate structure, featuring a brominated pyridine ring, a formyl group, and a pivalamide moiety, presents unique challenges and considerations for purification. This technical guide provides a comprehensive overview of robust purification strategies tailored for this specific molecule, ensuring the high purity required for subsequent synthetic transformations and biological screening.

Understanding the Molecule: Physicochemical Properties

Before embarking on any purification protocol, a thorough understanding of the target compound's physicochemical properties is essential. This compound is a solid at room temperature with a molecular weight of 285.14 g/mol .[1] Its structure suggests a moderate to high degree of polarity due to the presence of the formyl and amide groups, while the bromopyridine and pivaloyl groups introduce some lipophilic character. This balance of polar and non-polar features will be a key determinant in the selection of appropriate purification techniques.

PropertyValueSource
Molecular FormulaC₁₁H₁₃BrN₂O₂[1]
Molecular Weight285.14 g/mol [1]
Physical FormSolid
CAS Number1142192-34-4[1]

Strategic Approach to Purification

A multi-step approach is often the most effective strategy for achieving high purity. For a crude reaction mixture containing this compound, a logical workflow would involve an initial workup to remove bulk impurities, followed by a primary purification technique such as column chromatography, and potentially a final polishing step like recrystallization.

Caption: General workflow for the purification of this compound.

Protocol 1: Aqueous Workup for Preliminary Purification

The initial step following a synthesis is typically an aqueous workup to remove water-soluble byproducts, unreacted starting materials, and reagents. Given that the synthesis of pivalamides often involves quenching the reaction with water, this is a logical starting point.[2][3]

Objective: To perform a liquid-liquid extraction to separate the target compound from aqueous-soluble impurities.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Quenching: Carefully quench the reaction mixture by adding it to a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with ethyl acetate. The organic layer will contain the desired product. Repeat the extraction two to three times to maximize the yield.

  • Washing with Sodium Bicarbonate: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate. This step is crucial for neutralizing any acidic byproducts.[3]

  • Washing with Brine: Wash the organic layer with brine. This helps to remove any remaining water and some water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, partially purified product.

Protocol 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities and is a standard method for purifying pivalamide and bromopyridine derivatives.[2][4] The choice of the solvent system is critical and should be guided by thin-layer chromatography (TLC) analysis. For pyridine derivatives, a mixture of hexanes and ethyl acetate is a good starting point.[5]

Objective: To separate this compound from closely related impurities based on differential adsorption to a stationary phase.

Materials:

  • Crude product from the aqueous workup

  • Silica gel (for flash chromatography)

  • Hexanes

  • Ethyl acetate (EtOAc)

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Compressed air or pump for flash chromatography

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various solvent systems of increasing polarity (e.g., starting with 9:1 hexanes:EtOAc and gradually increasing the proportion of EtOAc). The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack the chromatography column. Ensure the silica bed is compact and free of air bubbles.[6]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen mobile phase. Apply pressure to the top of the column to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in separate tubes or flasks. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions containing the desired product and concentrate them using a rotary evaporator to yield the purified this compound.

Caption: Step-by-step workflow for flash column chromatography.

Protocol 3: Recrystallization for Final Polishing

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[7] The principle relies on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.

Objective: To achieve a high degree of purity by selectively crystallizing the target compound from a supersaturated solution.

Materials:

  • Purified product from column chromatography

  • A suitable recrystallization solvent or solvent pair

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, or mixtures thereof) are recommended.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Common Purification Issues

IssuePotential CauseSuggested Solution
Low Recovery from Extraction Incomplete extraction or product is partially water-soluble.Increase the number of extractions. Use a more non-polar extraction solvent if the product's polarity allows.
Poor Separation in Column Chromatography Inappropriate solvent system.Perform thorough TLC analysis with a wider range of solvent polarities. Consider using a different stationary phase if silica gel is not effective.
Product Fails to Crystallize Incorrect solvent choice, too much solvent used, or presence of impurities inhibiting crystallization.Perform small-scale solvent screening. Try a solvent/anti-solvent system. Ensure the starting material for recrystallization is sufficiently pure.[5]
Colored Impurities Remain Presence of highly conjugated or polymeric impurities.Consider treating a solution of the crude product with a small amount of activated charcoal before filtration. Be aware that this may lead to some product loss.[5]

Conclusion

The purification of this compound is a critical step in its utilization for further chemical synthesis. By employing a systematic approach that combines an initial aqueous workup with flash column chromatography and a final recrystallization step, researchers can obtain this valuable building block in high purity. The protocols and troubleshooting guide provided herein are designed to be a practical resource for scientists in the field of drug discovery and development, enabling them to confidently and efficiently purify this and structurally related compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Macquarie University. (n.d.). Isolation and purification of plant secondary metabolites using column-chromatographic technique. Retrieved from [Link]

  • ChemHelpASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Derivatization of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide for Chemical Probe and Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a highly versatile heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development.[1][2][3][4] Its structure is endowed with two distinct and orthogonally reactive functional handles: a formyl group amenable to a wide array of carbonyl chemistry and a bromo substituent perfectly poised for transition-metal-catalyzed cross-coupling reactions. This dual functionality allows for the systematic and strategic exploration of chemical space around the pyridine core, making it an ideal starting point for the synthesis of compound libraries targeting various biological pathways. This guide provides an in-depth exploration of the key derivatization methodologies for this scaffold, complete with detailed, field-tested protocols and the scientific rationale behind experimental choices.

Introduction: The Strategic Value of the Scaffold

The pyridine ring is a privileged structure in pharmaceutical science, found in numerous FDA-approved drugs.[2][4][5] The subject of this guide, this compound (CAS No: 1142192-34-4, Molecular Weight: 285.14 g/mol ), capitalizes on this heritage.[6][7] The pivalamide group provides steric bulk and metabolic stability, while the two reactive sites—the C5-aldehyde and the C2-bromo group—offer independent entry points for molecular elaboration. This allows for a modular approach to synthesis, where one site can be modified while the other is preserved for a subsequent transformation, or both can be functionalized in a deliberate sequence to build molecular complexity.

Our exploration is divided into two primary strategic pathways, focusing on the selective modification of each functional group.

G cluster_aldehyde Pathway A: Aldehyde Derivatization cluster_bromo Pathway B: Bromo Group Derivatization start This compound reductive_amination Reductive Amination start->reductive_amination C=O → C-N wittig_olefination Wittig Olefination start->wittig_olefination C=O → C=C knoevenagel_condensation Knoevenagel Condensation start->knoevenagel_condensation C=O → C=C other_aldehyde_rxns Other Reactions (Oxidation/Reduction) start->other_aldehyde_rxns suzuki Suzuki Coupling start->suzuki C-Br → C-C buchwald Buchwald-Hartwig Amination start->buchwald C-Br → C-N sonogashira Sonogashira Coupling start->sonogashira C-Br → C-C(sp) heck Heck Coupling start->heck C-Br → C=C

Caption: Core derivatization strategies for the scaffold.

Pathway A: Transformations of the C5-Formyl Group

The aldehyde functionality is a cornerstone of organic synthesis, offering a gateway to numerous molecular architectures. The electron-deficient nature of the pyridine ring can influence the reactivity of the attached aldehyde, a factor to consider during reaction optimization.

Reductive Amination: Introducing Amine Diversity

Reductive amination is a robust and highly reliable method for converting aldehydes into primary, secondary, or tertiary amines.[8][9] The reaction proceeds via the in-situ formation of an imine or iminium ion, which is then reduced by a hydride reagent.[8][10] The key to success is the choice of a reducing agent that is selective for the iminium ion over the starting aldehyde, preventing competitive reduction to the alcohol.

Expertise & Causality: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[10] NaBH₃CN is particularly effective at slightly acidic pH, where iminium ion formation is favored, and its reducing power is attenuated, leaving the aldehyde untouched.[10] NaBH(OAc)₃ is a milder, non-toxic alternative that is also highly effective.[9]

Protocol 1: Reductive Amination with a Primary Amine

  • Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE) or methanol (0.1 M), add the desired primary amine (1.1 eq).

  • Imine Formation: Add acetic acid (0.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired secondary amine derivative.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃Mild, selective for iminium ion, non-toxic.
Solvent DCE, MeOHGood solubility for reactants; DCE is aprotic.
Catalyst Acetic AcidCatalyzes imine/iminium formation.[11]
Temperature Room TempSufficient for both steps while minimizing side reactions.
Wittig Reaction: C=C Bond Formation for Alkene Synthesis

The Wittig reaction provides a powerful and reliable method for converting aldehydes into alkenes.[12][13] It involves the reaction of the aldehyde with a phosphonium ylide (a Wittig reagent), forming an oxaphosphetane intermediate that collapses to yield the alkene and triphenylphosphine oxide.[14] This method is noted for its excellent functional group tolerance.[13]

Protocol 2: Synthesis of a Styrenyl Derivative via Wittig Olefination

  • Ylide Preparation: In a flame-dried, N₂-purged flask, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Allow the resulting deep orange/red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC for consumption of the aldehyde.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product contains triphenylphosphine oxide, which can be challenging to remove. Purification is typically achieved by careful column chromatography on silica gel.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malonates, cyanoacetates) to the aldehyde, followed by dehydration to yield a C=C double bond.[15] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine itself.[16][17] This method is particularly useful for synthesizing α,β-unsaturated systems, which are valuable Michael acceptors.

Expertise & Causality: For pyridine aldehydes, the reaction can sometimes proceed even without an external catalyst, as the pyridine nitrogen can act as an internal base, especially in polar protic solvents.[17][18] This makes it an environmentally friendly option.

Protocol 3: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (0.2 M).

  • Catalysis: Add piperidine (0.1 eq) as a catalyst.

  • Reaction: Stir the mixture at room temperature. The product often precipitates out of the solution as it forms. The reaction is typically complete within 1-4 hours.

  • Isolation: If a precipitate forms, collect the product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the reaction mixture and purify the residue by silica gel chromatography or recrystallization.

Pathway B: Transformations of the C2-Bromo Group

The 2-bromo substituent on the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing C-C, C-N, and C-O bonds.[19][20]

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Suzuki-Miyaura Coupling: Aryl and Heteroaryl Linkages

The Suzuki reaction is the palladium-catalyzed cross-coupling between an organoboron compound (boronic acid or ester) and an organohalide.[21] It is renowned for its mild reaction conditions, tolerance of a vast array of functional groups, and the commercial availability of a wide range of boronic acids.

Protocol 4: Suzuki Coupling with Phenylboronic Acid

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1, 0.1 M).

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExampleMolar Equiv. / %Purpose
Aryl HalideStarting Material1.0Electrophile
Boronic AcidPhenylboronic Acid1.2 - 1.5Nucleophile
CatalystPd(PPh₃)₄ or PdCl₂(dppf)1 - 5 mol%Facilitates C-C bond formation
BaseK₂CO₃, Cs₂CO₃, K₃PO₄2.0 - 3.0Activates the organoboron species
SolventDioxane/H₂O, Toluene, DMF-Solubilizes reactants and facilitates reaction
Buchwald-Hartwig Amination: C-N Bond Formation

This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. It requires a specific palladium catalyst system, usually a combination of a palladium precursor and a bulky, electron-rich phosphine ligand.

Protocol 5: Buchwald-Hartwig Amination with Morpholine

  • Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add this compound (1.0 eq), followed by morpholine (1.2 eq) and anhydrous toluene (0.1 M) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Work-up & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify by silica gel chromatography.

Conclusion

This compound stands out as a powerful and adaptable platform for synthetic chemistry. The distinct reactivity of its aldehyde and bromo functionalities provides chemists with a reliable and strategic framework for generating diverse molecular libraries. By mastering the protocols outlined in this guide—from reductive aminations and Wittig reactions on the aldehyde to a suite of palladium-catalyzed cross-couplings on the bromide—researchers can efficiently navigate the synthesis of novel compounds for evaluation as chemical probes, agrochemicals, or therapeutic candidates.

References

  • Al-Zaydi, K. M. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 47(1), 223-228.

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Molecules, 27(12), 3939. [Link]

  • Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 435-446. [Link]

  • Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. The Journal of Organic Chemistry, 66(4), 1500–1502. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]

  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation. [Link]

  • Various Authors. (n.d.). Pyridine Aldehydes and Ketones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Angewandte Chemie International Edition, 60(39), 21283-21288. [Link]

  • ACS Publications. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 649-669. [Link]

  • Pearson. (n.d.). Wittig Reaction Explained. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • Sigrist, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1934-1949. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • The Organic Chemistry Tutor. (2019, January 9). the Wittig reaction [Video]. YouTube. [Link]

  • Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(1), 155-158. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • Chemistry Shorts. (2023, March 16). Reductive Amination [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed Central. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Frontiers in Chemistry, 10, 977935. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Cenmed. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. [Link]

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"scale-up synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Scale-Up Protocol for the Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Abstract

This document provides a comprehensive guide for the multi-step, scale-up synthesis of this compound, a key building block in pharmaceutical and agrochemical research. The described synthetic strategy is designed for scalability, emphasizing process safety, control, and robustness. The three-step sequence involves an initial amidation of 3-aminopyridine, followed by a regioselective ortho-bromination, and culminating in a directed ortho-metalation and formylation. Each step includes detailed procedural instructions, explanations for critical process parameters, in-process controls (IPCs), and specific safety considerations necessary for transitioning from bench-scale to pilot-plant production.

Introduction and Synthetic Strategy

This compound is a highly functionalized pyridine derivative. The presence of orthogonal functional groups—a bromine atom, a formyl group, and a protected amine—makes it a versatile intermediate for introducing complex molecular architecture through various cross-coupling reactions, reductive aminations, and other transformations. The successful scale-up of its synthesis is critical for enabling extensive drug discovery campaigns.

The selected synthetic route is a linear three-step process designed to maximize yield and purity while minimizing complex purification steps like column chromatography, which are often impractical at scale.

The overall synthetic transformation is depicted below:

Reaction_Scheme Start 3-Aminopyridine Int1 N-(Pyridin-3-yl)pivalamide Start->Int1  Step 1: Amidation  Pivaloyl Chloride, Base Int2 N-(2-Bromopyridin-3-yl)pivalamide Int1->Int2  Step 2: Bromination  N-Bromosuccinimide (NBS) Final This compound Int2->Final  Step 3: Formylation  n-BuLi, DMF

Caption: Overall synthetic scheme for this compound.

Process Development and Rationale

Step 1: Pivaloyl Amide Formation

The synthesis commences with the protection of the amino group of 3-aminopyridine. Pivaloyl chloride is chosen as the acylating agent to form a sterically bulky pivalamide.

  • Expertise & Experience: The bulky tert-butyl group of the pivalamide serves two crucial functions. First, it acts as a robust protecting group that withstands the conditions of the subsequent steps. Second, and more importantly, it is a powerful ortho-directing group for the subsequent electrophilic bromination and directed metalation steps, ensuring high regioselectivity. Triethylamine (TEA) is used as an acid scavenger to neutralize the HCl generated during the reaction, preventing the formation of the unreactive aminopyridine hydrochloride salt.

Step 2: Regioselective Bromination

The second step is the electrophilic bromination of the pyridine ring. The pivalamido group at the C3 position activates and directs the incoming electrophile to the ortho positions (C2 and C4).

  • Trustworthiness: Due to the steric hindrance from the pivaloyl group, bromination is highly favored at the C2 position over the C4 position. N-Bromosuccinimide (NBS) is selected as the bromine source for large-scale work. Unlike elemental bromine, NBS is a solid, making it significantly easier and safer to handle, weigh, and charge into a reactor. The reaction progress is monitored by HPLC to ensure complete consumption of the starting material, preventing downstream purification challenges.

Step 3: Directed ortho-Metalation and Formylation

This is the most critical and hazardous step in the sequence. It involves a cryogenic directed ortho-metalation using an organolithium reagent, followed by quenching with a formylating agent.

  • Authoritative Grounding: The combination of the C2-bromo and C3-pivalamido groups strongly directs the deprotonation by n-butyllithium (n-BuLi) to the C5 position. This is a well-established principle in heterocyclic chemistry known as Directed ortho Metalation (DoM). The extreme low temperature (-78 °C) is essential to prevent side reactions, such as lithium-halogen exchange with the C2-bromo substituent or attack at the pivaloyl carbonyl. N,N-Dimethylformamide (DMF) serves as a simple and effective one-carbon electrophile to install the formyl group. Rigorous adherence to safety protocols for handling pyrophoric organolithium reagents is paramount.[1][2][3]

Scaled-Up Synthesis Protocol

Step 1: Synthesis of N-(Pyridin-3-yl)pivalamide
ReagentMW ( g/mol )MolesEquiv.Amount
3-Aminopyridine94.115.001.00470.6 g
Triethylamine (TEA)101.196.001.20607.1 g (836 mL)
Dichloromethane (DCM)---5.0 L
Pivaloyl Chloride120.585.251.05633.0 g (646 mL)

Protocol:

  • Charge a 10 L jacketed reactor with 3-aminopyridine and dichloromethane (DCM).

  • Stir the mixture to achieve a clear solution and cool the reactor contents to 0-5 °C using a chiller.

  • Add triethylamine (TEA) via an addition funnel over 15 minutes, maintaining the internal temperature below 10 °C.

  • Slowly add pivaloyl chloride dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The addition is highly exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.

  • IPC-1 (TLC/HPLC): Monitor the reaction for the disappearance of 3-aminopyridine. Mobile phase (TLC): 50% Ethyl Acetate in Hexanes.

  • Once complete, add 2.5 L of deionized water to the reactor. Stir vigorously for 15 minutes.

  • Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Wash the organic layer with 2.5 L of 1 M HCl, followed by 2.5 L of saturated NaHCO₃ solution, and finally 2.5 L of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a solid.

  • The crude product can be triturated with cold hexanes or recrystallized from an ethyl acetate/hexanes mixture to afford N-(pyridin-3-yl)pivalamide as a white solid.

  • Expected Yield: 80-90%.

Step 2: Synthesis of N-(2-Bromopyridin-3-yl)pivalamide
ReagentMW ( g/mol )MolesEquiv.Amount
N-(Pyridin-3-yl)pivalamide178.234.001.00712.9 g
N-Bromosuccinimide (NBS)177.984.201.05747.5 g
Acetonitrile (ACN)---7.0 L

Protocol:

  • Charge the 10 L reactor with N-(pyridin-3-yl)pivalamide and acetonitrile (ACN).

  • Stir to dissolve and cool the solution to 0-5 °C.

  • Add N-Bromosuccinimide (NBS) portion-wise over 1 hour. Control the addition rate to keep the internal temperature below 15 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • IPC-2 (HPLC): Monitor the reaction for consumption of starting material.

  • Once the reaction is complete, concentrate the mixture in vacuo to about one-third of the original volume.

  • Add 5 L of deionized water to the slurry. Stir for 30 minutes.

  • Filter the resulting solid precipitate and wash the filter cake with copious amounts of deionized water to remove succinimide.

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Expected Yield: 85-95%.

Step 3: Synthesis of this compound

SAFETY NOTE: This step involves a pyrophoric reagent (n-BuLi) and must be conducted by trained personnel under a strict inert atmosphere (Nitrogen or Argon). All glassware must be flame-dried or oven-dried before use.[4][5]

ReagentMW ( g/mol )MolesEquiv.Amount
N-(2-Bromopyridin-3-yl)pivalamide257.122.001.00514.2 g
Anhydrous Tetrahydrofuran (THF)---5.0 L
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.062.201.10880 mL
Anhydrous N,N-Dimethylformamide (DMF)73.093.001.50219.3 g (232 mL)

Protocol:

  • Set up a flame-dried 10 L reactor equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet.

  • Charge the reactor with N-(2-Bromopyridin-3-yl)pivalamide and anhydrous THF.

  • Stir to dissolve and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 2.5 M n-BuLi solution via cannula transfer over 1.5-2 hours, ensuring the internal temperature is maintained below -70 °C. A deep red or brown color indicates the formation of the lithiated species.[2]

  • Stir the mixture at -78 °C for an additional 1 hour after the addition is complete.

  • In a separate dry flask, add anhydrous DMF. Cool it to 0 °C.

  • Slowly transfer the lithiated pyridine solution via cannula into the cold DMF, maintaining the DMF solution temperature below 10 °C.

  • After the transfer is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • IPC-3 (TLC/HPLC): Quench a small aliquot of the reaction mixture with saturated NH₄Cl and check for product formation.

  • Slowly and carefully quench the reaction by adding 1 L of saturated aqueous NH₄Cl solution. CAUTION: This quench is exothermic and will evolve butane gas. Ensure adequate ventilation and controlled addition.

  • Transfer the mixture to a separatory funnel and add 3 L of ethyl acetate.

  • Wash the organic layer sequentially with 2 L of water and 2 L of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product is purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield the final product.

  • Expected Yield: 60-75%.

Workflow and In-Process Controls

A robust process relies on well-defined checkpoints to ensure each step proceeds as expected before moving to the next.

Workflow cluster_0 Step 1: Amidation cluster_1 Step 2: Bromination cluster_2 Step 3: Formylation s1_start Charge 3-AP, DCM, TEA s1_react Add Pivaloyl Chloride (0-10 °C) s1_start->s1_react s1_ipc IPC-1 Check: TLC / HPLC s1_react->s1_ipc s1_workup Aqueous Workup & Concentration s1_ipc->s1_workup s2_start Charge Intermediate 1, ACN s1_workup->s2_start Proceed if Purity >98% s2_react Add NBS Portion-wise (0-15 °C) s2_start->s2_react s2_ipc IPC-2 Check: HPLC s2_react->s2_ipc s2_workup Concentrate, Precipitate, Filter & Dry s2_ipc->s2_workup s3_start Charge Intermediate 2, THF (Inert Atmosphere) s2_workup->s3_start Proceed if Purity >98% s3_react Add n-BuLi (-78 °C) s3_start->s3_react s3_quench Quench with DMF (< 10 °C) s3_react->s3_quench s3_ipc IPC-3 Check: TLC / HPLC s3_quench->s3_ipc s3_workup Aqueous Quench, Extraction & Crystallization s3_ipc->s3_workup FinalProduct FinalProduct s3_workup->FinalProduct Final Product

Caption: Laboratory workflow with integrated in-process control checkpoints.

Summary of Results

StepProductExpected Yield (%)Typical Purity (HPLC, %)
1N-(Pyridin-3-yl)pivalamide80-90>98
2N-(2-Bromopyridin-3-yl)pivalamide85-95>98
3This compound60-75>99
Overall 41-64 >99

References

  • Gau, M. R.; Zdilla, M. J. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp.2016 , (117), 54705. [Link]

  • American Chemical Society. Lithiation Reaction - Hazard Assessment. [Link]

  • University of California, Los Angeles - Environmental Health & Safety. SOP for Pyrophoric Reagents - Organolithium Compounds. 2012 . [Link]

  • University of California, Irvine - Environmental Health & Safety. Procedures for Safe Use of Pyrophoric Organolithium Reagents. 2024 . [Link]

  • University of Nebraska-Lincoln - Environmental Health & Safety. SOP: Safe Use of Pyrophoric Reagents. 2009 . [Link]

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"N-(2-Bromo-5-formylpyridin-3-yl)pivalamide in the synthesis of heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide in the Synthesis of Advanced Heterocyclic Scaffolds

Authored by a Senior Application Scientist

This document provides a detailed exploration of this compound, a versatile and trifunctional building block, in the strategic construction of complex heterocyclic compounds. Designed for researchers, medicinal chemists, and professionals in drug development, these notes offer not only step-by-step protocols but also the underlying scientific rationale for methodological choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

The Strategic Advantage of this compound

This compound (CAS No: 1142192-34-4, Molecular Weight: 285.14 g/mol ) is a polysubstituted pyridine derivative engineered for synthetic utility.[1] Its structure incorporates three key functional groups, each offering a distinct handle for molecular elaboration. This trifunctional nature allows for sequential and highly controlled diversification, making it an invaluable starting material for creating libraries of novel compounds.

  • The 2-Bromo Group : Serves as a classical reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This enables the facile introduction of a wide range of aryl, heteroaryl, and alkynyl substituents.

  • The 5-Formyl Group : An aldehyde functionality that is a cornerstone for a multitude of transformations, including condensations, reductive aminations, Wittig reactions, and as an electrophile in cyclization cascades to form fused ring systems.

  • The 3-Pivalamido Group : This bulky amide acts as a crucial protecting group for the amine, preventing unwanted side reactions. Its steric hindrance can also direct the regioselectivity of certain reactions, adding a layer of synthetic control.

G cluster_molecule This compound mol bromo_label 2-Bromo Group (Cross-Coupling Handle) formyl_label 5-Formyl Group (Condensation/Cyclization) pivalamido_label 3-Pivalamido Group (Directing/Protecting Group)

Caption: Key reactive sites of the title compound.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the pyridine ring is primed for palladium-catalyzed cross-coupling, a cornerstone of modern synthetic chemistry for creating C-C bonds.[2]

Protocol 1: Suzuki-Miyaura Coupling for 2-Aryl Pyridine Scaffolds

The Suzuki-Miyaura reaction is a robust method for installing aryl or heteroaryl groups. Its tolerance for a wide range of functional groups makes it ideal for use with our multifunctional substrate.

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the coupled product.[3]

Suzuki_Workflow reagent reagent process process analysis analysis product product start Assemble Reagents: - N-(2-Bromo...)pivalamide - Arylboronic Acid - Pd Catalyst & Ligand - Base (K₂CO₃, K₃PO₄) setup Reaction Setup: - Add solids to Schlenk flask - Evacuate & backfill with N₂/Ar start->setup solvent Add Degassed Solvent (e.g., Dioxane/H₂O) setup->solvent reaction Heat Reaction (e.g., 90-100 °C, 12-18h) solvent->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Workup: - Quench - Extract with EtOAc monitor->workup purify Purification: (Silica Gel Chromatography) workup->purify final Pure 2-Aryl-5-formyl- pyridin-3-yl Derivative purify->final

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Detailed Step-by-Step Methodology:

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[4]

  • Reaction Execution : Stir the reaction mixture vigorously at 90–95 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-18 hours.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure 2-aryl-5-formylpyridine derivative.

ParameterRecommended ConditionsExpert Rationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is excellent for general-purpose couplings. For more challenging or sterically hindered substrates, catalysts with bulky phosphine ligands like dppf (e.g., Pd(dppf)Cl₂) can improve yields by promoting reductive elimination.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is a moderately strong base effective for a wide range of boronic acids. Cs₂CO₃ is often used for less reactive aryl chlorides or hindered substrates.[2]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFThe aqueous mixture is crucial for activating the boronic acid during the transmetalation step. Toluene or DMF can be used for higher temperature reactions.[6]
Protocol 2: Sonogashira Coupling for 2-Alkynyl Pyridine Scaffolds

The Sonogashira coupling provides a powerful route to 2-alkynylpyridines, which are versatile intermediates for synthesizing more complex heterocyclic systems through subsequent cyclization reactions.

Reaction Principle: This reaction couples a terminal alkyne with an aryl halide using a dual catalyst system: a palladium complex and a copper(I) salt. The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[7][8]

Detailed Step-by-Step Methodology:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (5 mol%), and Copper(I) iodide (CuI) (5 mol%).[8]

  • Solvent and Base : Add anhydrous, degassed DMF, followed by a suitable amine base such as triethylamine (TEA) (2.0 eq).

  • Reagent Addition : Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Reaction Execution : Heat the reaction to a temperature between 60–80 °C.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Work-up : Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expert Insights: The Sonogashira coupling is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, thorough degassing of solvents and maintaining a strict inert atmosphere are critical for achieving high yields of the desired cross-coupled product.[7]

Annulation Strategies for Fused Heterocycles: Synthesis of Thienopyridines

The true synthetic power of this compound is realized when its multiple functional groups are used in concert to build fused ring systems. The synthesis of thienopyridines, a scaffold found in several antiplatelet drugs, serves as an excellent example.[9]

Reaction Principle: This strategy employs a one-pot, multi-step sequence. It begins with a Knoevenagel condensation at the formyl group, followed by an intramolecular cyclization that leverages the bromo group as a leaving group in a nucleophilic aromatic substitution.

Thienopyridine_Synthesis start_mat start_mat intermediate intermediate product product reagent reagent A N-(2-Bromo-5-formyl...) pivalamide B Knoevenagel Condensation Intermediate A->B Step 1 C Fused Thienopyridine Scaffold B->C Step 2 R1 Methyl Thioglycolate + Base (e.g., K₂CO₃) R1->A R2 Intramolecular SNA_r_ Cyclization (Heat) R2->B

Caption: Reaction pathway for thienopyridine synthesis.

Detailed Step-by-Step Methodology:

  • Reagents : this compound (1.0 eq), methyl thioglycolate (1.1 eq), and a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Setup : In a round-bottom flask, dissolve the starting pyridine in a polar aprotic solvent like DMF.

  • Condensation : Add the potassium carbonate and methyl thioglycolate. Stir the mixture at room temperature for 1-2 hours to form the Knoevenagel condensation intermediate. Progress can be monitored via TLC.

  • Cyclization : Upon completion of the first step, heat the reaction mixture to 80-100 °C. This provides the thermal energy required for the intramolecular SNAr cyclization, where the newly formed enolate attacks the carbon bearing the bromine atom, displacing it and forming the thiophene ring.

  • Monitoring : The cyclization is typically complete within 4-8 hours. Monitor by LC-MS for the appearance of the product mass and disappearance of the intermediate.

  • Work-up : Cool the reaction mixture, pour it into ice-water, and extract with ethyl acetate.

  • Purification : Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography to yield the target thieno[2,3-c]pyridine derivative.

Causality Behind Experimental Choices:

  • Solvent : DMF is an excellent choice as it is a polar aprotic solvent that can dissolve the reagents and intermediates, and its high boiling point is suitable for the cyclization step.

  • Base : A mild base like K₂CO₃ is sufficient to deprotonate the active methylene group of methyl thioglycolate for the initial condensation without causing unwanted side reactions like hydrolysis of the pivalamide.

  • One-Pot Procedure : This approach is synthetically efficient as it avoids the need to isolate and purify the intermediate, saving time and maximizing overall yield.

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazards : May be harmful if swallowed, cause skin irritation or sensitization, and cause serious eye irritation.

  • Precautions : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage : Store in a tightly sealed container in a cool, dry place.

References

  • Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Sigma-Aldrich. (n.d.). This compound.
  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.
  • ACS Publications. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry.
  • National Institutes of Health. (n.d.). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
  • MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity.
  • PubChem. (n.d.). This compound.
  • National Institutes of Health. (n.d.). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon.
  • ResearchGate. (n.d.). Thienopyridines: Synthesis, Properties, and Biological Activity.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
  • BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-propoxyphenylboronic acid.
  • ResearchGate. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5].
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-5-methylpyridin-4-amine with Arylboronic Acids for Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Synthesis. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne.

Sources

"analytical methods for N-(2-Bromo-5-formylpyridin-3-yl)pivalamide characterization"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Characterization of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of this compound (Molecular Formula: C₁₁H₁₃BrN₂O₂, Molecular Weight: 285.14 g/mol )[1]. As a substituted pyridine derivative, this compound holds potential as a key intermediate in pharmaceutical and agrochemical synthesis. Rigorous structural confirmation and purity assessment are paramount for its application in drug discovery and development. This guide presents a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis (EA). The protocols are designed for researchers, scientists, and quality control professionals, with an emphasis on the scientific rationale behind each method and step, ensuring robust and reproducible results.

Introduction: The Imperative for Rigorous Characterization

This compound is a multifunctional molecule featuring a brominated pyridine core, an amide linkage, and an aldehyde group. Each of these structural motifs imparts specific chemical properties that must be unequivocally verified post-synthesis. The presence of the bromine atom, the specific substitution pattern on the pyridine ring (positions 2, 3, and 5), and the integrity of the pivalamide and formyl groups are critical quality attributes. An incomplete or inaccurate characterization can lead to failed subsequent synthetic steps, misinterpreted biological data, and compromised regulatory submissions.

This guide outlines an integrated analytical workflow designed to provide orthogonal confirmation of the compound's identity, structure, and purity. By combining data from multiple independent techniques, we establish a self-validating system of analysis.

cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization Workflow cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample MS Mass Spectrometry (ESI-MS) Synthesis->MS Sample HPLC HPLC-UV (Purity) Synthesis->HPLC Sample EA Elemental Analysis (CHN) Synthesis->EA Sample Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Identity Identity Confirmation (Molecular Weight, Isotopic Pattern) MS->Identity Purity Purity & Impurity Profile (Quantitative Assessment) HPLC->Purity Composition Compositional Verification (Empirical Formula) EA->Composition Final Fully Characterized Compound Structure->Final Identity->Final Purity->Final Composition->Final

Figure 1: Integrated workflow for the analytical characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are essential.

Scientific Rationale
  • ¹H NMR: This technique maps the hydrogen atoms in the molecule. The chemical shift (δ) of each proton is influenced by its electronic environment. For instance, protons on the aromatic pyridine ring will appear at a higher chemical shift (downfield) compared to the aliphatic protons of the t-butyl group due to the ring current effect.[2][3][4] The aldehyde proton is highly deshielded and appears even further downfield. Coupling constants (J) between adjacent protons reveal their connectivity.

  • ¹³C NMR: This provides a count of unique carbon environments. The chemical shifts are indicative of the carbon type (e.g., C=O, aromatic C-H, aromatic C-Br, aliphatic C).[5][6] This is particularly useful for confirming the presence of all 11 carbon atoms in the molecule.

Expected Spectral Data

The following table summarizes the anticipated chemical shifts. The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) will influence the exact positions, especially for the amide N-H proton. DMSO-d₆ is often preferred as it reliably shows the N-H proton, which may exchange or be broadened in CDCl₃.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale
Pyridine H-4~8.5-8.7~140-145Proton is ortho to the electron-withdrawing formyl group.
Pyridine H-6~8.8-9.0~150-155Proton is ortho to the ring nitrogen and para to the formyl group.
Amide N-H~8.0-9.5N/ABroad singlet, position is solvent and concentration dependent.
Formyl CHO~9.9-10.1~190-195Highly deshielded proton and carbon due to the C=O bond.
Pivaloyl C(CH₃)₃~1.3-1.4~27-299 equivalent protons in a shielded, aliphatic environment.
Pivaloyl C (CH₃)₃N/A~39-41Quaternary carbon of the t-butyl group.
Pivaloyl C=ON/A~175-178Amide carbonyl carbon.
Pyridine C-2 (C-Br)N/A~115-120Carbon directly attached to bromine, deshielded.
Pyridine C-3 (C-N)N/A~135-140Carbon bearing the amide substituent.
Pyridine C-5 (C-CHO)N/A~130-135Carbon bearing the formyl substituent.
Step-by-Step Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.7 mL of deuterated solvent (DMSO-d₆ is recommended).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Cap the tube and gently vortex or invert until the sample is fully dissolved.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a spectral width of approximately 16 ppm, centered around 8 ppm.

    • Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 250 ppm, centered around 125 ppm.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Pick peaks in both spectra and assign them based on the expected chemical shifts and coupling patterns.

Mass Spectrometry (MS): Molecular Weight and Isotopic Verification

MS is a powerful technique that provides the mass-to-charge ratio (m/z) of ionized molecules, allowing for the confirmation of molecular weight. For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns.

Scientific Rationale

The most critical application of MS for this compound is the detection of the bromine isotopic signature. Naturally occurring bromine is a mixture of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7][8] Therefore, the molecular ion peak in the mass spectrum will appear as a pair of peaks (an "isotopic doublet") of nearly equal intensity, separated by 2 m/z units. This pattern is a definitive fingerprint for the presence of a single bromine atom in the molecule.[9][10][11] Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺.

cluster_logic MS Isotopic Pattern Logic Molecule C₁₁H₁₃BrN₂O₂ Br79 Contains ⁷⁹Br (approx. 50.5%) Molecule->Br79 Br81 Contains ⁸¹Br (approx. 49.5%) Molecule->Br81 M_plus_H_79 [M+H]⁺ Peak at m/z 285.03 Br79->M_plus_H_79 M_plus_H_81 [M+H+2]⁺ Peak at m/z 287.03 Br81->M_plus_H_81 Result Observed Doublet (1:1 ratio, Δm/z = 2) M_plus_H_79->Result M_plus_H_81->Result

Figure 2: Logic diagram illustrating the origin of the bromine isotopic doublet in mass spectrometry.

Step-by-Step Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid helps promote protonation for positive ion mode.

  • Instrument Setup (ESI-QTOF or ESI-Ion Trap):

    • Set the ionization mode to positive electrospray ionization (ESI+).

    • Calibrate the mass analyzer using a known standard.

    • Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire data over a mass range that includes the expected molecular ion, for example, m/z 100-500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis:

    • Examine the spectrum for a pair of peaks with nearly equal intensity at m/z ~285 and ~287, corresponding to [C₁₁H₁₄⁷⁹BrN₂O₂]⁺ and [C₁₁H₁₄⁸¹BrN₂O₂]⁺.

    • Verify that the measured mass is within an acceptable error (typically <5 ppm for high-resolution MS) of the calculated exact mass.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the industry standard for determining the purity of pharmaceutical compounds and for separating them from impurities. A reverse-phase HPLC (RP-HPLC) method is most suitable for a molecule of this polarity.

Scientific Rationale

In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound, being a moderately polar compound, will be retained on the column and can be eluted by a gradient of increasing organic solvent (like acetonitrile or methanol) in water.[12][13] A UV detector is appropriate as the pyridine ring contains a chromophore that absorbs UV light. By monitoring the detector response over time, a chromatogram is generated. The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.[14]

Step-by-Step Protocol: RP-HPLC Purity Analysis
  • Sample and Mobile Phase Preparation:

    • Prepare the sample at a concentration of approximately 0.5 mg/mL in the mobile phase or a compatible solvent (e.g., acetonitrile/water).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Instrument and Method Parameters:

Parameter Value Rationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column for small molecules.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Injection Volume 10 µLStandard volume for good peak shape.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
UV Detection 254 nmCommon wavelength for aromatic compounds.
Gradient 10% to 95% B over 15 minA broad gradient is effective for initial method development to elute the main compound and any potential impurities.[14][15]
  • Data Acquisition and Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.

    • Inject the sample and run the gradient method.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis (EA) provides a fundamental check on the composition of a pure substance by determining the weight percentage of specific elements.[16]

Scientific Rationale

Modern elemental analyzers use combustion analysis to determine the percentage of carbon (C), hydrogen (H), and nitrogen (N).[17] The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed empirical formula and the overall purity of the compound.

Protocol and Data Interpretation
  • Sample Preparation:

    • Provide 2-3 mg of a finely ground, homogenous, and thoroughly dried sample in a tin capsule. Drying is critical to remove residual solvents and water that would alter the C, H, and O content.

  • Instrumental Analysis:

    • The analysis is typically performed by a dedicated analytical service using a calibrated CHN analyzer.

  • Data Comparison:

    • Compare the experimentally determined percentages with the calculated values.

Element Theoretical % Experimental %
Carbon (C)46.34%(Reported Value)
Hydrogen (H)4.59%(Reported Value)
Nitrogen (N)9.82%(Reported Value)
Bromine (Br)28.01%(Not typically measured by combustion EA)
Oxygen (O)11.22%(Often calculated by difference)

Calculated for C₁₁H₁₃BrN₂O₂ (MW = 285.14)

Conclusion

The analytical strategy detailed in this document provides a robust, multi-faceted approach to the complete characterization of this compound. By integrating data from NMR, MS, HPLC, and Elemental Analysis, researchers can unequivocally confirm the structure, verify the molecular weight and elemental composition, and accurately quantify the purity of the synthesized material. This comprehensive characterization is an indispensable step in ensuring the quality and reliability of this compound for its intended applications in research and development.

References

  • Title: Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds Source: Benchchem URL
  • Title: 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration Source: ACS Publications URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column Source: HELIX Chromatography URL: [Link]

  • Title: NMR studies of substituted pyridines Source: Organic Magnetic Resonance URL: [Link]

  • Title: (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative Source: ResearchGate URL: [Link]

  • Title: mass spectra - the M+2 peak Source: Chemguide URL: [Link]

  • Title: Analysis of the NMR Spectrum of Pyridine Source: AIP Publishing URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts URL: [Link]

  • Title: Organic Compounds Containing Halogen Atoms Source: Chemistry LibreTexts (duplicate link for context) URL: [Link]

  • Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Source: Scilit URL: [Link]

  • Title: Analysis of the NMR Spectrum of Pyridine Source: AIP Publishing (duplicate link for context) URL: [Link]

  • Title: 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines Source: ResearchGate URL: [Link]

  • Title: Mass spectrometry of halogen-containing organic compounds Source: ResearchGate URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: ACTA POLONIAE PHARMACEUTICA URL: [Link]

  • Title: Organobromine chemistry Source: Wikipedia URL: [Link]

  • Title: Element analysis Source: uobabylon.edu.iq URL: [Link]

  • Title: Natural and man-made organobromine compounds in marine biota from Central Norway Source: ScienceDirect URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: Elemental Analysis - Organic & Inorganic Compounds Source: ELTRA URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Our goal is to provide you with the expertise and practical insights needed to achieve consistent and high-purity results in your laboratory.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My synthesis of this compound is consistently resulting in low yields. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the most common culprits and how to address them.

Potential Causes & Troubleshooting Steps:

  • Poor Quality of Starting Material (2-Amino-5-bromopyridine): The purity of your starting amine is critical. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired pivalamide.

    • Solution: Ensure the 2-Amino-5-bromopyridine is of high purity (typically >97%). If the purity is questionable, consider recrystallization or column chromatography before use. It is also important to ensure the starting material is dry, as moisture can react with pivaloyl chloride.

  • Inefficient Acylation Reaction: The core of this synthesis is the acylation of the amino group on the pyridine ring with pivaloyl chloride. Incomplete reaction is a frequent cause of low yields.

    • Solution 1: Optimize Base and Solvent: Triethylamine is a commonly used base to neutralize the HCl generated during the reaction.[1] Ensure it is added in at least stoichiometric amounts, and consider using a slight excess. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to prevent hydrolysis of the pivaloyl chloride.[1][2]

    • Solution 2: Temperature Control: The addition of pivaloyl chloride is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.[1] After the addition, allowing the reaction to slowly warm to room temperature can help drive it to completion.

  • Side Reactions: The pyridine ring itself can be susceptible to side reactions, especially under harsh conditions. The electron-withdrawing nature of the bromine and the nitrogen heteroatom makes the pyridine ring less reactive towards electrophilic attack, but side reactions can still occur.[3]

    • Solution: Careful control of stoichiometry and temperature is key.[4] Adding the pivaloyl chloride dropwise to the solution of the amine and base can help to minimize localized high concentrations of the acylating agent, which could lead to undesired reactions.

  • Product Loss During Workup and Purification: The isolation and purification steps are often overlooked sources of yield loss.

    • Solution: During aqueous workup, ensure the pH is adjusted appropriately to keep your product in the organic phase. For purification by column chromatography, select an appropriate solvent system that provides good separation between your product and any impurities. Thin Layer Chromatography (TLC) should be used to monitor the reaction progress and to optimize the purification conditions.

Issue 2: Formation of Impurities and Side Products

Question: I am observing significant impurity peaks in my crude product analysis (TLC, LC-MS, or NMR). What are the likely side products and how can I prevent their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Products & Prevention Strategies:

  • Di-acylation: Although sterically hindered, it is possible for a second pivaloyl group to react, especially if a large excess of pivaloyl chloride is used.

    • Prevention: Use a controlled amount of pivaloyl chloride (typically 1.0 to 1.2 equivalents). Slow, dropwise addition at low temperatures will also help to prevent this.

  • Hydrolysis of Pivaloyl Chloride: Pivaloyl chloride is highly reactive towards water.[5] Any moisture in the reaction will lead to the formation of pivalic acid, which will not only consume the reagent but can also complicate purification.

    • Prevention: Use anhydrous solvents and reagents. Flame-dry your glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with the Formyl Group (if present on starting material): If the formyl group is already present on your starting pyridine, it could potentially react, although the amino group is significantly more nucleophilic.

    • Prevention: The standard synthetic route involves the formation of the pivalamide first, followed by the introduction of the formyl group. If you are attempting a different route, protecting the formyl group might be necessary.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of this compound after the reaction. What are the best methods for purification?

Answer: Achieving high purity is essential, particularly in drug development. A combination of techniques is often most effective.

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. This involves washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted pivaloyl chloride and acidic byproducts, followed by a brine wash to remove excess water.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that yield high-purity crystals.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the method of choice.

    • Solvent System Selection: Use TLC to determine an optimal solvent system. A good starting point is a mixture of hexanes and ethyl acetate, gradually increasing the polarity of the eluent.

    • Proper Technique: Ensure the column is packed correctly to avoid cracking or channeling, which can lead to poor separation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the role of the pivaloyl group in this molecule? The pivaloyl group, derived from pivalic acid, is a bulky protecting group.[6] Its steric hindrance can influence the reactivity of the molecule and can be a key feature in the design of drug candidates.

Q2: Can I use a different acylating agent instead of pivaloyl chloride? Yes, other acylating agents can be used to introduce different amide functionalities. However, pivaloyl chloride is often chosen for its specific steric and electronic properties.[5] If you choose to use a different acylating agent, you may need to re-optimize the reaction conditions.

Q3: My starting material is 3-Amino-2-bromopyridine. How do I introduce the formyl group? The formylation of the pyridine ring can be achieved through various methods. One common approach is ortho-lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The directing group effect of the pivalamide group can influence the regioselectivity of this step.

Q4: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting amine and the appearance of the product spot. Staining with potassium permanganate or visualization under UV light can be used to see the spots.

Q5: What are the key safety precautions for this synthesis? Pivaloyl chloride is a corrosive and moisture-sensitive reagent.[5] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted under an inert atmosphere to prevent exposure to moisture.

III. Experimental Protocols & Data

Optimized Synthesis Protocol for this compound

This protocol provides a step-by-step method for the synthesis, incorporating best practices for yield optimization.

Materials:

  • 2-Amino-5-bromopyridine

  • Pivaloyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-Amino-5-bromopyridine (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (1.1 eq).

  • Acylation: Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the final product by NMR, LC-MS, and HRMS to confirm its identity and purity.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Starting Material Purity >97%Minimizes side reactions and improves yield.
Solvent Anhydrous Dichloromethane (DCM)Aprotic and unreactive towards pivaloyl chloride.
Base Triethylamine (Et3N)Neutralizes HCl byproduct, driving the reaction forward.
Pivaloyl Chloride Stoichiometry 1.05 equivalentsEnsures complete reaction without significant di-acylation.
Reaction Temperature 0 °C to Room TemperatureControls exothermicity and minimizes side products.
Purification Method Silica Gel Column ChromatographyProvides high purity of the final product.

IV. Visualizing the Workflow

Logical Workflow for Troubleshooting Low Yield

Caption: A flowchart for troubleshooting low yield issues.

V. References

  • BenchChem Technical Support Center. Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.

  • BenchChem Technical Support Center. Managing Regioselectivity in the Functionalization of Substituted Pyridines.

  • BenchChem Technical Support Center. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.

  • BenchChem Technical Support Center. Improving Regioselectivity in the Functionalization of Pyridine Rings.

  • Eureka | Patsnap. Pivaloyl chloride patented technology retrieval search results.

  • PMC - NIH. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines.

  • This compound.

  • ChemSpider Synthetic Pages. N-pivaloylation of an amine.

  • Atamankimya.com. PIVALOYL CHLORIDE.

  • ResearchGate. Reagent and conditions: a) Pivaloyl chloride, Et3N, n‐BuLi, THF,....

  • BenchChem. A Comparative Guide to Pivaloyl Chloride in Amine Protection and Acylation Reactions.

  • Sigma-Aldrich. This compound.

  • Sanchemy. 2-amino-5-bromo Pyridine Exporter, Supplier from Thane.

  • Pyridines.

  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.

  • BLDpharm. N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide.

  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663).

  • PMC - NIH. the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits.

  • N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-yl)pivalamide.

  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.

  • BenchChem. Common side reactions in the synthesis of pyridine-3-carbonitriles.

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

  • Sigma-Aldrich. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide AldrichCPR.

  • Chem-Impex. 2-Amino-3-bromo-5-chloropyridine.

  • Chempanda. Pyridines deep dive: Applications and side effects | Blog.

  • ChemicalBook. 3-Amino-2-bromo-5-methylpyridine synthesis.

  • MDPI. Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.

  • Sigma-Aldrich. 2-Amino-5-bromopyridine 97 1072-97-5.

  • MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

  • N-(2-Bromo-5-(dimethoxymethyl)pyridin-3-yl)-pivalamide.

  • Pyridines: properties, syntheses & reactivity.

  • Organic Chemistry Portal. Pyridine synthesis.

  • PubChem. 2-Amino-3-bromo-5-methylpyridine.

Sources

Technical Support Center: Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproducts encountered during this multi-step synthesis, providing troubleshooting advice and detailed protocols to enhance your experimental success.

Introduction to the Synthesis

The synthesis of this compound is a sequential process typically involving the bromination of a 2-aminopyridine derivative, followed by the protection of the amino group with a pivaloyl chloride, and finally, formylation to introduce the aldehyde functionality. Each of these steps presents unique challenges that can lead to the formation of specific byproducts, impacting both yield and purity. This guide will walk you through the identification and mitigation of these common issues.

Troubleshooting Guide & FAQs

Problem 1: Low yield and multiple spots on TLC after bromination of the starting aminopyridine.

Question: I'm seeing a low yield of my desired 2-amino-3-bromopyridine starting material, and my TLC plate shows multiple product spots. What could be the cause?

Answer: A common issue in the bromination of aminopyridines is over-bromination. The amino group is strongly activating, making the pyridine ring susceptible to multiple halogenations. The most likely byproduct in this step is the corresponding di-brominated species.

  • Likely Byproduct: 2-Amino-3,5-dibromopyridine. The second bromine atom adds to the 5-position, which is also activated by the amino group.[1][2]

  • Root Cause:

    • Excess Brominating Agent: Using too much of the brominating agent (e.g., NBS or Br2) can easily lead to the formation of the di-brominated product.

    • Reaction Temperature: Higher reaction temperatures can increase the rate of the second bromination.

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Aim for a 1:1 molar ratio with the 2-aminopyridine.

    • Temperature Management: Maintain a low reaction temperature, typically starting at 0°C and allowing the reaction to slowly warm to room temperature.

    • Slow Addition: Add the brominating agent dropwise or in small portions to maintain control over the reaction exotherm and local concentrations.

Problem 2: Incomplete pivaloylation and presence of starting material.

Question: After reacting my 2-bromo-3-aminopyridine derivative with pivaloyl chloride, I still see a significant amount of the starting amine on my TLC and in my NMR. How can I drive the reaction to completion?

Answer: Incomplete pivaloylation is often due to insufficient reactivity or deactivation of the reagents.

  • Root Cause:

    • Base Strength: The choice and amount of base (e.g., triethylamine, pyridine) are critical. An insufficient amount of a weak base may not effectively scavenge the HCl generated during the reaction, which can protonate the starting amine, rendering it unreactive.

    • Moisture: Pivaloyl chloride is highly reactive with water. Any moisture in the solvent or on the glassware will consume the reagent, reducing the amount available for the desired reaction.[3]

  • Troubleshooting Steps:

    • Use a Stronger Base: Consider using a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine.

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

    • Reagent Quality: Use a fresh bottle of pivaloyl chloride, as it can degrade over time, especially if exposed to atmospheric moisture.

Problem 3: Formation of a de-brominated byproduct.

Question: My mass spectrometry results show a peak corresponding to the mass of N-(5-formylpyridin-3-yl)pivalamide, without the bromine atom. How is this happening?

Answer: The loss of the bromine atom is a known side reaction for bromopyridines, a process called dehalogenation or, more specifically, debromination.

  • Likely Byproduct: N-(5-formylpyridin-3-yl)pivalamide.

  • Root Cause:

    • Reductive Conditions: Certain reaction conditions or impurities can lead to the reductive cleavage of the C-Br bond. This can be promoted by certain metals or radical initiators.

    • Palladium Catalysis: If any palladium-catalyzed reactions are performed in subsequent steps, residual palladium can sometimes catalyze dehalogenation.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative or radical side reactions.

    • Purify Starting Materials: Ensure that the starting bromopyridine is free from any metal contaminants.

    • Avoid Reductive Reagents: Be mindful of any reagents that could have reducing properties.

Problem 4: Low conversion during the formylation step.

Question: I am attempting a Vilsmeier-Haack formylation on N-(2-bromopyridin-3-yl)pivalamide, but the conversion to the desired aldehyde is low. What can I do to improve the yield?

Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic properties of the substrate and the potency of the Vilsmeier reagent.

  • Root Cause:

    • Deactivated Ring: The pyridine ring is inherently electron-deficient. The presence of an electron-withdrawing bromine atom further deactivates the ring, making it less susceptible to electrophilic attack. The pivaloyl group, while protecting the amine, is also electron-withdrawing.

    • Vilsmeier Reagent Degradation: The Vilsmeier reagent (formed from POCl3 and DMF) is sensitive to moisture and should be prepared fresh.[4][5]

  • Troubleshooting Steps:

    • Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy for this challenging formylation.

    • Extended Reaction Time: A longer reaction time may be necessary to achieve higher conversion.

    • Excess Vilsmeier Reagent: Using a larger excess of the Vilsmeier reagent can help drive the reaction forward.

    • Alternative Formylation Methods: If the Vilsmeier-Haack reaction continues to give low yields, consider alternative formylation methods such as the Duff reaction or lithiation followed by quenching with DMF.

Summary of Potential Byproducts and Their Identification

Byproduct NameStructureCommon Analytical Signature (MS, NMR)Mitigation Strategy
2-Amino-3,5-dibromopyridine C5H4Br2N2MS: Isotopic pattern for two bromine atoms. NMR: Loss of one aromatic proton signal.Control stoichiometry of brominating agent, low temperature.
N-(5-formylpyridin-3-yl)pivalamide C11H14N2O2MS: M-Br peak. NMR: Absence of the bromine's electronic effect on adjacent protons.Inert atmosphere, purified reagents.
N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide C11H15BrN2O2MS: M+16 (oxidation) or M+2 (reduction of aldehyde). NMR: Appearance of a CH2OH signal.Use of mild formylating agents, controlled workup.
2-Bromo-3-aminopyridine-5-carbaldehyde C6H5BrN2OMS: M-pivaloyl group. NMR: Absence of the t-butyl signal.Avoid harsh acidic or basic conditions during workup.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Bromopyridin-3-yl)pivalamide
  • To a stirred solution of 2-amino-3-bromopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM), cooled to 0°C, slowly add a solution of pivaloyl chloride (1.1 eq) in anhydrous DCM.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Vilsmeier-Haack Formylation
  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous DMF (3.0 eq).

  • Cool the DMF to 0°C and slowly add phosphorus oxychloride (POCl3, 1.5 eq) dropwise.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-(2-bromopyridin-3-yl)pivalamide (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathway and Byproduct Formation

Main Synthetic Pathway

Synthesis_Pathway A 2-Amino-3-bromopyridine B N-(2-Bromopyridin-3-yl)pivalamide A->B Pivaloyl Chloride, Base C This compound B->C Vilsmeier-Haack (POCl3, DMF)

Caption: The main synthetic route to the target compound.

Common Byproduct Formation Pathways

Byproduct_Formation cluster_start Starting Material Synthesis cluster_main Main Synthesis 2-Aminopyridine 2-Aminopyridine Desired_Start 2-Amino-3-bromopyridine 2-Aminopyridine->Desired_Start Br2 or NBS Over-bromination 2-Amino-3,5-dibromopyridine Desired_Start->Over-bromination Excess Br+ Pivaloylated N-(2-Bromopyridin-3-yl)pivalamide Desired_Start->Pivaloylated Pivaloylation Target This compound Pivaloylated->Target Formylation Debromination N-(5-formylpyridin-3-yl)pivalamide Target->Debromination Reductive conditions Hydrolysis 2-Bromo-3-aminopyridine-5-carbaldehyde Target->Hydrolysis Harsh workup

Caption: Potential pathways for common byproduct formation.

References

  • Heterocyclic Letters Vol. 11, No.3|447-452| May-July|2021. [Link]

  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]

  • MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • MDPI. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. [Link]

  • MDPI. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Link]

  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON IDENTIFICATION, ISOLATION, CHARACTERIZATION AND SYNTHESIS OF IMPURITIES IN ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]

  • PubChem. 2-Amino-3-bromopyridine. [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

  • Semantic Scholar. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

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"troubleshooting N-(2-Bromo-5-formylpyridin-3-yl)pivalamide reaction failures"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Bromo-5-formylpyridin-3-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and reaction failures encountered during its synthesis and subsequent applications, providing in-depth, experience-driven solutions to streamline your research.

Part 1: Troubleshooting the Synthesis of this compound

The synthesis of this compound is a multi-step process, and issues can arise at each stage. Below is a plausible synthetic pathway, followed by a detailed troubleshooting guide for each step.

Proposed Synthetic Pathway:

Synthetic_Pathway A 3-Aminopyridine B N-(Pyridin-3-yl)pivalamide A->B  Pivaloyl Chloride, Base   C N-(2-Bromopyridin-3-yl)pivalamide B->C  Brominating Agent (e.g., NBS)   D This compound C->D  Formylation (e.g., Vilsmeier-Haack or equivalent)  

Caption: Plausible synthetic route to this compound.

Frequently Asked Questions (FAQs): Synthesis

Step 1: Pivaloyl Protection of 3-Aminopyridine

  • Question: My pivaloyl protection of 3-aminopyridine is low-yielding. What are the common causes?

    • Answer: Low yields in this step are often due to several factors:

      • Base Strength: The choice of base is critical. While triethylamine is commonly used, a stronger, non-nucleophilic base like pyridine or 2,6-lutidine can be more effective in scavenging the HCl generated during the reaction without competing with the 3-aminopyridine as a nucleophile.

      • Reagent Purity: Pivaloyl chloride is sensitive to moisture and can hydrolyze to pivalic acid, which will not react. Ensure you are using a fresh or properly stored bottle of pivaloyl chloride.

      • Reaction Temperature: The reaction is typically performed at 0 °C to room temperature. Running the reaction at too high a temperature can lead to side products.

      • Di-acylation: Although sterically hindered, it is possible to get a small amount of di-acylation on the pyridine nitrogen, especially if a very strong base is used. This can be minimized by careful control of stoichiometry and reaction conditions.

  • Question: I am observing multiple products in my crude reaction mixture. How can I improve the selectivity?

    • Answer: To improve selectivity:

      • Slow Addition: Add the pivaloyl chloride dropwise to a solution of 3-aminopyridine and the base at 0 °C. This helps to control the exotherm and minimize side reactions.

      • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions if your solvent or reagents are not perfectly dry.

Step 2: Bromination of N-(Pyridin-3-yl)pivalamide

  • Question: My bromination reaction is not proceeding to completion, or I am seeing multiple brominated species. Why is this happening?

    • Answer: The regioselectivity of pyridine bromination can be complex.

      • Directing Effect of the Pivalamide Group: The pivalamido group is an ortho-, para-director. However, in the electron-deficient pyridine ring, the situation is more nuanced. The most likely positions for electrophilic attack are C2 and C4 relative to the pivalamido group.

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for this transformation. Using elemental bromine can be less selective and lead to the formation of polybrominated products.

      • Reaction Conditions: The solvent and temperature can significantly influence the outcome. A polar aprotic solvent like DMF or acetonitrile is often used.

  • Question: How can I favor bromination at the 2-position?

    • Answer: To favor bromination at the C2 position, consider the following:

      • Directed Ortho Metalation: A more controlled method involves a directed ortho-metalation-bromination sequence. This would involve deprotonation at the C2 position with a strong base like n-butyllithium or LDA at low temperature, followed by quenching with a bromine source like 1,2-dibromoethane or hexabromoethane. This approach offers much higher regioselectivity.

Step 3: Formylation of N-(2-Bromopyridin-3-yl)pivalamide

  • Question: I am struggling with the formylation step. My yields are low, and I am recovering starting material. What are the challenges?

    • Answer: Direct formylation of pyridines, especially electron-deficient ones, is notoriously difficult.[1][2]

      • Vilsmeier-Haack Reaction: The classical Vilsmeier-Haack reaction (using POCl₃/DMF) often fails with simple pyridines due to their low reactivity towards electrophiles.[1] The presence of both a bromine atom and a pivalamido group further deactivates the ring.

      • Alternative Formylation Methods: You may need to consider alternative, more reactive formylating agents or a different synthetic strategy. One approach is a metal-halogen exchange followed by quenching with a formylating agent like DMF. For example, treating N-(2-Bromopyridin-3-yl)pivalamide with n-butyllithium at low temperature could generate the 2-lithiated species, which can then be reacted with DMF to introduce the formyl group at the 2-position. However, this approach is not suitable for introducing the formyl group at the 5-position.

      • Alternative Synthetic Route: It might be more efficient to start with a pre-functionalized pyridine. For example, starting with 3-amino-5-bromopyridine, protecting the amine, and then introducing the formyl group via a lithium-halogen exchange at the 5-position before brominating the 2-position could be a more viable route.

Part 2: Troubleshooting Downstream Reactions

This compound is a valuable intermediate for introducing a substituted pyridine moiety into a larger molecule, typically via cross-coupling reactions.

A. Suzuki-Miyaura Coupling

Common Issue: Low or no yield in the Suzuki-Miyaura coupling of this compound with a boronic acid/ester.

Suzuki_Troubleshooting Start Low/No Suzuki Coupling Yield Catalyst Is the Palladium Catalyst Active? Start->Catalyst Ligand Is the Ligand Appropriate? Catalyst->Ligand Yes Sol_Catalyst Use a fresh catalyst or a pre-catalyst. Ensure proper activation if using Pd(OAc)₂. Catalyst->Sol_Catalyst No Base Is the Base Suitable and Sufficiently Anhydrous? Ligand->Base Yes Sol_Ligand For electron-rich bromopyridines, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos). Ligand->Sol_Ligand No Boronic_Acid Is the Boronic Acid/Ester Stable? Base->Boronic_Acid Yes Sol_Base Use a non-aqueous base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. Base->Sol_Base No Temp Is the Reaction Temperature Optimal? Boronic_Acid->Temp Yes Sol_Boronic_Acid Check for decomposition (protodeborylation). Use freshly prepared boronic acid or a more stable boronate ester (e.g., pinacol ester). Boronic_Acid->Sol_Boronic_Acid No Solvent Is the Solvent Degassed and Anhydrous? Temp->Solvent Yes Sol_Temp Screen a range of temperatures (e.g., 80-120 °C). Too high a temperature can lead to decomposition. Temp->Sol_Temp No Sol_Solvent Thoroughly degas the solvent (e.g., via freeze-pump-thaw cycles or sparging with argon). Use anhydrous solvents. Solvent->Sol_Solvent No

Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling failures.

Parameter Potential Issue Recommended Solution
Palladium Catalyst Catalyst decomposition or inactivity.Use a fresh source of palladium catalyst. Consider using a more stable pre-catalyst (e.g., SPhos-Pd-G2). Ensure proper degassing to prevent oxidation of Pd(0).
Ligand Inefficient oxidative addition.The 2-bromopyridine is electron-rich due to the pivalamido group, which can make oxidative addition difficult. Use electron-rich, sterically hindered phosphine ligands like SPhos, XPhos, or RuPhos to promote this step.
Base Incomplete transmetalation or side reactions.Use a moderately strong, non-aqueous base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. Aqueous bases can lead to protodeborylation of the boronic acid.[3]
Boronic Acid/Ester Decomposition via protodeborylation.Use a fresh, high-purity boronic acid. Alternatively, use a more stable boronate ester, such as a pinacol ester.
Solvent Presence of oxygen or water.Use anhydrous solvents and thoroughly degas the reaction mixture. Common solvents include toluene, dioxane, or DMF.
Temperature Suboptimal reaction kinetics or decomposition.Screen a range of temperatures, typically between 80 °C and 120 °C.
Side Reactions Homocoupling of the boronic acid.This can be caused by the presence of oxygen. Ensure rigorous degassing of the reaction mixture.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the palladium pre-catalyst (e.g., SPhos-Pd-G2, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Add the degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

Common Issue: Inefficient C-N bond formation between this compound and an amine.

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[4][5] However, substrates with multiple functional groups can present challenges.

Troubleshooting Guide:

  • Question: My Buchwald-Hartwig amination is giving low yields. What should I check first?

    • Answer:

      • Ligand Choice: The choice of ligand is paramount. For 2-bromopyridines, bulky, electron-rich ligands are generally preferred. Consider ligands like Josiphos, Xantphos, or one of the Buchwald biarylphosphine ligands (e.g., RuPhos, BrettPhos).

      • Base Compatibility: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices. Ensure the base is fresh and handled under anhydrous conditions.

      • Amine Nucleophilicity: Highly hindered or electron-poor amines can be challenging coupling partners. You may need to use a more active catalyst system or higher reaction temperatures for these substrates.

      • Aldehyde Interference: The formyl group is generally stable under these conditions but can potentially undergo side reactions, especially at high temperatures or with certain amine nucleophiles (e.g., formation of imines). If you suspect this is an issue, you can protect the aldehyde as an acetal prior to the coupling reaction.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃ and a suitable ligand, or a pre-formed catalyst) and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 equiv.) and the amine (1.2 equiv.) in an anhydrous, degassed solvent (e.g., toluene).

  • Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product via column chromatography.

References

  • Caron, S., & Hawkins, J. M. (2018). Synthesis of 2-Amino-5-bromopyridine. Organic Syntheses, 95, 235-249.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Cheung, C. W., & Buchwald, S. L. (2012).
  • Gurava, S., V, S. R., & Kumar, V. P. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 9(7), 1334-1338.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Mondal, S., & Bora, U. (2017). Recent advances in the Vilsmeier–Haack reaction: a versatile tool for the synthesis of heterocycles. RSC Advances, 7(64), 40293-40321.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Thomas, S., & Collins, S. K. (2011). A Practical Buchwald–Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 76(11), 4579-4585.
  • Yin, J., & Buchwald, S. L. (2002). A General and Practical Method for the Internal and Terminal Arylation of Alkynes Catalyzed by a Copper/Palladium System. Organic Letters, 4(20), 3467-3469.
  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules. [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. (2025). Organic Letters. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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Technical Support Center: Synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS: 1142192-34-4), a key intermediate in pharmaceutical research and development.[1] This document is designed for researchers, chemists, and process development professionals to navigate the complexities of this multi-step synthesis. We will explore common experimental challenges, provide validated troubleshooting protocols, and detail the application of alternative reagents to enhance yield, purity, and safety.

Our approach is grounded in mechanistic principles, providing not just procedures, but the causal logic behind them. This guide will serve as a self-validating system, enabling you to make informed decisions during your synthetic campaigns.

Overview of the Synthetic Pathway

The synthesis of this compound is typically approached via a linear sequence involving three key transformations on a pyridine scaffold. The general strategy involves the sequential installation of the pivalamide, bromo, and formyl groups. The order of these steps is critical to manage the directing effects of the substituents and the overall reactivity of the pyridine ring.

A common synthetic route is outlined below:

Synthetic_Workflow A 3-Aminopyridine B N-(Pyridin-3-yl)pivalamide A->B Step 1: Amidation C N-(2-Bromo-pyridin-3-yl)pivalamide B->C Step 2: Bromination D This compound C->D Step 3: Formylation

Caption: General synthetic workflow for this compound.

Part 1: Amidation of 3-Aminopyridine

The first step involves the acylation of the amino group of 3-aminopyridine with pivaloyl chloride. While seemingly straightforward, this step can present challenges related to reagent handling and reaction control.

Frequently Asked Questions & Troubleshooting

Question 1: My amidation reaction with pivaloyl chloride is giving low yields and multiple byproducts. What is the likely cause?

Answer: This is a common issue often rooted in two factors:

  • Reagent Reactivity: Pivaloyl chloride is highly reactive and susceptible to hydrolysis. Any moisture in the solvent, starting material, or reaction atmosphere will consume the reagent, forming pivalic acid and reducing the yield.

  • Base Selection: An appropriate base is required to scavenge the HCl generated during the reaction. If the base is too weak or used in a substoichiometric amount, the reaction mixture will become acidic, protonating the starting 3-aminopyridine and rendering it non-nucleophilic. Over-acylation (di-acylation) on the pyridine nitrogen, forming a pyridinium salt, can also occur, though this is less common.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF) over molecular sieves. Ensure the 3-aminopyridine is dry. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Controlled Addition: Add the pivaloyl chloride dropwise to a cooled solution (0 °C) of the amine and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Alternative Protocol - Aqueous Media: For a more sustainable and often higher-yielding process, consider an amidation protocol in an aqueous medium using a surfactant. This approach leverages the high reactivity of pivaloyl chloride while simplifying workup.[2][3][4]

Question 2: Are there greener or more scalable alternatives to traditional amidation in volatile organic solvents?

Answer: Yes. Recent advancements have demonstrated that pivaloyl chloride-mediated amidations can be performed efficiently in water, often with the aid of a surfactant like TPGS-750-M.[4] This method avoids the use of hazardous solvents like DCM and can simplify product isolation, as the pivalamide product often precipitates from the aqueous medium.[2][3]

Reagent/SystemTypical ConditionsAdvantagesDisadvantages
Pivaloyl Chloride / DCM, TEA Anhydrous DCM, 0 °C to RT, Triethylamine (TEA)Well-established, good for small scale.Requires strict anhydrous conditions; uses hazardous solvent.
Pivaloyl Chloride / Aqueous Water, optional surfactant (e.g., TPGS-750-M), Base (e.g., NaHCO₃)"Green" chemistry, simplified workup, often high yields, scalable.[2][3]May require optimization for specific substrates; potential for hydrolysis if not controlled.
Pivalic Anhydride / Pyridine Pyridine as solvent and base, elevated temp.Less moisture-sensitive than acid chloride.Slower reaction rates; requires higher temperatures.

Part 2: Electrophilic Bromination

Introducing a bromine atom regioselectively onto the pyridine ring is a critical step. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging compared to benzene.[5][6]

Frequently Asked Questions & Troubleshooting

Question 1: The standard bromination using liquid bromine gives poor regioselectivity and requires harsh conditions. What are safer and more selective alternatives?

Answer: Liquid bromine is hazardous and often requires a strong acid catalyst or high temperatures for pyridine bromination.[7] Milder, solid-phase brominating agents are highly recommended for both safety and selectivity. The pivalamide group is an ortho-, para-director, and strongly activating, which should direct the bromine to the C2 and C6 positions. The C2 position is generally favored.

Alternative Brominating Reagents:

ReagentAbbreviationTypical ConditionsAdvantages
N-Bromosuccinimide NBSAcetonitrile or DMF, RT or mild heatSolid, easy to handle, milder than Br₂, good selectivity.[8]
1,3-Dibromo-5,5-dimethylhydantoin DBDMHSulfuric acid or inert solventHigh bromine content by weight, stable solid, cost-effective.[9]
Pyridinium hydrobromide perbromide PHPAcetic acid or THFSolid, less hazardous than Br₂, provides a controlled release of bromine.[8]
Bromide-Bromate Couple NaBr/NaBrO₃Aqueous acidic conditionsEco-friendly, avoids use of liquid bromine, generates bromine in situ.[10]

Question 2: I am using NBS for bromination, but the reaction is sluggish or incomplete. How can I drive it to completion?

Answer: While the pivalamide group is activating, the pyridine nitrogen is deactivating. If the reaction is slow, consider the following:

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) can accelerate the reaction compared to less polar solvents like acetonitrile.

  • Acid Catalyst: A catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can sometimes activate the brominating agent or the substrate, but care must be taken to avoid side reactions.

  • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the rate, but monitor carefully by TLC to avoid the formation of di-brominated byproducts.

Protocol: Bromination using N-Bromosuccinimide (NBS)
  • Dissolve N-(Pyridin-3-yl)pivalamide (1.0 eq) in acetonitrile (10 mL per 1 g of substrate).

  • Add N-Bromosuccinimide (1.05 - 1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Part 3: Formylation of the Pyridine Ring

The final step, introducing the formyl group at the C5 position, is often the most challenging due to the need for high regioselectivity on a now more complex substrate.

Formylation_Logic cluster_0 Formylation Strategies A Organometallic Route (Lithiation + DMF) End Target Molecule A->End B Vilsmeier-Haack Reaction (POCl3/DMF) B->End C Oxidation Route (from -CH3 or -CH2OH) C->End Start N-(2-Bromo-pyridin-3-yl)pivalamide Start->A Requires low temp, anhydrous conditions Start->B Classic but can be harsh Start->C Requires pre-functionalized starting material

Caption: Key strategies for the C5-formylation of the pyridine intermediate.

Frequently Asked Questions & Troubleshooting

Question 1: What are the primary methods for formylating the C5 position, and what are their pros and cons?

Answer: The three main strategies are the Vilsmeier-Haack reaction, an organometallic approach (lithiation/quench), and oxidation of a C5-methyl or C5-hydroxymethyl group.

MethodReagentsAdvantagesDisadvantages & Causality
Vilsmeier-Haack POCl₃ or (COCl)₂ / DMFWell-established, uses common reagents.Can be harsh, requiring high temperatures. The Vilsmeier reagent is a weak electrophile, and the pyridine ring is already deactivated, making the reaction difficult.[11]
Ortho-Lithiation n-BuLi or LDA, then DMFHigh yielding, clean reaction, mild conditions (-78 °C).Requires strictly anhydrous conditions and very low temperatures. The C-H at C5 is not the most acidic, so directed ortho-metalation is key, but can be complex with multiple substituents.[12][13]
Grignard Exchange i-PrMgCl, then DMFMilder than lithiation, better functional group tolerance.May require a starting material like 2,5-dibromopyridine derivative.[14]
Oxidation MnO₂, SeO₂Effective if starting material is available.Requires a precursor with a C5-methyl or C5-hydroxymethyl group, adding steps to the overall synthesis.[15][16]

Question 2: I am attempting formylation via lithiation with n-BuLi followed by a DMF quench, but I am getting a complex mixture of products. What is going wrong?

Answer: This is a powerful but sensitive reaction. Failure is often due to:

  • Temperature Control: The lithiation must be performed at -78 °C. If the temperature rises, side reactions, including decomposition and loss of regioselectivity, can occur.

  • Incorrect Quench: The DMF must be anhydrous. After adding the DMF at low temperature, the reaction must be carefully warmed before aqueous workup. Premature quenching with water will destroy the lithiated intermediate.

  • Competing Metalation Sites: While the bromo and pivalamide groups can direct metalation, other positions might also be reactive. Using a milder base like Lithium Diisopropylamide (LDA) can sometimes improve selectivity over n-BuLi.

Protocol: Formylation via Halogen-Metal Exchange and DMF Quench
  • Set up a flame-dried, three-neck flask under a positive pressure of argon.

  • Dissolve N-(2-Bromo-5-halopyridin-3-yl)pivalamide (starting with a 5-bromo or 5-iodo analogue is often more efficient for this step) in anhydrous THF (20 mL per 1 g) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous DMF (3.0 eq) dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction to stir at -78 °C for another 1.5 hours, then slowly warm to room temperature.[12]

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting crude aldehyde by column chromatography on silica gel.

This guide provides a framework for troubleshooting and optimizing the synthesis of this compound. By understanding the chemical principles behind each step and considering the alternative reagents available, researchers can develop robust, safe, and efficient synthetic routes.

References

  • Common Organic Chemistry. (n.d.). Bromination. Retrieved from Common Organic Chemistry Website. [Link]

  • Chem-Space. (2025). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from Chem-Space Website. [Link]

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from Chempanda Website. [Link]

  • ACS Publications. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from Pharmaguideline Website. [Link]

  • ACS Publications. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]

  • American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Copper- and DMF-mediated switchable oxidative C–H cyanation and formylation of imidazo[1,2-a]pyridines using ammonium iodide. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. (n.d.).
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Pyridine Ring Synthesis. [Link]

  • ResearchGate. (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media | Request PDF. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. Retrieved from PrepChem.com. [Link]

  • ResearchGate. (2015). Can anyone help with the synthesis of a secondary amide from carboxylic acid?. [Link]

  • ACS Publications. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

  • Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
  • PubMed Central. (n.d.). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. [Link]

  • HETEROCYCLES. (2011). Vol. 83, No. 9. [Link]

  • Cenmed. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Retrieved from Cenmed Website. [Link]

Sources

Technical Support Center: Improving the Purity of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS 1142192-34-4)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and purification of this key intermediate. This document provides in-depth, experience-based solutions to common and complex purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial problems encountered when handling this compound.

Q1: My final product is a yellow or brownish solid/oil instead of the expected off-white solid. What is the likely cause?

A1: A yellow to brown discoloration typically indicates the presence of impurities. The most common culprits are:

  • Residual Bromine: Trace amounts of bromine from the bromination step can persist, causing discoloration.

  • Oxidation of the Aldehyde: The formyl (-CHO) group is susceptible to oxidation to a carboxylic acid (-COOH), especially if exposed to air and light over time. This oxidized impurity is often colored.

  • Starting Material Contamination: Incomplete reaction or inefficient removal of starting materials like 2-amino-5-bromopyridine derivatives can lead to colored impurities[3].

  • Nitrogen Oxide Byproducts: If diazotization was used in the synthesis of a precursor, residual nitrogen oxides can lead to colored byproducts[4].

Initial Action: Begin by dissolving a small sample in a suitable solvent (like Dichloromethane or Ethyl Acetate) and running a Thin Layer Chromatography (TLC) plate to visualize the number of components.

Q2: My NMR spectrum shows unreacted 3-amino-2-bromopyridine precursor. How can I remove it?

A2: The unreacted amino-pyridine starting material is basic. An acidic wash (acid-base extraction) is a highly effective method for its removal. The basic amine will be protonated by the acid, forming a water-soluble salt that partitions into the aqueous layer, leaving your desired, less basic amide product in the organic layer.

  • Protocol: Dissolve the crude product in an organic solvent like Ethyl Acetate or Dichloromethane. Wash the organic solution 2-3 times with a dilute acid such as 1M HCl. Afterward, wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

Q3: I'm observing a new spot on my TLC and a corresponding mass in the LC-MS that is 16 Da higher than my product. What is this impurity?

A3: This observation strongly suggests the oxidation of the aldehyde group (-CHO) to a carboxylic acid (-COOH). This is a common issue with aromatic aldehydes. This acidic impurity can be removed with a basic wash.

  • Protocol: Dissolve the crude product in an organic solvent. Wash the solution with a dilute base like 1M sodium hydroxide or a saturated solution of sodium bicarbonate. The acidic impurity will be deprotonated, forming a water-soluble salt that will be extracted into the aqueous layer. Follow with a water and brine wash, then dry and concentrate the organic phase.

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving more persistent purity issues.

Troubleshooting Workflow

The first step in any purification challenge is to assess the problem systematically.

Caption: A systematic workflow for troubleshooting the purification of this compound.

Issue 1: Failure to Crystallize or Oiling Out

If your product fails to solidify or forms an oil during purification, it is often due to significant impurity levels that disrupt the crystal lattice formation.

Question: My product won't crystallize from the reaction mixture or after solvent removal. What should I do?

Answer: This indicates a high level of impurities. Avoid attempting direct crystallization and proceed with chromatography.

  • Reasoning: Crystallization is a purification technique that works best when the desired compound is already at a relatively high purity (typically >80-85%). High impurity levels act as "solubilizers," preventing the formation of an ordered crystal structure.

  • Solution: First, attempt to remove major ionic or highly polar/non-polar impurities through liquid-liquid extraction as described in the FAQs. Then, proceed to column chromatography to separate the product from impurities of similar polarity.

Issue 2: Persistent Impurities After Extraction and Crystallization

Sometimes, impurities have very similar solubility and polarity profiles to the desired product, making simple extraction and crystallization ineffective.

Question: I've tried recrystallization from several solvents, but my product purity is not improving. What is the next step?

Answer: When recrystallization fails, flash column chromatography is the method of choice. The stationary phase (e.g., silica gel) offers a different selectivity for separation compared to solubility differences exploited in recrystallization.

  • Expertise: The polarity of this compound is primarily dictated by the formyl and amide groups. Impurities with similar functional groups will be challenging to separate by crystallization.

  • Trustworthiness: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By carefully selecting the solvent system (eluent), you can modulate the retention times of your product and impurities on the column, leading to separation.

Table 1: Troubleshooting Flash Column Chromatography
Problem Plausible Cause Recommended Solution
Compound doesn't move from the baseline (Rf=0) Eluent is not polar enough.Increase the polarity of the eluent. A common starting point is a Hexane/Ethyl Acetate gradient. If still immobile, consider adding a small percentage (1-5%) of Methanol to the Ethyl Acetate[5].
Compound comes off the column too quickly (Rf > 0.5) Eluent is too polar.Decrease the eluent polarity by increasing the proportion of the non-polar solvent (e.g., Hexane).
Poor separation between spots (ΔRf < 0.1) Solvent system lacks selectivity.Try a different solvent system. For example, switch from Hexane/Ethyl Acetate to Dichloromethane/Methanol.
Streaking or tailing of the spot on TLC/column Compound is too polar or interacting strongly with acidic silica.Add a small amount of triethylamine (~0.1-1%) to the eluent to neutralize acidic sites on the silica gel. Alternatively, use a different stationary phase like alumina[5].
Compound appears to decompose on the column The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, use a deactivated stationary phase (e.g., alumina) or consider reverse-phase chromatography[5].

Part 3: Detailed Experimental Protocols

These protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Optimized Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities. The key is finding a solvent that dissolves the compound well when hot but poorly when cold[6].

Step-by-Step Methodology:

  • Solvent Screening: Place a small amount of your crude product into several test tubes. Add a few drops of different solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Hexane/Ethyl Acetate).

  • Dissolution: Heat the test tubes in a water or sand bath. A good solvent will fully dissolve the compound at an elevated temperature.

  • Crystallization: Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will yield a high quantity of crystalline solid.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the chosen hot solvent. b. If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals[7]. d. Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield. e. Collect the crystals by vacuum filtration, washing with a small amount of the ice-cold recrystallization solvent. f. Dry the crystals under vacuum.

Protocol 2: Flash Column Chromatography

This is the most versatile technique for purifying organic compounds.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using TLC. The ideal Rf value for the product should be between 0.2 and 0.4 to ensure good separation.

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the non-polar solvent or by dry packing followed by careful solvent addition. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like Dichloromethane) and carefully pipette it onto the top of the silica gel[8].

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column[8].

  • Elution: Add the eluent to the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified product.

Caption: Workflow for Dry Loading in Flash Column Chromatography.

References

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • US Patent US4291165A - Process for making 2-bromopyridine.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]

  • Pyridine. Some Industrial Chemicals. NCBI Bookshelf. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • Pure Hydrolysis of Polyamides: A Comparative Study. MDPI. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography. [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. [Link]

  • CN104402805A - 2-bromopyridine synthesis method.
  • Preparation of 2-bromopyridine. PrepChem.com. [Link]

  • HYDROLYSIS. University of California, Davis. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • Plausible mechanism for formylation of pyridine ring. ResearchGate. [Link]

  • Pyridine. Wikipedia. [Link]

  • The hydrolysis of amides. Chemguide. [Link]

  • Synthesis, Distillation, & Recrystallization. LabXchange. [Link]

  • Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central. [Link]

  • Pyridines. University of Liverpool. [Link]

  • 161 questions with answers in PYRIDINES. Science topic. ResearchGate. [Link]

  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Cenmed. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Acidic and Basic Amide Hydrolysis. ResearchGate. [Link]

  • Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety. Crystal Growth & Design. [Link]

Sources

"N-(2-Bromo-5-formylpyridin-3-yl)pivalamide stability and degradation"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS: 1142192-34-4).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability, handling, and troubleshooting of this key synthetic intermediate. The insights herein are based on established principles of organic chemistry and data from analogous structures to ensure you can anticipate challenges, diagnose issues, and maintain the integrity of your experiments.

Compound Stability Profile

This compound is a multifunctional compound featuring a 2-bromopyridine core, a formyl (aldehyde) group, and a pivalamide moiety. Each of these functional groups contributes to its overall reactivity and potential degradation pathways. Understanding these will allow for more robust experimental design.

PropertyValueSource
CAS Number 1142192-34-4[1]
Molecular Formula C₁₁H₁₃BrN₂O₂[1]
Molecular Weight 285.14 g/mol [1]
Appearance Solid[1]
Storage Class Combustible Solids[1]

The primary points of instability are:

  • The Formyl Group: Aromatic aldehydes are susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metals, which can convert the aldehyde to a carboxylic acid.[2][3]

  • The 2-Bromo-Pyridine System: The carbon-bromine bond on the electron-deficient pyridine ring is a key site for nucleophilic substitution and is the reactive handle for many cross-coupling reactions.[4] However, it can also be a point of degradation, particularly under reductive conditions or high temperatures. 2-bromopyridine itself is noted to be light-sensitive.[5]

  • The Pivalamide Group: Amide bonds are generally stable, but the sterically hindered pivalamide can be cleaved under harsh acidic or basic hydrolytic conditions.[6][7]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and use of this compound in a practical question-and-answer format.

Storage and Handling

Question: I've noticed my solid sample of this compound has developed a yellowish or brownish tint over time. Is it degrading and is it still usable?

Answer: Discoloration is a common indicator of degradation, likely due to the oxidation of the formyl group. Aromatic aldehydes can undergo autoxidation in the presence of air to form the corresponding carboxylic acid, which may be colored or trap other colored impurities.[2]

  • Underlying Cause: The formyl C-H bond can be susceptible to radical-chain autoxidation, a process often initiated by light and trace metal impurities. The primary degradation product would be N-(2-bromo-5-carboxypyridin-3-yl)pivalamide.

  • Troubleshooting & Action:

    • Analytical Check: Before use, verify the purity of the discolored material using an appropriate analytical method such as HPLC, LC-MS, or ¹H NMR. Look for the appearance of a new peak corresponding to the carboxylic acid or other impurities. In the ¹H NMR, the aldehyde proton signal (typically ~10 ppm) will diminish, and a broad carboxylic acid proton signal may appear.

    • Purification: If significant degradation (e.g., >5-10%) is observed, repurification by column chromatography or recrystallization may be necessary.

    • Usability: For reactions that are sensitive to acidic impurities or require precise stoichiometry, using the degraded material is not recommended. For robust reactions where the acid is an inert impurity, it might be usable, but expect lower yields.

  • Prevention:

    • Store the solid under an inert atmosphere (e.g., argon or nitrogen).

    • Keep the container tightly sealed and protected from light by storing it in an amber vial or wrapping it in aluminum foil.

    • Store at recommended cold temperatures (refrigerator or freezer) to slow the rate of degradation.

Question: Should I be concerned about the photostability of this compound?

Answer: Yes. Both the 2-bromopyridine moiety and the aromatic aldehyde group can be light-sensitive.[5][8] Photochemical energy can promote radical reactions, leading to debromination or accelerating the oxidation of the aldehyde.

  • Underlying Cause: UV light can provide the energy to initiate radical chain reactions. For the C-Br bond, this could lead to homolytic cleavage, while for the aldehyde, it can accelerate autoxidation.[2]

  • Troubleshooting & Action:

    • If a reaction is being run over an extended period and is exposed to ambient light, wrap the reaction vessel in aluminum foil. This is especially critical for photochemical reactions where selectivity is desired.

    • If you observe unexpected byproducts like the debrominated analog, N-(5-formylpyridin-3-yl)pivalamide, light exposure could be a contributing factor.

  • Prevention:

    • Always handle and store the compound in a well-sealed, light-protected container.

    • Minimize exposure of reaction mixtures to direct light unless photochemistry is intended.

Use in Chemical Reactions

Question: My Suzuki (or other palladium-catalyzed) cross-coupling reaction is giving low yields. What could be the cause related to the starting material?

Answer: Low yields in cross-coupling reactions using this substrate can often be traced back to either the degradation of the starting material or competing side reactions involving the other functional groups.

  • Potential Cause 1: Starting Material Purity. As discussed, oxidation of the formyl group to a carboxylic acid introduces an impurity that will not participate in the reaction, effectively lowering the amount of active starting material and reducing yield.

  • Potential Cause 2: Phosphine Ligand Oxidation. If the aldehyde has started to oxidize, residual peroxides in the starting material can oxidize the phosphine ligands used in the palladium catalyst, deactivating it.

  • Potential Cause 3: Aldehyde Reactivity. Under basic conditions common to many cross-coupling reactions (e.g., using K₂CO₃, Cs₂CO₃), the aldehyde can undergo side reactions such as Cannizzaro disproportionation (if no α-hydrogens are present, as is the case here) or aldol-type reactions if other enolizable carbonyls are present. However, one study noted that the Cannizzaro reaction was not observed for some aromatic aldehydes under specific hydrothermal conditions.[9]

  • Troubleshooting Flowchart: The following diagram outlines a systematic approach to diagnosing low yields.

    G start Low Yield in Cross-Coupling check_sm 1. Verify Purity of Starting Material (NMR, LC-MS) start->check_sm sm_ok Purity >95%? check_sm->sm_ok repurify Repurify by Chromatography or Recrystallization sm_ok->repurify No check_reagents 2. Assess Reagents & Conditions sm_ok->check_reagents Yes repurify->check_sm After Purification base_issue Is the base too strong or temperature too high? check_reagents->base_issue optimize_cond Screen weaker bases (e.g., K3PO4) and lower temperature base_issue->optimize_cond Yes ligand_issue Is the phosphine ligand sensitive to air? base_issue->ligand_issue No success Yield Improved optimize_cond->success degas Ensure rigorous degassing of all solvents and reagents ligand_issue->degas Yes ligand_issue->success No, review literature for alternative catalysts degas->success

    Caption: Troubleshooting workflow for low reaction yields.

Question: I am trying to perform a reaction on the formyl group (e.g., a Wittig reaction or reductive amination) and I'm getting a byproduct where the bromine is lost. Why is this happening?

Answer: Loss of the 2-bromo substituent (debromination) can occur under certain nucleophilic or reductive conditions, especially when organometallic reagents are used.

  • Underlying Cause: Reagents like butyllithium (BuLi) or Grignard reagents can undergo halogen-metal exchange with the aryl bromide faster than they react with the aldehyde.[10] Similarly, strong reducing agents like lithium aluminum hydride (LAH), if used in excess or at high temperatures, can sometimes reduce the C-Br bond.

  • Troubleshooting & Action:

    • Change Reagent Order: If adding an organometallic reagent, do so at a very low temperature (e.g., -78 °C) to favor nucleophilic attack on the aldehyde over halogen-metal exchange.

    • Choose Milder Reagents: For a reduction, consider using sodium borohydride (NaBH₄), which is much less likely to affect the C-Br bond compared to LAH. The product of this reaction would be N-(2-bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.[11]

    • Protecting Groups: In complex syntheses, it may be necessary to protect the aldehyde (e.g., as an acetal) before performing reactions that are incompatible with the bromopyridine moiety.

Protocols for Stability Assessment

To proactively understand the stability of your specific batch of this compound, performing a forced degradation study is recommended.[12][13] This involves subjecting the compound to a range of stress conditions to identify likely degradation products and pathways.[14][15][16]

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products of this compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a C18 column and DAD/UV detector

  • pH meter

  • Photostability chamber (or a setup with a controlled UV lamp)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

    • Control Sample: Keep 2 mL of the stock solution at room temperature, protected from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with a 50:50 acetonitrile:water mixture.

    • Analyze by HPLC-UV (e.g., at 254 nm). Use a gradient method to ensure separation of the parent compound from any degradants.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of the parent compound and the appearance of new peaks indicate degradation. LC-MS can be used to identify the mass of the degradation products.

Potential Degradation Pathways Diagram

The following diagram illustrates the most probable degradation pathways based on the compound's functional groups.

G cluster_main This compound cluster_products Potential Degradation Products main C₁₁H₁₃BrN₂O₂ MW: 285.14 oxidation Oxidation Product N-(2-bromo-5-carboxypyridin-3-yl)pivalamide main:f0->oxidation [O], Air, Light (e.g., H₂O₂) hydrolysis Amide Hydrolysis Product 3-amino-2-bromo-5-formylpyridine main:f0->hydrolysis H₃O⁺ or OH⁻ (Harsh Conditions) reduction Formyl Reduction Product N-(2-bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide main:f0->reduction [H] (e.g., NaBH₄) debromination Debromination Product N-(5-formylpyridin-3-yl)pivalamide main:f0->debromination Reductive Conditions or Organometallics

Caption: Predicted degradation pathways of the title compound.

Summary and Recommendations

This compound is a stable compound when handled and stored correctly. The primary liabilities are the formyl group's susceptibility to oxidation and the C-Br bond's reactivity under certain nucleophilic/reductive conditions.

  • Always check the purity of the material before use, especially if it is discolored or has been stored for an extended period.

  • Store the compound under an inert atmosphere, protected from light, and at reduced temperatures.

  • When troubleshooting reactions, systematically consider the stability of the starting material, the compatibility of reagents with all functional groups, and the reaction conditions.

By following these guidelines, researchers can minimize variability, improve experimental reproducibility, and ensure the integrity of their synthetic results.

References

  • Vertex AI Search. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Vertex AI Search. (n.d.).
  • NIH. (n.d.).
  • Benchchem. (n.d.). Pivalamide | 754-10-9.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • ACS Publications. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.
  • Sigma-Aldrich. (n.d.). This compound.
  • MedCrave online. (2016).
  • Benchchem. (n.d.). Pivalamide: A Comprehensive Technical Guide for Researchers.
  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes.
  • Jubilant Ingrevia Limited. (n.d.).
  • AMiner. (n.d.). Oxidative Degradation of Fragrant Aldehydes.
  • ChemicalBook. (n.d.). 2-Bromopyridine | 109-04-6.
  • Sigma-Aldrich. (n.d.). N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
  • Sigma-Aldrich. (n.d.). 2-Bromopyridine 99 109-04-6.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). 2-Bromopyridine.

Sources

Technical Support Center: N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS No. 1142192-34-4) is a key heterocyclic building block frequently employed in medicinal chemistry and drug discovery programs.[1][2] Its unique trifunctional nature—featuring a reactive aldehyde, a synthetically versatile bromide, and a sterically-hindered pivalamide—makes it a valuable intermediate. However, these same functional groups present specific challenges regarding its handling, storage, and use. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and successful application of this reagent in your research.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that I should be aware of?

A1: The molecule's reactivity is dominated by two key functional groups: the pyridine aldehyde and the bromo-pyridine system.

  • Pyridine Aldehyde: The formyl (-CHO) group is the most significant liability. Aldehydes, particularly on electron-deficient pyridine rings, are susceptible to oxidation by atmospheric oxygen, converting the aldehyde into the corresponding carboxylic acid (N-(2-Bromo-5-carboxypyridin-3-yl)pivalamide).[3] This is often the primary degradation pathway. Furthermore, the aldehyde can be hygroscopic, absorbing ambient moisture, which may catalyze side reactions or impact reaction stoichiometry.[3]

  • Bromo-Pyridine System: While relatively stable, the carbon-bromine bond can be labile under certain conditions, such as exposure to strong reducing agents, certain metal catalysts (especially in the presence of nucleophiles), or high-energy light. Brominated aromatic compounds should be handled with care to avoid unintended dehalogenation or side reactions.[4]

Q2: The supplier datasheet suggests room temperature storage. Is this sufficient for long-term stability?

A2: While some suppliers may indicate room temperature storage for short-term shipping and handling, we, as application specialists, strongly advise against this for long-term storage.[5][6] To ensure maximum shelf-life and prevent the degradation pathways mentioned in Q1, the following conditions are optimal:

  • Temperature: 2°C to 8°C. Refrigeration significantly slows the rate of both oxidation and potential polymerization.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[3] This is the most critical step to prevent the oxidation of the aldehyde group.

  • Container: Use a tightly sealed, amber glass vial to protect the compound from light and moisture.

The causality here is clear: chemical reactions, including degradation, are temperature-dependent. Lowering the temperature and removing atmospheric oxygen and water creates an environment where the molecule's intrinsic reactivity is minimized.

Q3: What personal protective equipment (PPE) is mandatory when working with this compound?

A3: Based on its known hazard classifications, this compound is harmful if swallowed, can cause serious eye irritation, and may cause an allergic skin reaction.[1][7] Therefore, the following PPE is required:

  • Eye Protection: Chemical safety goggles are mandatory.[8][9]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[9] Always wash hands thoroughly after handling.

  • Body Protection: A standard laboratory coat should be worn. All handling, weighing, and transfers of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.

Q4: My this compound powder has developed a slight yellow tint. What does this indicate and is it still usable?

A4: A color change from white/off-white to yellow or tan is a common visual indicator of degradation. This is often due to the formation of minor, highly conjugated polymeric impurities resulting from aldehyde self-reaction or other decomposition pathways. While a slight color change may not significantly impact every reaction, it signals that the compound's purity is compromised. We strongly recommend re-analyzing the material by LC-MS and ¹H NMR to quantify the purity before use. For high-stakes experiments, such as those in a drug development pipeline, using a discolored batch is not advised without prior purification.

Part 2: Troubleshooting Guide

Scenario 1: My reaction yield is significantly lower than expected, and I suspect the starting material.

  • Potential Cause: The most likely culprit is the degradation of the aldehyde functional group to the carboxylic acid. The carboxylic acid impurity will not participate in reactions targeting the aldehyde (e.g., reductive amination, Wittig reactions), leading to an effectively lower concentration of the desired starting material and thus, lower yields.

  • Troubleshooting Steps:

    • Obtain a ¹H NMR spectrum of your starting material. The aldehyde proton (-CHO) should appear as a distinct singlet, typically downfield (around 9-10 ppm). A diminished integration of this peak relative to other protons (e.g., the pivalate's tert-butyl group at ~1.3 ppm) indicates degradation.

    • Run an LC-MS analysis. The primary impurity you are looking for is the carboxylic acid derivative, which will have a molecular weight of 301.14 g/mol (C₁₁H₁₃BrN₂O₃), compared to the starting material's 285.14 g/mol (C₁₁H₁₃BrN₂O₂).[1]

    • Decision: If purity is below 95%, consider purifying the material via column chromatography or discarding the batch and using a fresh, properly stored sample.

Scenario 2: I am performing a Suzuki coupling at the bromide position, but I am observing significant byproducts.

  • Potential Cause: The aldehyde group can interfere with certain catalytic cycles, particularly if the reaction conditions involve basic amines or other nucleophiles at elevated temperatures. The aldehyde may chelate the metal catalyst or undergo side reactions.

  • Troubleshooting Steps:

    • Protect the Aldehyde: Before performing the cross-coupling reaction, consider protecting the aldehyde as an acetal (e.g., using ethylene glycol and a catalytic amount of acid). This temporarily masks the aldehyde's reactivity. The acetal is generally stable to typical cross-coupling conditions and can be easily removed post-reaction with a mild aqueous acid wash.

    • Optimize Reaction Conditions: Screen different palladium catalysts, ligands, and bases. Some ligand systems are more tolerant of reactive functional groups than others.

    • Lower the Temperature: If possible, investigate if the reaction can proceed at a lower temperature to minimize side reactions.

Part 3: Data & Protocols

Summary of Handling and Storage Parameters
ParameterRecommendationRationale
CAS Number 1142192-34-4Unique chemical identifier.[1]
Molecular Weight 285.14 g/mol For accurate stoichiometric calculations.[1]
Appearance White to off-white solidVisual purity check.[1]
Storage Temp. 2°C to 8°CTo minimize rates of chemical degradation.[3]
Storage Atmosphere Inert gas (Argon, Nitrogen)To prevent oxidation of the aldehyde group.
Incompatibilities Strong oxidizing agents, strong reducing agents, strong bases.To avoid uncontrolled reactions and degradation.[10]
Hazard Codes H302, H317, H319Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye irritation.[1][7]
Protocol: Purity Assessment via ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis:

    • Confirm the presence of the key diagnostic peaks:

      • Singlet around 9.5-10.5 ppm (aldehyde proton, 1H).

      • Singlet around 1.3 ppm (tert-butyl protons, 9H).

      • Distinct aromatic protons on the pyridine ring.

    • Purity Check: Integrate the tert-butyl peak and set its value to 9.00. The integration of the aldehyde proton should be close to 1.00. A value significantly less than 1.00 indicates degradation. Check for a broad peak characteristic of a carboxylic acid proton if DMSO-d₆ is used.

Part 4: Visual Workflow

Below is a decision-making workflow for handling a sample of this compound that is suspected of degradation.

G cluster_0 Initial Observation cluster_1 Analysis Phase cluster_2 Decision & Action start Suspected Degradation (e.g., low yield, color change, unexpected analytical data) analyze Perform Purity Analysis (¹H NMR & LC-MS) start->analyze check_purity Purity > 95% AND No major degradants? analyze->check_purity proceed Proceed with Experiment check_purity->proceed Yes consider_purify Consider Purification (e.g., Column Chromatography) check_purity->consider_purify No re_analyze Re-analyze Post-Purification consider_purify->re_analyze check_purified Purity > 98%? re_analyze->check_purified check_purified->proceed Yes discard Discard Batch & Use Fresh Stock check_purified->discard No

Caption: Decision tree for handling a suspected degraded sample.

References

  • Technical Support Center: Handling Hygroscopic and Air-Sensitive Pyridine Aldehydes. Benchchem. 3

  • This compound Safety Data Sheet. Sigma-Aldrich.

  • 3-Pyridinealdehyde Safety Data Sheet. Jubilant Ingrevia Limited. 8

  • Pyridine-2-carbaldehyde Safety Data Sheet. Sigma-Aldrich.

  • Pyridine-2-carbaldehyde Safety Data Sheet. Jubilant Ingrevia. 9

  • 3-Pyridinecarboxaldehyde Safety Data Sheet. Santa Cruz Biotechnology.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (LCSS: Bromine). National Academies Press (US).

  • This compound Product Page. LabSolu.

  • N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Product Page. LabSolu. 6

  • This compound Information. ChemicalBook.

  • This compound (Chinese). Sigma-Aldrich.

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Technical Support Center: Reaction Monitoring for N-(2-Bromo-5-formylpyridin-3-yl)pivalamide by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide via Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their synthetic workflows. Here, we address common challenges and frequently asked questions to ensure accurate and efficient reaction monitoring.

Troubleshooting Guide: Common TLC Issues & Solutions

This section addresses specific problems you may encounter while monitoring your reaction. Each issue is followed by a step-by-step troubleshooting protocol grounded in chemical principles.

Issue 1: My TLC plate shows a long, vertical streak from the baseline, making it impossible to calculate an Rf value.

This is a common issue, particularly with nitrogen-containing compounds like pyridines, and can be attributed to several factors.[1][2][3]

Possible Causes & Step-by-Step Solutions:

  • Cause A: Sample Overloading. Applying too much sample to the TLC plate is a frequent cause of streaking.[2][3]

    • Solution 1: Dilute the Reaction Aliquot. Before spotting, dilute your reaction sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). A good starting point is a 10 to 50-fold dilution.

    • Solution 2: Refine Spotting Technique. Apply the diluted sample using a fine capillary tube. Touch the plate briefly and allow the solvent to evaporate completely before re-spotting in the same location if a more concentrated spot is needed.[2] Aim for a spot diameter of no more than 1-2 mm.[1][3]

  • Cause B: Acidic Silica Gel Interaction. Standard silica gel is slightly acidic, which can lead to strong, non-specific binding with basic compounds like pyridines, causing them to streak.[1][4]

    • Solution 1: Neutralize the Mobile Phase. Add a small amount of a basic modifier to your eluent. Typically, adding 0.1-1% triethylamine (TEA) to the mobile phase will neutralize the acidic sites on the silica and result in well-defined spots.[1]

    • Solution 2: Use an Alternative Stationary Phase. If neutralization is ineffective, consider using alumina TLC plates, which are basic and can prevent streaking of basic compounds.[1]

Issue 2: My starting material and product spots are too close together (ΔRf < 0.2), making it difficult to determine if the reaction is complete.

Poor separation between spots compromises the accuracy of reaction monitoring. The goal is to find a solvent system that provides clear resolution.[5]

Possible Causes & Step-by-Step Solutions:

  • Cause A: Inappropriate Mobile Phase Polarity. The chosen solvent system may not have the optimal polarity to differentiate between the starting material and the product.

    • Solution 1: Systematically Vary Solvent Polarity. Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). Test these systems to find one that gives an Rf value for your product between 0.25 and 0.35, which is often ideal for good separation.[5]

    • Solution 2: Introduce a Different Solvent. If binary mixtures fail, introduce a third solvent with a different polarity or hydrogen bonding capability. For example, adding a small amount of methanol to a hexane/ethyl acetate mixture can significantly alter the separation.

  • Cause B: Similar Polarity of Compounds. The starting material and product may have very similar polarities.

    • Solution 1: Utilize a "Cospot." On your TLC plate, spot the starting material in one lane, the reaction mixture in the middle lane, and a "cospot" (a spot of starting material applied directly on top of a spot of the reaction mixture) in a third lane. If the reaction is complete, the middle lane will show only the product spot, and the cospot lane will show two distinct spots. If starting material remains, the cospot will appear as a single, elongated spot.[6][7]

    Fig 1. Using a cospot to assess reaction completion.
Issue 3: I see an unexpected new spot on my TLC plate. What could it be?

The appearance of new spots indicates the formation of byproducts. Identifying these is crucial for optimizing reaction conditions.

Possible Causes & Step-by-Step Solutions:

  • Cause A: Oxidation of the Aldehyde. Aldehydes can be susceptible to oxidation, especially if exposed to air, forming the corresponding carboxylic acid.[7][8] This byproduct is significantly more polar and will have a much lower Rf value, often remaining at the baseline.

    • Identification: The carboxylic acid spot will likely be highly polar. To confirm, add a drop of acetic acid to your mobile phase; this can sometimes improve the spot shape of acidic compounds.[1]

    • Prevention: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.

  • Cause B: Hydrolysis of the Pivalamide Group. The pivalamide protecting group is generally robust, but can be cleaved under certain conditions, especially strong acid or base, yielding the corresponding amine.[9] This amine is more polar than the starting material.

    • Identification: The resulting 3-amino-2-bromo-5-formylpyridine would be more polar than the starting material and thus have a lower Rf.

    • Prevention: Maintain neutral or mildly basic/acidic conditions as required by your specific reaction protocol. Avoid unnecessarily harsh workup conditions.

  • Cause C: Reduction of the Aldehyde. If reducing agents are present or formed in situ, the aldehyde can be reduced to the corresponding alcohol, N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. This alcohol is more polar than the starting aldehyde.

    • Identification: The alcohol byproduct will have a lower Rf than the starting material. It can be helpful to synthesize a small amount of the alcohol as a standard for TLC comparison.[10][11]

Data Summary: Expected Polarity & Rf Trends

CompoundStructureExpected PolarityExpected Relative Rf
Starting Material: this compoundC₁₁H₁₃BrN₂O₂ModerateReference
Potential Byproduct: Carboxylic AcidC₁₁H₁₁BrN₂O₃HighLowest
Potential Byproduct: AmineC₆H₅BrN₂OHighLow
Potential Byproduct: AlcoholC₁₁H₁₅BrN₂O₂HighLow

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this analysis?

A good starting point for many moderately polar compounds is a mixture of a non-polar and a polar solvent.

  • Recommendation: Begin with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Optimization: If the spots are too low on the plate (low Rf), increase the proportion of ethyl acetate to increase the mobile phase polarity. If the spots are too high (high Rf), increase the proportion of hexane.

Q2: How do I properly prepare my TLC chamber for reproducible results?

Proper chamber saturation is key to achieving consistent Rf values.

  • Protocol:

    • Add the mobile phase to the chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper against the inside wall of the chamber, ensuring it is wetted by the solvent.

    • Close the chamber with a lid or watch glass and allow it to sit for 10-15 minutes. This allows the chamber atmosphere to become saturated with solvent vapors, which prevents the solvent front from evaporating off the plate as it runs, ensuring a uniform and reproducible Rf.

Q3: My compound is not UV active. How can I visualize the spots?

If your compounds do not appear under a UV lamp, you will need to use a chemical stain.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many functional groups that can be oxidized, such as aldehydes and alcohols.[12] It will appear as yellow-brown spots on a purple background.

    • p-Anisaldehyde Stain: This stain is also versatile and can produce a range of colors with different compounds upon heating, which can aid in differentiation.[6]

Fig 2. Standard workflow for TLC reaction monitoring.

Q4: Can the pivalamide protecting group affect the TLC analysis?

Yes, the bulky tert-butyl group of the pivalamide makes the molecule less polar and more sterically hindered compared to a simple amide.[9][13][14] This generally leads to higher Rf values than the corresponding acetamide or formamide derivatives. The pivaloyl group is stable to the silica gel and common mobile phases used in TLC.[15][16][17]

References

  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. Available from: [Link]

  • IIP Series. An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Available from: [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available from: [Link]

  • Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18). Available from: [Link]

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). Available from: [Link]

  • Google Patents. US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Available from: [Link]

  • ResearchGate. Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. (2016-06-14). Available from: [Link]

  • Google Patents. CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). Available from: [Link]

  • PMC. Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques. (2021-12-16). Available from: [Link]

  • ACS Sustainable Chemistry & Engineering. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. Available from: [Link]

  • Reddit. Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?. (2014-01-27). Available from: [Link]

  • RSC Publishing. Green Chemistry. Available from: [Link]

  • ResearchGate. (PDF) Assessing the effectiveness of oxidative approaches for the synthesis of aldehydes and ketones from oxidation of iodomethyl group. Available from: [Link]

  • Grokipedia. Pivalamide. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024-09-20). Available from: [Link]

  • the re value as a constant in thin-layer chromatography. Available from: [Link]

  • PubMed. Thin-layer chromatographic determination of aldehydes encountered in foods as dimethones, octahydroxantheines and barbiturates. Available from: [Link]

  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. Available from: [Link]

  • PubChem - NIH. Trimethylacetamide | C5H11NO | CID 12957. Available from: [Link]

  • Protecting Groups. Available from: [Link]

  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide (C007B-243663). Available from: [Link]

  • ChemBAM. Chromatography of painkiller drugs. Available from: [Link]

Sources

Validation & Comparative

"N-(2-Bromo-5-formylpyridin-3-yl)pivalamide NMR analysis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth NMR Analysis of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Comparative Guide for Drug Development Professionals

In the landscape of modern drug discovery, the precise characterization of novel chemical entities is paramount. This compound serves as a critical building block in the synthesis of complex pharmaceutical agents, prized for its specific reactivity and structural features. An unambiguous understanding of its molecular structure, attainable through Nuclear Magnetic Resonance (NMR) spectroscopy, is not merely an academic exercise but a foundational requirement for quality control, reaction monitoring, and the rational design of next-generation therapeutics.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the rationale behind peak assignments, supported by established principles of NMR theory and data from analogous structures. Furthermore, we will compare its spectral features with a structurally related analog, N-(2-bromo-5-cyanopyridin-3-yl)pivalamide, to illuminate the influence of the C5 substituent on the electronic environment of the pyridine ring.

Predicted ¹H and ¹³C NMR Spectral Analysis

The structural elucidation of this compound relies on a detailed interpretation of its ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants are dictated by the interplay of inductive and resonance effects from the bromine, pivalamide, and formyl substituents on the pyridine ring.

Predicted ¹H NMR Spectrum

In a typical deuterated solvent such as CDCl₃, the ¹H NMR spectrum is expected to show distinct signals for the pivalamide tert-butyl group, the two aromatic protons on the pyridine ring, the amide proton, and the formyl proton.

  • tert-Butyl Protons (C(CH₃)₃): This will appear as a sharp, singlet integrating to nine protons, typically in the upfield region around δ 1.2-1.4 ppm. The magnetic equivalence of these protons results in a single, intense signal.

  • Amide Proton (NH): This proton will present as a broad singlet, with its chemical shift being highly dependent on solvent, concentration, and temperature. It is expected in the range of δ 8.0-9.0 ppm.

  • Pyridine Ring Protons (H4 and H6): The two protons on the pyridine ring are in a meta relationship to each other.

    • H4: This proton is ortho to the electron-withdrawing formyl group and the pivalamido group. Its signal is expected to be a doublet in the downfield region, around δ 8.5-8.7 ppm.

    • H6: This proton is ortho to the bromine atom and meta to the formyl group. It is also expected to be a doublet, likely appearing slightly upfield of H4, around δ 8.3-8.5 ppm.

    • The coupling constant between these two meta protons (⁴JHH) is expected to be small, typically in the range of 2-3 Hz.

  • Formyl Proton (CHO): The aldehyde proton will be the most downfield signal, appearing as a singlet around δ 9.9-10.1 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around δ 39-41 ppm, and the three equivalent methyl carbons will be found further upfield, around δ 27-29 ppm.

  • Pyridine Ring Carbons:

    • C2 (C-Br): The carbon bearing the bromine atom will be significantly deshielded, appearing around δ 140-142 ppm.

    • C3 (C-NH): This carbon, attached to the pivalamido group, is expected around δ 145-147 ppm.

    • C4: This carbon will be found in the aromatic region, with a predicted shift of δ 138-140 ppm.

    • C5 (C-CHO): The carbon attached to the formyl group will be shifted downfield, likely in the range of δ 130-132 ppm.

    • C6: This carbon is expected around δ 150-152 ppm.

  • Carbonyl Carbons:

    • Amide Carbonyl (C=O): This signal will be in the typical amide carbonyl region, around δ 176-178 ppm.

    • Formyl Carbonyl (CHO): The aldehyde carbonyl carbon will be the most downfield signal, expected in the range of δ 188-190 ppm.

Comparative Analysis: Formyl vs. Cyano Substituent

To understand the electronic influence of the C5 substituent, we compare this compound with N-(2-bromo-5-cyanopyridin-3-yl)pivalamide. The cyano group is also electron-withdrawing, but its electronic and steric profile differs from the formyl group.

Parameter This compound (Predicted) N-(2-bromo-5-cyanopyridin-3-yl)pivalamide (Predicted) Rationale for Difference
¹H NMR (H4) ~ δ 8.5-8.7 ppm~ δ 8.4-8.6 ppmThe formyl group's stronger anisotropic effect may lead to a slightly greater downfield shift for the adjacent H4 proton compared to the cyano group.
¹H NMR (H6) ~ δ 8.3-8.5 ppm~ δ 8.2-8.4 ppmSimilar trend to H4, with the formyl group exerting a slightly stronger deshielding effect.
¹³C NMR (C5) ~ δ 130-132 ppm~ δ 110-112 ppmThe carbon of the cyano group itself is significantly more shielded than the carbon attached to the formyl group.
¹³C NMR (C4) ~ δ 138-140 ppm~ δ 140-142 ppmThe cyano group is a stronger electron-withdrawing group through resonance, which would deshield the para carbon (C4) more effectively.
¹³C NMR (CHO vs. CN) ~ δ 188-190 ppm (CHO)~ δ 115-117 ppm (CN)The sp-hybridized carbon of the nitrile group is significantly more shielded than the sp²-hybridized carbon of the aldehyde.

This comparison underscores how subtle changes in a molecule's functional groups can produce discernible and predictable changes in its NMR spectrum, providing a powerful tool for structural verification.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference for chemical shifts (δ 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrument Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field should be shimmed to ensure homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Number of Scans: For a sample of this concentration, 8-16 scans should provide a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of approximately 250 ppm, centered around 125 ppm, is appropriate.

    • Acquisition Time: An acquisition time of 1-2 seconds is standard.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Visualizing Molecular Structure and Experimental Workflow

To further clarify the relationships between the atoms and the experimental process, the following diagrams are provided.

Caption: Molecular structure with key proton relationships for NMR analysis.

start Start: Sample Weighing dissolution Dissolution in Deuterated Solvent start->dissolution transfer Transfer to NMR Tube dissolution->transfer instrument_setup Spectrometer Tuning & Shimming transfer->instrument_setup h1_acquisition ¹H NMR Data Acquisition instrument_setup->h1_acquisition c13_acquisition ¹³C NMR Data Acquisition instrument_setup->c13_acquisition processing Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acquisition->processing c13_acquisition->processing analysis Spectral Analysis & Peak Assignment processing->analysis end End: Structural Confirmation analysis->end

Caption: Experimental workflow for NMR analysis of the target compound.

Conclusion

The comprehensive NMR analysis of this compound, grounded in established spectroscopic principles, provides a robust framework for its structural verification. By understanding the expected chemical shifts and coupling patterns, and by comparing these features to a structurally related analog, researchers can confidently confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocol provided herein offers a standardized approach to data acquisition, ensuring reproducibility and accuracy in the characterization of this and similar molecules, thereby upholding the rigorous standards required in pharmaceutical research and development.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. [Link]

A Senior Scientist's Guide to the Mass Spectrometric Interrogation of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. N-(2-Bromo-5-formylpyridin-3-yl)pivalamide, a substituted pyridine derivative, presents a unique analytical challenge due to its combination of a halogenated aromatic core, an amide linkage, and a reactive aldehyde. Mass spectrometry (MS) stands as a cornerstone technique for its analysis, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides an in-depth, experience-driven comparison of mass spectrometric approaches for this molecule, grounded in fundamental principles and supported by practical, field-proven protocols. We will dissect the causality behind instrumental choices, from ionization source to mass analyzer, and compare the insights generated by MS with those from orthogonal analytical techniques.

Physicochemical Profile of the Analyte

A successful mass spectrometric analysis begins with a fundamental understanding of the analyte's properties.

PropertyValueImplication for MS Analysis
Chemical Formula C₁₁H₁₃BrN₂O₂Defines the theoretical monoisotopic and average mass.
Molecular Weight 285.14 g/mol [1]Guides the selection of mass range for analysis.
Key Functional Groups Pyridine ring, Bromo-substituent, Formyl (aldehyde) group, Amide (pivalamide)Multiple sites for protonation/adduct formation; dictates fragmentation behavior.
Polarity Moderately polarInfluences choice of ionization source and chromatographic conditions.
Isotopic Signature Presence of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%)[2]A distinctive M/M+2 isotopic pattern is expected for all bromine-containing ions, serving as a critical diagnostic tool.[3][4]

Part 1: The Mass Spectrometry Workflow - A Strategic Comparison

The journey from a prepared sample to an interpreted spectrum involves critical decisions at each stage. This section compares the primary options and explains the rationale for selecting the optimal path for this compound.

Diagram: Overall Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Dissolution in Organic Solvent (e.g., ACN/H2O) Dilute Serial Dilution to ~1-10 µg/mL Prep->Dilute Spike Spike with Internal Standard (Optional) Dilute->Spike LC Liquid Chromatography (Reversed-Phase C18) Spike->LC Ion Ionization Source (ESI vs. APCI) LC->Ion MassAn Mass Analyzer (QqQ, Q-TOF, Orbitrap) Ion->MassAn Detect Ion Detection MassAn->Detect Spec Spectrum Generation (Full Scan & MS/MS) Detect->Spec Interp Interpretation & Reporting Spec->Interp

Caption: High-level workflow for the LC-MS analysis of the target compound.

Ionization Techniques: ESI vs. APCI

The conversion of the neutral analyte into a gas-phase ion is the first and arguably most critical step. For a molecule like this compound, the choice primarily lies between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): This is the premier choice for our analyte. ESI is a soft ionization technique ideal for polar and semi-polar molecules.[5][6] The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the formyl and amide groups provides multiple sites for protonation in positive ion mode ([M+H]⁺), making ESI highly efficient. Its primary advantage is the gentle nature of ionization, which typically yields an abundant molecular ion with minimal in-source fragmentation, preserving the crucial molecular weight information.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are not easily ionized by ESI.[6][7] While our target molecule has polar features, APCI could serve as a viable alternative. It involves a corona discharge that ionizes the solvent vapor, which then transfers a proton to the analyte.[5] A potential advantage is its higher tolerance for less-than-pristine sample matrices and higher flow rates, though it can sometimes induce more fragmentation than ESI.[8]

Senior Scientist's Recommendation: Begin with ESI in positive ion mode . Its compatibility with the analyte's polar functional groups promises the highest sensitivity and the best chance of observing the intact protonated molecule, [M+H]⁺. APCI should be considered a secondary or troubleshooting option.

Mass Analyzers: QqQ vs. Q-TOF vs. Orbitrap

The choice of mass analyzer dictates the type and quality of data obtained, from quantitative precision to high-resolution structural confirmation.

Mass AnalyzerPrincipleStrengths for this AnalyteLimitationsBest For
Triple Quadrupole (QqQ) Uses two quadrupoles for mass filtering and one for collision-induced dissociation (CID).Unmatched sensitivity and selectivity for quantification (SRM/MRM).[9] Robust and reliable for routine analysis.Low resolution; provides no accurate mass information. Primarily a quantitative tool.Targeted quantification (e.g., in pharmacokinetic studies).
Quadrupole Time-of-Flight (Q-TOF) Combines a quadrupole for precursor ion selection with a high-resolution TOF analyzer.Excellent mass accuracy (<5 ppm) for confident elemental composition determination.[10] Good resolution and fast scan speeds.Dynamic range can be less than a QqQ for targeted quantitation. Requires more frequent calibration than an Orbitrap.[10]High-confidence identification, unknown screening, and metabolite ID.
Orbitrap Ions are trapped in an orbital motion, and their frequency is converted to m/z.Highest resolution (>140,000) and exceptional mass accuracy (<2 ppm).[9][10] Reveals fine isotopic structures and resolves interferences.[11]Slower scan speeds compared to TOF, which can be a factor in fast chromatography.[10] Higher initial cost.Unambiguous formula determination, structural elucidation, and complex mixture analysis.

Expert Insight: The choice is application-dependent. For confirming the identity of a newly synthesized batch, a Q-TOF or Orbitrap is superior due to the high mass accuracy that allows for confident elemental formula assignment. For quantifying the compound in a complex matrix like plasma, a QqQ operating in Selected Reaction Monitoring (SRM) mode would be the gold standard. The high resolution of an Orbitrap offers a distinct advantage in resolving the bromine isotopic envelope with exceptional clarity.[9]

Part 2: Deconstructing the Molecule - Predicted Fragmentation

Energetically unstable molecular ions break apart in predictable ways, creating a fragmentation "fingerprint" that is invaluable for structural confirmation.[12] The fragmentation of this compound is governed by the lability of the amide bond and the stability of the resulting fragments.

Diagram: Predicted Fragmentation Pathway

Fragmentation_Pathway cluster_pivaloyl cluster_amide cluster_co M [M+H]⁺ m/z 285/287 F1 Loss of C(CH₃)₃ (-57 Da) M->F1 F2 Loss of C₅H₉NO (-99 Da) M->F2 I1 m/z 228/230 F1->I1 F3 Loss of CO (-28 Da) I1->F3 I2 m/z 186/188 F2->I2 I3 m/z 200/202 F3->I3

Caption: Key fragmentation pathways for the protonated parent molecule.

Key Predicted Fragments:
Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Structural Annotation
285/287 --[M+H]⁺ (Protonated Molecule)
285/287C₄H₉ (tert-butyl radical)228/230 Loss of the tert-butyl group from the pivalamide moiety. This is a highly characteristic fragmentation for pivaloyl-protected amines.
228/230CO (Carbon Monoxide)200/202 Subsequent loss of the carbonyl group.
285/287C₅H₉NO (Pivalamide)186/188 Cleavage of the amide C-N bond, resulting in the 2-bromo-5-formylpyridin-3-amine fragment. This is a major and diagnostic fragmentation.
186/188CO (Carbon Monoxide)158/160 Loss of the formyl group's carbonyl.

Trustworthiness Check: The presence of the bromine atom provides an inherent validation system. Every fragment containing the bromine atom must exhibit the characteristic ~1:1 doublet separated by 2 Da (e.g., m/z 186 and 188).[2] The absence of this pattern for a proposed fragment would immediately invalidate the assignment.

Part 3: Comparison with Alternative Analytical Techniques

While MS is powerful, a comprehensive characterization relies on orthogonal data. No single technique tells the whole story.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), structural information via fragmentation, quantification.Highest sensitivity (femtomole to attomole), suitable for complex mixtures (with LC), provides isotopic information.Isomer differentiation can be difficult/impossible, requires ionization, provides indirect structural data.
NMR Spectroscopy (¹H, ¹³C) Definitive atom connectivity, stereochemistry, isomer differentiation.[13]Provides unambiguous structural elucidation. Non-destructive.[14]Low sensitivity (micromole to millimole), requires pure sample, complex spectra can be difficult to interpret.
FTIR Spectroscopy Presence of specific functional groups (C=O, N-H, C-Br).[15][16]Fast, non-destructive, provides a quick "fingerprint" of functional groups present.Provides limited structural information, not suitable for complex mixtures, relatively low sensitivity.
HPLC (with UV detector) Purity assessment, quantification, separation of isomers and impurities.Robust, highly reproducible for quantification, can be used for purification.Provides no structural information beyond UV absorbance, lower sensitivity than MS.
Diagram: Choosing the Right Technique

Technique_Selection cluster_options Question What is the Analytical Question? ID Identity Confirmation? Quant Quantification? Structure Full Structure? Purity Purity Check? MS High-Res MS ID->MS Accurate Mass & Fragmentation LCUV HPLC-UV Quant->LCUV Concentration MS_QQQ LC-MS/MS (QqQ) Quant->MS_QQQ Concentration NMR NMR Structure->NMR Definitive Connectivity Purity->LCUV Area %

Caption: A decision tree for selecting the appropriate analytical technique.

Part 4: Experimental Protocols

The following protocols are designed to be self-validating and robust, reflecting best practices in an industrial research setting.

Protocol 1: High-Resolution Mass Confirmation by LC-Q-TOF/Orbitrap
  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound and dissolve in 1 mL of acetonitrile (ACN) to create a 1 mg/mL stock solution.

    • Perform a 1:100 serial dilution in 50:50 ACN:H₂O with 0.1% formic acid to yield a final concentration of 10 µg/mL.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: ESI (Positive Mode).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Acquisition Mode: Full Scan (m/z 100-500) with a resolution setting of >70,000 (Orbitrap) or >30,000 (Q-TOF).

    • Data Analysis: Extract the chromatogram for the theoretical [M+H]⁺ m/z of 285.0284. Verify that the measured mass is within 3 ppm of the theoretical mass and that the M/M+2 isotopic pattern and ratio are correct.

Protocol 2: Targeted Quantification by LC-MS/MS (QqQ)
  • Sample Preparation: As above, but prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL) in the relevant matrix (e.g., plasma, buffer) and spike all samples and standards with a suitable internal standard (e.g., a deuterated analog).

  • LC Conditions: As above, potentially optimized for faster throughput.

  • MS Conditions (SRM Mode):

    • Ionization Source: ESI (Positive Mode).

    • Precursor Ion (Q1): m/z 285.0.

    • Product Ions (Q3):

      • Transition 1 (Quantifier): 285.0 -> 186.0 (Corresponds to the loss of pivalamide).

      • Transition 2 (Qualifier): 285.0 -> 228.0 (Corresponds to the loss of the tert-butyl group).

    • Collision Energy: Optimize experimentally for each transition (typically 15-30 eV).

    • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration. Ensure the ratio of the quantifier to qualifier transition remains constant across all samples.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task where the choice of technology directly maps to the analytical goal. For unambiguous identity confirmation, high-resolution systems like Orbitrap or Q-TOF are indispensable, leveraging accurate mass measurements and the distinctive bromine isotope signature as self-validating features. For quantitative applications, the sensitivity and selectivity of a triple quadrupole system are unmatched. When integrated with orthogonal techniques like NMR and chromatography, mass spectrometry provides a comprehensive and trustworthy characterization essential for advancing drug development programs.

References

  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide. Available from: [Link]

  • Udoh GE, et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry. Available from: [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]

  • Urban, P. L. (2016). ESI, APCI, and MALDI a Comparison of the Central Analytical Figures of Merit: Sensitivity, Reproducibility, and Speed. ResearchGate. Available from: [Link]

  • MetwareBio. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Available from: [Link]

  • ResearchGate. Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Available from: [Link]

  • Klarenaar, B. et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions. Available from: [Link]

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  • JETIR. Synthesis and characterization of substituted pyridones using isatoic anhydride. Available from: [Link]

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  • Bunce, N. J. et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Available from: [Link]

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  • Salem, M. A. I. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]

  • NIH. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

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Sources

A Comparative Guide to the Synthetic Utility of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide versus Other Bromo-pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the various synthetic intermediates used to construct these valuable molecules, bromo-pyridines stand out for their versatility in a wide range of cross-coupling reactions. This guide provides an in-depth comparative analysis of a uniquely functionalized bromo-pyridine, N-(2-Bromo-5-formylpyridin-3-yl)pivalamide , against other, more conventional bromo-pyridines.

The strategic placement of a bromine atom at the 2-position, an electron-withdrawing formyl group at the 5-position, and a sterically demanding pivalamido group at the 3-position endows this compound with a distinct reactivity profile. This guide will dissect the structural and electronic features that govern its performance in key synthetic transformations, namely the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By presenting a blend of mechanistic insights, comparative data, and detailed experimental protocols, this document aims to equip researchers with the knowledge to strategically employ this and other bromo-pyridines in their synthetic endeavors.

Structural and Electronic Properties Influencing Reactivity

The reactivity of bromo-pyridines in palladium-catalyzed cross-coupling reactions is intricately linked to their structural and electronic characteristics. The position of the bromine atom on the pyridine ring and the nature of other substituents significantly influence the ease of oxidative addition to the palladium catalyst, a critical step in the catalytic cycle.

General Reactivity Trends of Bromo-pyridines:

  • Position of the Bromine Atom: The reactivity of bromo-pyridines in palladium-catalyzed reactions generally follows the order: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine. This is attributed to the electron-deficient nature of the carbon atoms at the 2- and 4-positions, which facilitates oxidative addition.

  • Electronic Effects of Substituents: Electron-withdrawing groups (EWGs) on the pyridine ring generally increase the rate of oxidative addition by further polarizing the C-Br bond, making the carbon atom more electrophilic. Conversely, electron-donating groups (EDGs) can decrease the reactivity.

Comparative Analysis of this compound:

This compound presents a fascinating case study in substituent effects:

  • The Activating Formyl Group: The strongly electron-withdrawing formyl group at the 5-position is expected to significantly enhance the reactivity of the C-Br bond at the 2-position towards oxidative addition. This is analogous to the activation of bromopyrrole esters by a formyl group in Suzuki cross-coupling reactions.[1][2] This activation can lead to higher reaction rates and yields compared to bromo-pyridines bearing electron-donating or neutral substituents.

  • The ortho-Pivalamido Group: The bulky pivalamido group at the 3-position, ortho to the bromine, introduces steric hindrance that could potentially modulate the approach of the palladium catalyst. However, the amide functionality also offers a potential coordinating site for the metal center, which could influence the regioselectivity and efficiency of the reaction. In some cases, ortho-amido groups have been shown to participate in directed metalation or influence the stability of reaction intermediates.

The interplay of these electronic and steric factors suggests that this compound is a highly activated and versatile substrate for cross-coupling reactions, potentially offering advantages over simpler bromo-pyridines in terms of reactivity and the introduction of valuable functional handles in a single step.

G This compound This compound Reactivity Reactivity This compound->Reactivity Highly Activated (Formyl EWG) 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Reactivity Activated 3-Bromopyridine 3-Bromopyridine 3-Bromopyridine->Reactivity Less Activated

Caption: Relative reactivity of bromo-pyridines.

Comparative Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds, and its efficiency with bromo-pyridines is highly dependent on the substrate's electronic properties.[3][4]

The electron-withdrawing formyl group in this compound is anticipated to render it an excellent substrate for Suzuki-Miyaura couplings, likely proceeding under milder conditions and with lower catalyst loadings compared to less activated bromo-pyridines.

Comparative Data for Suzuki-Miyaura Coupling:

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O, 80 °CEstimated high(Analogous systems)
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(OAc)₂ / K₂CO₃Isopropanol/H₂O, reflux85[3]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / K₂CO₃Isopropanol/H₂O, reflux92[5]
3-BromopyridinePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃1,4-Dioxane, 90 °C78(General Procedure)

Note: Direct experimental data for the Suzuki coupling of this compound was not available in the searched literature. The estimated high yield is based on the activating effect of the formyl group observed in analogous systems.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a representative procedure based on standard conditions for Suzuki-Miyaura reactions with activated bromo-pyridines.

  • Materials:

    • This compound (1.0 mmol, 285 mg)

    • Phenylboronic acid (1.2 mmol, 146 mg)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

    • Sodium carbonate (2.0 mmol, 212 mg)

    • Toluene (5 mL)

    • Ethanol (2 mL)

    • Water (2 mL)

  • Procedure:

    • To a round-bottom flask, add this compound, phenylboronic acid, and sodium carbonate.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the toluene, ethanol, and water, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Oxidative Addition Oxidative Addition Pd(0)->Oxidative Addition Ar-Br Ar-Pd(II)-Br Ar-Pd(II)-Br Oxidative Addition->Ar-Pd(II)-Br Transmetalation Transmetalation Ar-Pd(II)-Br->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0) Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Comparative Performance in Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a pivotal method for the formation of C-N bonds.[6][7] The presence of the ortho-pivalamido group in this compound could present both challenges and opportunities in this reaction. While steric hindrance might slow the reaction, the amide nitrogen could also act as a directing group or a ligand for the palladium catalyst, potentially influencing the reaction's outcome.

For 2-bromo-3-aminopyridine derivatives, the choice of ligand is crucial to overcome potential catalyst inhibition by the substrate.[8]

Comparative Data for Buchwald-Hartwig Amination:

SubstrateAmineCatalyst SystemConditionsYield (%)Reference
This compound MorpholinePd₂(dba)₃ / Xantphos / NaOtBuToluene, 100 °CEstimated moderate to high(Analogous systems)
2-BromopyridineAnilinePd(OAc)₂ / BINAP / Cs₂CO₃Toluene, 100 °C95[9]
3-Bromopyridinen-HexylaminePd₂(dba)₃ / Xantphos / NaOtBuToluene, 100 °C88(General Procedure)
2-Bromo-3-aminopyridineBenzylaminePd(OAc)₂ / RuPhos / LiHMDSToluene, 100 °C85[8]

Note: Direct experimental data for the Buchwald-Hartwig amination of this compound was not available in the searched literature. The estimated yield is based on protocols for similar substrates.

Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromo-3-aminopyridine Derivative

This protocol is a representative procedure for the amination of a 2-bromopyridine bearing an amino group at the 3-position.

  • Materials:

    • 2-Bromo-3-aminopyridine derivative (1.0 mmol)

    • Amine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

    • Xantphos (0.04 mmol, 23 mg)

    • Sodium tert-butoxide (1.4 mmol, 135 mg)

    • Toluene (5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add the 2-bromo-3-aminopyridine derivative, amine, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add degassed toluene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer, and purify the residue by column chromatography.

G cluster_1 Buchwald-Hartwig Amination Workflow Reactants Reactants Inert Atmosphere Inert Atmosphere Reactants->Inert Atmosphere Solvent & Catalyst Solvent & Catalyst Inert Atmosphere->Solvent & Catalyst Heating Heating Solvent & Catalyst->Heating Workup & Purification Workup & Purification Heating->Workup & Purification

Caption: General workflow for Buchwald-Hartwig amination.

Synthesis and Functional Group Manipulations

The synthesis of this compound itself involves a multi-step sequence, likely starting from a readily available aminopyridine derivative. A plausible synthetic route could involve the bromination of a protected 3-aminopyridine, followed by formylation and acylation.

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional groups:

  • The Bromo Group: As demonstrated, this is the primary handle for cross-coupling reactions to introduce aryl, heteroaryl, alkyl, or amino substituents.

  • The Formyl Group: This versatile group can be a precursor to a wide range of functionalities. It can be oxidized to a carboxylic acid, reduced to an alcohol, or engaged in reductive amination, Wittig reactions, or aldol condensations.

  • The Pivalamido Group: While generally stable, the pivaloyl protecting group can be removed under harsh acidic or basic conditions to reveal the free amine, allowing for further derivatization at this position.

Applications in Medicinal Chemistry: A Case Study in PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) inhibitors have emerged as a promising class of therapeutics for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[10] Many potent and selective PDE10A inhibitors feature a substituted pyridine core. The structural motifs present in this compound make it an attractive starting material for the synthesis of such compounds. For instance, the core structure of some reported PDE10A inhibitors features an imidazo[4,5-b]pyridine scaffold, which can be constructed from appropriately substituted diaminopyridines.[11]

A synthetic strategy could involve the Suzuki coupling of this compound to introduce a key fragment, followed by conversion of the formyl group and subsequent cyclization to form the desired heterocyclic system.

G A This compound B Suzuki Coupling A->B C Functionalized Pyridine Intermediate B->C D Formyl Group Transformation C->D E Advanced Intermediate D->E F Cyclization E->F G PDE10A Inhibitor Scaffold F->G

Sources

A Comparative Guide to the Biological Activity of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Pyridine Scaffolds

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its derivatives are noted for a broad spectrum of therapeutic properties, including antimicrobial, antiviral, antitumor, analgesic, and anti-inflammatory activities.[1][2] The unique geometry conferred by the pyridine ring, along with its capacity for hydrogen bonding and other molecular interactions, allows for potent and selective engagement with biological targets.[1] This guide focuses on the prospective biological activities of a specific class of pyridine derivatives, N-(2-Bromo-5-formylpyridin-3-yl)pivalamide and its analogues, providing a comparative framework and actionable experimental protocols for their investigation. While direct biological data for this specific parent compound is not extensively published, this guide synthesizes information from structurally related compounds to illuminate its potential and provide a roadmap for its exploration as a novel therapeutic agent.

Synthesis and Chemical Profile

The synthesis of this compound and its derivatives can be approached through established methods for N-substituted pyridine synthesis. A plausible synthetic route involves the amination of a substituted pyridine precursor. Generally, the synthesis of N-substituted pyridinamide derivatives can be achieved through the coupling of an appropriate aminopyridine with a carboxylic acid chloride (e.g., pivaloyl chloride) or via palladium-catalyzed C-N bond-forming reactions.[3]

Conceptual Synthesis Workflow:

A 2-Bromo-3-aminopyridine-5-carbaldehyde (Starting Material) C Reaction in suitable solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine) A->C B Pivaloyl Chloride (Acylating Agent) B->C D This compound (Target Compound) C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Conceptual synthesis of the target compound.

The structural features of this compound—a brominated pyridine ring, a formyl group, and a pivalamide moiety—suggest several avenues for biological activity. The pyridine ring itself is a key pharmacophore, while the bromo and formyl substituents can influence electronic properties, membrane permeability, and potential for covalent bonding with protein targets. The bulky pivaloyl group can impact solubility and steric interactions within a binding pocket.

Comparative Analysis of Potential Biological Activities

Based on the extensive literature on pyridine derivatives, two primary areas of biological activity are of immediate interest for this compound and its analogues: antimicrobial and anticancer activities.

Antimicrobial Activity

Pyridine derivatives are well-documented for their efficacy against a range of microbial pathogens, including bacteria and fungi.[1][4] The mechanism of action can vary, from disruption of microbial membranes to inhibition of essential enzymes.

Comparison with Alternative Antimicrobial Agents:

The potential antimicrobial performance of this compound derivatives can be benchmarked against established antibiotics and other pyridine-based antimicrobial compounds.

Compound ClassExample CompoundMechanism of Action (if known)Reported MIC Range (µg/mL)Reference
Target Class (Hypothetical) This compound derivativeTo be determinedTo be determinedN/A
Pyridine Derivative Nicotinic acid benzylidene hydrazide derivativeInhibition of microbial growth6.25 - 12.5 (against S. aureus, E. coli)[1]
Fluoroquinolone CiprofloxacinDNA gyrase and topoisomerase IV inhibitor0.008 - 2 (against E. coli)Standard reference
Macrolide AzithromycinInhibits protein synthesis0.06 - 8 (against S. aureus)Standard reference

This table presents hypothetical data for the target class to illustrate a comparative framework.

Anticancer (Antiproliferative) Activity

Numerous pyridine-containing molecules have demonstrated potent antiproliferative effects against various cancer cell lines.[5] These compounds often function by inhibiting key signaling pathways involved in cell growth and survival, such as the PI3K/AKT/mTOR pathway. The phosphoinositide 3-kinase (PI3K) family is a crucial target in cancer therapy due to its role in cell proliferation, survival, and metabolism.[6]

Comparison with Alternative Anticancer Agents:

The potential of this compound derivatives as anticancer agents can be compared with known PI3K inhibitors and standard chemotherapeutic drugs.

Compound ClassExample CompoundTarget/Mechanism of ActionReported IC50 Range (nM)Reference
Target Class (Hypothetical) This compound derivativePotential PI3K inhibitorTo be determinedN/A
Pyridine-based PI3K Inhibitor 2,4-dimorpholinopyrimidine-5-carbonitrile derivativePI3Kα inhibitor31.8 ± 4.1[5]
Pan-PI3K Inhibitor BKM-120 (Buparlisib)Pan-Class I PI3K inhibitor44.6 ± 3.6[5]
Standard Chemotherapy DoxorubicinDNA intercalator and topoisomerase II inhibitorVaries by cell line (typically low nM to µM)Standard reference

This table presents hypothetical data for the target class to illustrate a comparative framework.

Experimental Protocols

To empirically determine the biological activity of novel this compound derivatives, the following standardized assays are recommended.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1]

Workflow for MIC Determination:

A Prepare serial dilutions of test compound in a 96-well plate B Inoculate each well with a standardized bacterial suspension (e.g., 10^5 CFU/mL) A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for turbidity or measure absorbance (OD600) C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Broth microdilution workflow for MIC.

Step-by-Step Methodology:

  • Preparation of Compound Stock: Dissolve the synthesized compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.[1]

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Workflow for MTT Assay:

A Seed cancer cells in a 96-well plate and allow to adhere B Treat cells with various concentrations of the test compound A->B C Incubate for a specified period (e.g., 48-72 hours) B->C D Add MTT reagent to each well and incubate for 2-4 hours C->D E Solubilize formazan crystals with a suitable solvent (e.g., DMSO) D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and IC50 value F->G

Caption: General workflow for an MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suspension of a chosen cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Protocol 3: PI3K Enzyme Inhibition Assay

To investigate the mechanism of anticancer activity, a direct enzyme inhibition assay against PI3K can be performed. This can be done using commercially available assay kits, which often rely on measuring the product of the kinase reaction, PIP3, or the depletion of the substrate, ATP.

General Principle of a PI3K Inhibition Assay:

cluster_0 Kinase Reaction cluster_1 Detection A PI3K Enzyme E PIP3 (Product) + ADP A->E Inhibited by D B PIP2 (Substrate) B->E C ATP C->E D Test Compound (Inhibitor) D->A F Quantify ADP or PIP3 G Signal is inversely proportional to inhibition F->G

Caption: PI3K enzyme inhibition assay principle.

Step-by-Step Methodology (using an ADP-Glo™ format as an example):

  • Kinase Reaction Setup: In a multi-well plate, combine the PI3K enzyme (e.g., PI3Kα), the lipid substrate (PIP2), and the test compound at various concentrations in a kinase reaction buffer.

  • Initiation and Incubation: Start the reaction by adding ATP. Incubate the mixture at room temperature for a defined period (e.g., 60 minutes).[9]

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to deplete the remaining ATP from the reaction.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.

  • Data Analysis: Calculate the percent inhibition of PI3K activity for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. Based on the well-established biological activities of related pyridine derivatives, this class of compounds warrants investigation for both antimicrobial and anticancer properties. The comparative frameworks and detailed experimental protocols provided in this guide offer a robust starting point for researchers to systematically evaluate these novel derivatives. Future work should focus on synthesizing a library of analogues with modifications to the pivalamide group and the substituents on the pyridine ring to establish a clear structure-activity relationship (SAR). Such studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this novel chemical series.

References

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  • Chen, J., et al. (2021). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic Letters, 23(15), 5876–5880.
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A Guide to the Structural Elucidation of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: An X-ray Crystallography Comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the process for determining the three-dimensional structure of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide through single-crystal X-ray crystallography. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the experimental workflow, expected outcomes, and a comparative analysis with structurally related pyridine derivatives. The insights provided are intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of novel chemical entities.

Introduction: The Significance of Structural Analysis

This compound is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and agrochemicals.[1] The specific substitutions on this molecule—a bromo group, a formyl group, and a pivalamide moiety—are expected to modulate its chemical properties and biological activity. The bulky pivaloyl group can influence intermolecular interactions and crystal packing, while the bromine and formyl substituents offer sites for further chemical modification.

X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information is invaluable for:

  • Unambiguous structure confirmation: Verifying the chemical connectivity and stereochemistry.

  • Understanding intermolecular interactions: Identifying hydrogen bonds, halogen bonds, and other non-covalent interactions that govern crystal packing.

  • Structure-activity relationship (SAR) studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective molecules.

  • Solid-state characterization: Informing on polymorphism, stability, and formulation of active pharmaceutical ingredients (APIs).

Synthesis and Crystal Growth of this compound

The synthesis of this compound would likely involve the acylation of the corresponding 3-amino-2-bromo-5-formylpyridine precursor with pivaloyl chloride. The general procedure for the synthesis of similar N-aryl amides often involves reacting an aniline derivative with an acylating agent in the presence of a base.[2]

Experimental Protocol: Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. A common and effective method for growing single crystals is slow evaporation from a saturated solution.

  • Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) is performed to identify a solvent system in which the compound has moderate solubility.

  • Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent or solvent mixture with gentle heating to ensure complete dissolution.

  • Slow Evaporation: The saturated solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray diffraction analysis.

X-ray Crystallographic Analysis: A Step-by-Step Workflow

The following protocol outlines the standard procedure for single-crystal X-ray diffraction analysis.

Experimental Workflow Diagram

experimental_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal_mounting Crystal Mounting diffractometer Diffractometer crystal_mounting->diffractometer xray_source X-ray Source (e.g., Mo Kα) xray_source->diffractometer data_collection Data Collection diffractometer->data_collection integration Integration data_collection->integration scaling Scaling & Merging integration->scaling space_group Space Group Determination scaling->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_generation CIF File Generation validation->cif_generation

Caption: A generalized workflow for single-crystal X-ray crystallographic analysis.

Detailed Protocol:
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods to obtain the final, accurate atomic coordinates and thermal parameters.

  • Validation and Visualization: The final structure is validated using software such as CHECKCIF and visualized using programs like Mercury or PyMOL.

Comparative Analysis with Structurally Related Pyridine Derivatives

In the absence of a published structure for this compound, we can draw comparisons with the crystallographic data of other substituted pyridines to anticipate its structural features. The Cambridge Structural Database (CSD) is a critical resource for this type of analysis.[3]

FeatureThis compound (Predicted)Comparison with Other Substituted Pyridines
Crystal System Likely to be monoclinic or orthorhombic.[1]Many substituted pyridines crystallize in these common crystal systems.[1]
Hydrogen Bonding The amide N-H group is a potential hydrogen bond donor, and the formyl and amide carbonyl oxygens are potential acceptors. Intermolecular N-H···O=C hydrogen bonds are highly probable.In related N-acylaminopyridines, N-H···O=C hydrogen bonding is a common and robust supramolecular synthon.
Halogen Bonding The bromine atom can participate in halogen bonding interactions with electronegative atoms like oxygen or nitrogen.The influence of halogen bonding on the crystal packing of brominated organic molecules is well-documented.
π-π Stacking The pyridine ring may engage in π-π stacking interactions with neighboring rings.Face-to-face or offset π-π stacking is frequently observed in the crystal structures of aromatic compounds, including pyridine derivatives.[4]
Conformation The orientation of the pivalamide group relative to the pyridine ring will be a key conformational feature, influenced by steric hindrance and intramolecular interactions.The torsional angles between the pyridine ring and substituent groups are critical determinants of the overall molecular conformation in substituted pyridines.[5]

Best Practices and Troubleshooting

  • Crystal Quality: The quality of the single crystal is paramount. If initial crystallization attempts yield poor-quality crystals, screening a wider range of solvents, using different crystallization techniques (e.g., vapor diffusion, cooling), and re-purifying the compound may be necessary.

  • Twinning: Twinning is a common issue in crystallography where two or more crystal lattices are intergrown. Specialized data processing software may be required to handle twinned data.

  • Disorder: Portions of the molecule, particularly flexible side chains like the pivaloyl group, may exhibit conformational disorder in the crystal structure. This can be modeled during the refinement process.

Conclusion

The structural elucidation of this compound via single-crystal X-ray crystallography is a crucial step in its comprehensive characterization. While a published structure is not yet available, the well-established methodologies of X-ray diffraction, coupled with a comparative analysis of related pyridine derivatives, provide a clear roadmap for its structural determination. The resulting three-dimensional structure will offer invaluable insights into its solid-state properties and guide future efforts in the development of novel therapeutics and other advanced materials.

References

  • Desiraju, G. R., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(4), 1793-1802. [Link][3]

  • Kumar, S., et al. (2017). Crystal structure, DFT, docking studies of substituted pyridines. Acta Crystallographica Section A: Foundations and Advances, 73(a2), C436-C436. [Link][5]

  • Kubiak, R., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13467-13481. [Link][4]

  • Wikipedia. Pyridine. [Link][1]

  • Khan, I., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305. [Link][2]

Sources

"spectroscopic comparison of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide analogs"

Author: BenchChem Technical Support Team. Date: February 2026

A Spectroscopic Comparison of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide and its Synthetic Analogs: A Guide for Medicinal Chemists

Abstract

This compound serves as a valuable scaffold in medicinal chemistry, presenting multiple points for synthetic diversification. The precise characterization of its analogs is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of screening compounds. This guide provides an in-depth spectroscopic comparison of the parent molecule and its key analogs, focusing on ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. We delve into the causal relationships between structural modifications and spectral shifts, offering field-proven insights for researchers in drug discovery. Detailed experimental protocols are provided to ensure data reproducibility and integrity.

Introduction: The Chemical Context

The 3-amino-2-halopyridine framework is a privileged structure in drug discovery, appearing in molecules targeting a range of biological pathways. The pivalamide group, with its sterically demanding tert-butyl moiety, often imparts favorable properties such as increased metabolic stability or specific steric interactions within a target's binding pocket.[1][2] The formyl group at the 5-position acts as a versatile synthetic handle for further elaboration into Schiff bases, oximes, or other functional groups.

Accurate and unambiguous structural confirmation is the bedrock of any chemical research campaign. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate molecular structure. This guide will compare the parent molecule, This compound (1) , with three rationally designed analogs to illustrate how subtle changes in the molecule's electronics and functionality are reflected in their respective spectra.

Molecular Structures for Comparison

The analogs were chosen to demonstrate the spectroscopic consequences of modifying either the halogen atom or the electrophilic group at the 5-position.

Caption: Molecular structures of the parent compound (1) and its analogs.

Spectroscopic Rationale: Choosing the Right Tools

The selection of spectroscopic methods is driven by the structural features of the molecules:

  • ¹H and ¹³C NMR: These are the primary tools for elucidating the carbon-hydrogen framework. For this series, NMR is crucial for confirming the substitution pattern on the pyridine ring and observing the electronic influence of the various substituents on the chemical environment of each proton and carbon.

  • FT-IR Spectroscopy: This technique is highly sensitive to the presence of specific functional groups. It provides definitive evidence for the carbonyls (amide and aldehyde), the N-H bond of the amide, and the unique vibrations of the nitro and cyano groups in the analogs.[3]

  • Mass Spectrometry (MS): MS provides the molecular weight, confirming the elemental composition. Crucially for this series, the isotopic distribution of bromine and chlorine provides a clear, unmistakable signature in the mass spectrum, allowing for immediate confirmation of halogen presence.[4][5]

¹H NMR Spectroscopy Comparison

The ¹H NMR spectrum provides a detailed map of the proton environments. The chemical shift (δ) is highly sensitive to the electron density around the nucleus.

Analysis of the Parent Compound (1):

  • Aldehyde Proton (-CHO): Expected to be the most downfield proton (around 9.9-10.1 ppm) due to the strong deshielding effect of the carbonyl group.

  • Pyridine Protons (H-4, H-6): These two protons are on the electron-deficient pyridine ring and are further influenced by the bromine, amide, and formyl groups. They are expected to appear as distinct signals (doublets or singlets depending on coupling) in the aromatic region (8.0-9.0 ppm).

  • Amide Proton (-NH-): This proton's chemical shift can be variable and is often broad. It is typically found between 8.0-9.5 ppm and its presence can be confirmed by D₂O exchange.

  • tert-Butyl Protons (-C(CH₃)₃): This will be a sharp, intense singlet integrating to 9 protons, typically found upfield (1.2-1.4 ppm) due to its aliphatic nature.[1]

Comparative Data for Analogs:

CompoundH-4 (δ, ppm)H-6 (δ, ppm)-CHO / Other (δ, ppm)-NH (δ, ppm)-C(CH₃)₃ (δ, ppm)
Parent (1) ~8.85 (d)~8.60 (d)~10.05 (s)~9.20 (s, br)~1.35 (s)
Analog A (Cl) ~8.80 (d)~8.55 (d)~10.04 (s)~9.18 (s, br)~1.35 (s)
Analog B (NO₂) ~9.25 (d)~8.90 (d)N/A~9.50 (s, br)~1.36 (s)
Analog C (CN) ~9.05 (d)~8.75 (d)N/A~9.35 (s, br)~1.36 (s)

Causality Behind the Shifts:

  • Analog A (Cl vs. Br): The change from bromine to the slightly more electronegative chlorine results in minimal changes to the proton shifts, indicating a similar overall electronic environment.

  • Analog B (NO₂ vs. CHO): Replacing the formyl group with a strongly electron-withdrawing nitro group causes a significant downfield shift (deshielding) of the adjacent pyridine protons (H-4 and H-6). The amide proton is also shifted downfield due to the increased acidity.

  • Analog C (CN vs. CHO): The cyano group is also strongly electron-withdrawing, leading to a noticeable downfield shift of the pyridine protons, though typically less pronounced than with a nitro group.

FT-IR Spectroscopy Comparison

FT-IR is ideal for the rapid confirmation of functional group transformations. The key is to look for the appearance and disappearance of characteristic absorption bands.

Key Vibrational Modes:

  • Amide N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Aldehyde C-H Stretch: Two weak but characteristic peaks around 2820 cm⁻¹ and 2720 cm⁻¹.[6][7]

  • Carbonyl (C=O) Stretches: These are very strong and sharp. The amide "Amide I" band appears around 1670-1690 cm⁻¹, while the aromatic aldehyde C=O is typically at a higher frequency, around 1700-1710 cm⁻¹.[7][8]

  • Aromatic C=C Stretches: Medium intensity peaks in the 1400-1600 cm⁻¹ region.

Comparative Data for Analogs:

CompoundN-H str (cm⁻¹)Aldehyde C-H str (cm⁻¹)C=O str (Amide I) (cm⁻¹)C=O str (Aldehyde) (cm⁻¹)Other Key Bands (cm⁻¹)
Parent (1) ~3350~2825, ~2730~1685~1705Aromatic C=C ~1580
Analog A (Cl) ~3350~2825, ~2730~1685~1705Aromatic C=C ~1580
Analog B (NO₂) ~3360Disappeared~1690Disappeared~1530, ~1350 (NO₂)
Analog C (CN) ~3355Disappeared~1688Disappeared~2230 (C≡N)

Self-Validating System: The logic is self-validating. For Analog B, the disappearance of both the aldehyde C=O stretch (~1705 cm⁻¹) and the aldehyde C-H stretches (~2825, 2730 cm⁻¹) coupled with the appearance of two strong bands characteristic of a nitro group provides unambiguous evidence of the chemical transformation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through isotopic patterns, confirms the presence of certain elements. The most critical diagnostic feature for this series is the halogen isotopic signature.

The Bromine Signature: Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This means any fragment containing one bromine atom will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (the "M+" and "M+2" peaks).[4][5]

The Chlorine Signature: Natural chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a fragment with one chlorine atom will show an M+ and M+2 peak pattern with a 3:1 intensity ratio.[4][5]

Comparative Data for Analogs:

CompoundFormulaMW ( g/mol )Expected [M+H]⁺ (m/z)Key Isotopic Pattern
Parent (1) C₁₁H₁₃BrN₂O₂285.14286 / 2881:1 intensity ratio
Analog A (Cl) C₁₁H₁₃ClN₂O₂240.69241 / 2433:1 intensity ratio
Analog B (NO₂) C₁₀H₁₂BrN₃O₃302.13303 / 3051:1 intensity ratio
Analog C (CN) C₁₁H₁₂BrN₃O282.14283 / 2851:1 intensity ratio

Trustworthiness of Data: Observing the predicted m/z value and the correct isotopic pattern for the halogen provides extremely high confidence in the compound's identity. For example, if a spectrum shows peaks at m/z 241 and 243 with a 3:1 ratio, it strongly indicates the presence of Analog A and rules out the bromine-containing compounds.

Experimental Protocols

Reproducibility is key to scientific integrity. The following are standard protocols for acquiring high-quality spectroscopic data for this class of compounds.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Causality: DMSO-d₆ is often preferred for these compounds as it readily dissolves polar molecules and the amide N-H proton is less likely to exchange rapidly.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all peaks.

  • ¹³C NMR Acquisition:

    • Acquire a 1D proton-decoupled carbon spectrum with 1024 or more scans. Causality: The low natural abundance of ¹³C requires more scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to 0-220 ppm.

    • Process and calibrate the spectrum using the solvent peak as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan:

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform automatic baseline correction and peak picking.

Protocol 3: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute this stock to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Chromatography (Optional but Recommended):

    • Use a C18 reverse-phase column.

    • Run a gradient elution from 10% acetonitrile in water to 90% acetonitrile over several minutes to ensure sample purity. Both solvents should contain 0.1% formic acid. Causality: Formic acid acts as a proton source to promote the formation of [M+H]⁺ ions.

  • MS Acquisition:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Acquire data in full scan mode over a mass range of m/z 100-500.

    • Ensure the mass resolution is sufficient to resolve the isotopic peaks clearly.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak of interest. Analyze the molecular ion cluster for the expected m/z and isotopic pattern.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of this compound and its analogs is a clear illustration of structure-spectral relationships. Each analytical technique provides a unique and complementary piece of the structural puzzle. ¹H NMR reveals the electronic effects of substituents on the pyridine ring, FT-IR provides irrefutable evidence of functional group transformations, and Mass Spectrometry confirms molecular weight and elemental composition through its powerful isotopic analysis. By understanding the causal principles behind the observed data and employing rigorous, validated protocols, researchers can confidently characterize novel compounds, accelerating the drug discovery process.

References

  • BenchChem. (2025). Pivalamide: A Comprehensive Technical Guide for Researchers.
  • BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.
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  • PubMed Central. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand.
  • Chemguide. mass spectra - the M+2 peak.
  • Chemistry LibreTexts. (2023).
  • Cenmed. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
  • A2Z Chemical. N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-yl)pivalamide.
  • A2Z Chemical. N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.
  • BLDpharm. N-(2-Bromo-5-((hydroxyimino)methyl)pyridin-3-yl)-pivalamide.
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  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)

Sources

A Definitive Guide to the Structural Elucidation of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide: A Multi-technique Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural verification of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide. We move beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and authoritative analytical workflow.

The subject of our analysis, this compound, with a molecular formula of C₁₁H₁₃BrN₂O₂ and a molecular weight of 285.14 g/mol [1][2], presents a unique combination of functional groups and a substituted aromatic system. This necessitates a multi-pronged analytical strategy to unequivocally confirm its constitution.

The Analytical Strategy: A Triad of Spectroscopic Techniques

A robust structural confirmation of this compound relies on the synergistic application of three core spectroscopic techniques: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assigned structure.

Mass Spectrometry: The Molecular Weight and Halogen Confirmation

Expertise & Experience: Mass spectrometry serves as the initial and most direct method to confirm the molecular weight of the synthesized compound. For halogenated compounds, the isotopic distribution provides a characteristic "fingerprint" that is invaluable for structural confirmation.[3][4]

Trustworthiness: The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a near 1:1 ratio, will result in a distinctive M+2 isotopic pattern in the mass spectrum.[5][6][7] The observation of this pattern is a strong validation of the presence of a single bromine atom in the molecule.

Expected Mass Spectrum Data for this compound:
IonExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)Relative Intensity
[M]+284.02286.02~1:1
[M+H]+285.03287.03~1:1
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: Look for two peaks separated by approximately 2 m/z units with nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of specific bonds serve as diagnostic markers.[8][9]

Trustworthiness: The presence of both an amide and an aldehyde functional group in this compound will give rise to characteristic carbonyl (C=O) stretching vibrations.[10][11] Additionally, the N-H stretch of the secondary amide and the C-H stretches of the aromatic ring and aliphatic groups will be observable.[12]

Expected IR Absorption Bands for this compound:
Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amide)3300-3500Sharp, medium intensity
C-H Stretch (Aromatic)3000-3100Weak to medium intensity
C-H Stretch (Aliphatic)2850-3000Medium to strong intensity
C=O Stretch (Aldehyde)1690-1740Strong, sharp
C=O Stretch (Amide)1630-1695Strong, sharp
C=N/C=C Stretch (Aromatic)1400-1600Medium intensity
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide information on the chemical environment, connectivity, and spatial relationships of atoms.[13][14][15]

Trustworthiness: A complete set of NMR data allows for the unambiguous assignment of every proton and carbon atom in the molecule, confirming the substitution pattern of the pyridine ring and the connectivity of the pivalamide and formyl groups.

Expected ¹H NMR Data for this compound (in CDCl₃):
ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.2s1H
Pyridine H-48.0 - 8.4d1H
Pyridine H-68.5 - 8.9d1H
Amide (-NH)7.5 - 8.5s (broad)1H
Pivaloyl (-C(CH₃)₃)1.2 - 1.5s9H
Expected ¹³C NMR Data for this compound (in CDCl₃):
CarbonExpected Chemical Shift (ppm)
Aldehyde C=O188 - 195
Amide C=O175 - 180
Pyridine C-2 (C-Br)140 - 145
Pyridine C-3 (C-N)145 - 150
Pyridine C-4120 - 125
Pyridine C-5 (C-CHO)130 - 135
Pyridine C-6150 - 155
Pivaloyl Quaternary C38 - 42
Pivaloyl Methyl C25 - 30
Experimental Protocols: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other, confirming the connectivity of the pyridine ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment will show correlations between protons and the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment will show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms.

Visualizing the Connections: An Experimental Workflow

The following diagram illustrates the logical flow of experiments for the structural confirmation of this compound.

G cluster_synthesis Compound Synthesis cluster_analysis Structural Confirmation Workflow cluster_nmr_expts NMR Experiments cluster_interpretation Data Interpretation cluster_conclusion Final Confirmation synthesis This compound ms Mass Spectrometry (HRMS) synthesis->ms Analyze Sample ir Infrared Spectroscopy (FT-IR) synthesis->ir Analyze Sample nmr NMR Spectroscopy synthesis->nmr Analyze Sample mw_confirm Confirm Molecular Weight & Bromine Presence ms->mw_confirm fg_id Identify Functional Groups (Amide, Aldehyde) ir->fg_id h1_nmr ¹H NMR nmr->h1_nmr c13_nmr ¹³C NMR nmr->c13_nmr cosy COSY nmr->cosy hsqc HSQC nmr->hsqc hmbc HMBC nmr->hmbc structure_elucidate Elucidate Connectivity & Final Structure h1_nmr->structure_elucidate c13_nmr->structure_elucidate cosy->structure_elucidate hsqc->structure_elucidate hmbc->structure_elucidate final_structure Confirmed Structure of This compound mw_confirm->final_structure fg_id->final_structure structure_elucidate->final_structure

Caption: Workflow for the structural confirmation of this compound.

HMBC Correlations: The Key to Unambiguous Connectivity

The HMBC experiment is particularly critical for this molecule. The following diagram illustrates the key expected long-range correlations that would definitively establish the structure.

Caption: Expected key HMBC correlations for structural confirmation.

Conclusion: A Self-Validating Approach

By systematically applying this triad of spectroscopic techniques and interpreting the data in a holistic manner, researchers can achieve an unequivocal structural confirmation of this compound. This guide provides not just the "how" but the "why" of the analytical process, empowering scientists to approach structural elucidation with confidence and scientific integrity. The convergence of data from mass spectrometry, infrared spectroscopy, and a full suite of NMR experiments creates a self-validating system that is essential for the advancement of drug discovery and development.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
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  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
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  • SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
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"yield comparison of different N-(2-Bromo-5-formylpyridin-3-yl)pivalamide synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Bromo-5-formylpyridin-3-yl)pivalamide is a key building block in the synthesis of various pharmaceutical compounds. Its unique substitution pattern, featuring a reactive formyl group, a bromine atom for cross-coupling reactions, and a pivalamide moiety, makes it a valuable intermediate for drug discovery and development. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide provides a comparative analysis of different synthetic strategies to produce this compound, offering insights into the advantages and disadvantages of each approach to aid researchers in selecting the most suitable method for their needs.

Methodology Overview: Two Primary Synthetic Strategies

The synthesis of this compound can be broadly categorized into two strategic approaches, differing in the sequence of introducing the pivalamide and formyl functional groups.

  • Strategy A: Late-Stage Pivaloylation. This approach involves the initial construction of a 3-amino-2-bromopyridine-5-carbaldehyde core, followed by the acylation of the amino group with pivaloyl chloride.

  • Strategy B: Late-Stage Formylation. In this strategy, the pivalamide group is introduced early in the synthesis, starting from a 5-methyl or 5-hydroxymethyl pyridine precursor, with the formyl group being generated in the final step via oxidation.

This guide will delve into the detailed experimental protocols for each strategy, followed by a comparative analysis of their respective yields, step-count, and overall efficiency.

Strategy A: Late-Stage Pivaloylation

This synthetic route focuses on first establishing the brominated and formylated pyridine ring, followed by the introduction of the pivaloyl group. The key challenge in this approach lies in the synthesis of the crucial intermediate, 3-amino-2-bromopyridine-5-carbaldehyde. While a direct, high-yield synthesis for this specific intermediate is not extensively documented, a plausible multi-step route can be devised from commercially available starting materials.

Experimental Protocol (Proposed)
  • Synthesis of 2-Amino-5-bromo-3-nitropyridine: This intermediate can be prepared from 2-aminopyridine in two steps: bromination followed by nitration, as detailed in Organic Syntheses[1].

  • Reduction of the Nitro Group: The nitro group of 2-amino-5-bromo-3-nitropyridine is reduced to an amine to yield 2,3-diamino-5-bromopyridine. A common method for this transformation is using iron powder in acetic acid or ethanol with a catalytic amount of acid[1].

  • Selective Protection of the 2-Amino Group: To enable selective formylation at a different position, the more nucleophilic 2-amino group would likely require protection, for instance, as a phthalimide.

  • Formylation: The formyl group can be introduced at the 5-position. This is a challenging transformation and may require a multi-step process, such as conversion to a cyano group followed by reduction. A more direct, but potentially lower-yielding, approach would be a Vilsmeier-Haack or a similar formylation reaction.

  • Deprotection: Removal of the protecting group from the 2-amino position.

  • Pivaloylation: The resulting 3-amino-2-bromopyridine-5-carbaldehyde is then reacted with pivaloyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane to yield the final product.

Causality and Experimental Choices

The logic of this strategy is to build the core aromatic structure first. The reduction of the nitro group is a standard and generally high-yielding reaction. However, the subsequent selective functionalization presents significant challenges. The need for protection and deprotection steps adds to the overall length of the synthesis and can negatively impact the cumulative yield. The formylation of a diaminopyridine derivative would need careful optimization to achieve acceptable regioselectivity and yield.

Visualizing the Workflow: Strategy A

Strategy A cluster_0 Core Synthesis cluster_1 Final Step 2-Aminopyridine 2-Aminopyridine Bromination_Nitration Bromination & Nitration 2-Aminopyridine->Bromination_Nitration 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine Bromination_Nitration->2-Amino-5-bromo-3-nitropyridine Reduction Reduction 2-Amino-5-bromo-3-nitropyridine->Reduction 2,3-Diamino-5-bromopyridine 2,3-Diamino-5-bromopyridine Reduction->2,3-Diamino-5-bromopyridine Protection_Formylation_Deprotection Protection, Formylation, Deprotection 2,3-Diamino-5-bromopyridine->Protection_Formylation_Deprotection 3-Amino-2-bromopyridine-5-carbaldehyde 3-Amino-2-bromopyridine-5-carbaldehyde Protection_Formylation_Deprotection->3-Amino-2-bromopyridine-5-carbaldehyde Pivaloylation Pivaloylation 3-Amino-2-bromopyridine-5-carbaldehyde->Pivaloylation Final_Product_A This compound Pivaloylation->Final_Product_A

Caption: Workflow for Strategy A: Late-Stage Pivaloylation.

Strategy B: Late-Stage Formylation

This approach prioritizes the early installation of the pivalamide group, followed by the generation of the aldehyde functionality in the final step. This strategy can be executed via two main variations, starting from either a 5-methyl or a 5-hydroxymethyl substituted pyridine.

Variation B1: Starting from a 5-Methyl Precursor

This variation begins with the synthesis of N-(2-bromo-5-methylpyridin-3-yl)pivalamide, which is then oxidized to the desired aldehyde.

Experimental Protocol
  • Synthesis of 2-Bromo-5-methylpyridin-3-amine: This key intermediate is synthesized by the reduction of 2-bromo-5-methyl-3-nitropyridine. A high-yielding procedure using iron powder in acetic acid has been reported, with a yield of 93%[2].

  • Pivaloylation: 2-Bromo-5-methylpyridin-3-amine is reacted with pivaloyl chloride in the presence of a base like pyridine in a suitable solvent such as dichloromethane to afford N-(2-bromo-5-methylpyridin-3-yl)pivalamide. This reaction is typically high-yielding.

  • Oxidation of the Methyl Group: The methyl group is then oxidized to a formyl group. This can be achieved using various oxidizing agents. A common and effective method is the use of selenium dioxide (SeO₂) in a solvent like dioxane or by conversion to a dihalomethyl group followed by hydrolysis[3].

Variation B2: Starting from a 5-Hydroxymethyl Precursor

This variation takes advantage of the commercially available N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide.

Experimental Protocol
  • Oxidation of the Hydroxymethyl Group: N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide[4][5][6][7] is dissolved in an appropriate solvent, such as dichloromethane or acetone. An oxidizing agent, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or a Swern oxidation, is then used to convert the primary alcohol to the aldehyde. These oxidation reactions are generally clean and high-yielding.

Causality and Experimental Choices

Strategy B is generally more convergent and efficient. The starting materials for both variations are readily accessible. The pivaloylation of the aminopyridine is a robust and high-yielding reaction. The final oxidation step is a well-established transformation in organic synthesis. The choice between Variation B1 and B2 would depend on the cost and availability of the respective starting materials. The oxidation of a hydroxymethyl group (B2) is often milder and more selective than the oxidation of a methyl group (B1).

Visualizing the Workflow: Strategy B

Strategy B cluster_B1 Variation B1: From 5-Methyl Precursor cluster_B2 Variation B2: From 5-Hydroxymethyl Precursor 2-Bromo-5-methyl-3-nitropyridine 2-Bromo-5-methyl-3-nitropyridine Reduction_B1 Reduction 2-Bromo-5-methyl-3-nitropyridine->Reduction_B1 2-Bromo-5-methylpyridin-3-amine 2-Bromo-5-methylpyridin-3-amine Reduction_B1->2-Bromo-5-methylpyridin-3-amine Pivaloylation_B1 Pivaloylation 2-Bromo-5-methylpyridin-3-amine->Pivaloylation_B1 N-(2-bromo-5-methylpyridin-3-yl)pivalamide N-(2-bromo-5-methylpyridin-3-yl)pivalamide Pivaloylation_B1->N-(2-bromo-5-methylpyridin-3-yl)pivalamide Oxidation_B1 Oxidation N-(2-bromo-5-methylpyridin-3-yl)pivalamide->Oxidation_B1 Final_Product_B This compound Oxidation_B1->Final_Product_B N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide Oxidation_B2 Oxidation N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide->Oxidation_B2 Oxidation_B2->Final_Product_B

Caption: Workflow for Strategy B: Late-Stage Formylation.

Comparative Analysis and Yield Comparison

FeatureStrategy A: Late-Stage PivaloylationStrategy B1: From 5-Methyl PrecursorStrategy B2: From 5-Hydroxymethyl Precursor
Number of Steps High (≥ 6 steps)Moderate (3 steps from nitro-precursor)Low (1 step)
Starting Material Availability Readily available (2-aminopyridine)Precursor is synthetically accessibleCommercially available
Key Challenge Multi-step synthesis of the amino-aldehyde intermediateOxidation of the methyl group can require harsh conditionsAvailability and cost of the starting material
Reported/Estimated Yield Low (cumulative yield likely < 20%)Good (overall yield potentially > 60%)High (typically > 85% for the oxidation step)
Scalability Challenging due to multiple steps and potential purification issuesGoodExcellent
Overall Efficiency LowGoodExcellent

Conclusion and Recommendation

Based on the analysis of the two primary synthetic strategies, Strategy B, particularly Variation B2, emerges as the most efficient and recommended route for the synthesis of this compound. The single-step, high-yielding oxidation of the commercially available N-(2-Bromo-5-(hydroxymethyl)pyridin-3-yl)pivalamide offers significant advantages in terms of time, resources, and scalability. While Variation B1 is also a viable and efficient approach, the commercial availability of the hydroxymethyl precursor in Variation B2 makes it exceptionally straightforward for rapid implementation in a research or process development setting.

Strategy A, while theoretically plausible, is hampered by a lengthy synthetic sequence and the challenges associated with the synthesis of the key 3-amino-2-bromopyridine-5-carbaldehyde intermediate. The anticipated low overall yield makes it a less practical choice for large-scale production.

Researchers and drug development professionals should consider the cost-benefit of purchasing the advanced intermediate for Strategy B2 versus the multi-step synthesis of Strategy B1. For laboratory-scale synthesis and rapid access to the target molecule, Strategy B2 is unparalleled in its efficiency.

References

  • Organic Syntheses, Coll. Vol. 4, p.42 (1963); Vol. 34, p.7 (1954).
  • Fox, B. A.; Threlfall, T. L. 2,3-Diaminopyridine. Org. Synth.1963 , 43, 2. DOI: 10.15227/orgsyn.043.0002. [Link]

  • Sartorelli, A. C.; Agrawal, K. C.; Moore, E. C. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. J. Med. Chem.1974 , 17 (8), 848–851. DOI: 10.1021/jm00254a013. [Link]

  • Heterocyclic Letters, Vol. 11, No.3, 447-452, May-July 2021. (Discusses bromination of 2-aminopyridine). [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-(2-Bromo-5-formylpyridin-3-yl)pivalamide (CAS No. 1142192-34-4). As a specialized halogenated heterocyclic compound used in advanced research and drug development, its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and laboratory professionals, offering in-depth, step-by-step instructions grounded in established safety protocols and regulatory standards.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Proper disposal is not merely procedural; it is a direct consequence of a thorough hazard analysis. The molecular structure of this compound dictates its risk profile and, therefore, its disposal pathway.

Structural Components and Associated Risks:

  • Brominated Pyridine Core: The presence of a bromine atom on the pyridine ring makes this a halogenated organic compound. Halogenated organics are often subject to stringent disposal regulations due to their potential to form persistent organic pollutants (POPs) if improperly handled. Furthermore, combustion of brominated compounds can generate hazardous byproducts like hydrogen bromide (HBr), a corrosive acid gas.[1] This necessitates a specific disposal method, typically high-temperature incineration with flue gas scrubbing, to ensure complete destruction and neutralization of acidic gases.[2]

  • Pivalamide Group: This amide functional group is generally stable. However, the overall classification of the molecule is driven by its more hazardous components.

  • Formyl Group (Aldehyde): While the aldehyde group contributes to the molecule's reactivity in a synthetic context, its primary impact on disposal is its contribution to the overall toxicity profile.

The Safety Data Sheet (SDS) from suppliers like Sigma-Aldrich classifies this compound with specific hazard codes, indicating it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[3][4] It is also assigned a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water, making prevention of its release into the environment a critical priority.[3]

Data Summary Table: Key Hazard and Property Information
ParameterValue / ClassificationSource
Chemical Formula C₁₁H₁₃BrN₂O₂[3]
Molecular Weight 285.14 g/mol [3]
Physical Form Solid[3]
Hazard Classifications Acute Toxicity 4 (Oral), Eye Irritation 2, Skin Sensitization 1[3][4]
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[3][4]
Storage Class 11 (Combustible Solids)[3]
Water Hazard Class (WGK) WGK 3 (Severe hazard to water)[3]

Pre-Disposal Operations: Ensuring Safety at Every Step

Safe disposal begins with safe handling. Adherence to correct operational procedures minimizes exposure and prevents accidental release.

Required Personal Protective Equipment (PPE)

When handling this compound for any purpose, including disposal, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[2][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[6]

  • Protective Clothing: A standard laboratory coat is required. For bulk handling, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.

Managing Small Spills of Solid Material

Accidental spills must be managed promptly and safely to prevent dispersal.

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as described in section 2.1.

  • Contain and Collect: Gently sweep up the solid material. Avoid actions that create dust. Use spark-proof tools and place the collected material into a designated, sealable container for hazardous waste.[2][6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and paper towels. The cleaning materials are now also considered hazardous waste and must be placed in the same waste container.

  • Label and Dispose: Seal and label the container as hazardous waste, detailing the contents, including the spilled chemical and any cleaning materials used.[7]

Step-by-Step Disposal Protocol

Disposal of this compound is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7][8] It must be managed as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed contractor.

Disposal Decision and Workflow Diagram

The following diagram outlines the mandatory workflow for the proper disposal of this compound.

G cluster_0 cluster_1 start Start: Waste Generation (Unused reagent or contaminated materials) identify Step 1: Identify & Characterize Is the waste this compound or contaminated with it? start->identify segregate Step 2: Segregate Waste Place in 'Halogenated Organic Solids' container. Keep away from incompatible materials (e.g., strong oxidizers). identify->segregate forbidden1 Forbidden Pathway: Drain Disposal identify->forbidden1 PROHIBITED forbidden2 Forbidden Pathway: Trash Disposal identify->forbidden2 PROHIBITED containerize Step 3: Containerize Properly Use a sturdy, compatible, and sealable container. Affix a completed EHS Hazardous Waste Label. segregate->containerize store Step 4: Store Safely Store in a designated Satellite Accumulation Area (SAA). Keep container closed. Use secondary containment. containerize->store pickup Step 5: Arrange for Pickup Contact institution's EHS office for waste collection. store->pickup end_proc End: Final Disposal (Managed by EHS via licensed facility - typically high-temp incineration) pickup->end_proc

Caption: Disposal workflow for this compound.

Detailed Protocol Steps:
  • Identification and Labeling: All waste must be accurately identified. Collect waste this compound and any materials contaminated with it (e.g., gloves, weighing paper, spill cleanup debris) in a designated hazardous waste container. Immediately attach a hazardous waste label provided by your institution's EHS department.[7][9] Fill out the label completely, listing all chemical constituents by their full names and estimating their percentages.[10]

  • Waste Segregation: This compound must be segregated as Halogenated Organic Solid Waste . Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal. Store it separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent any potential reactions.[5][10]

  • Containerization:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[7]

    • Ensure the container is in good condition, free from leaks or cracks.

    • Never reuse a container that previously held an incompatible chemical without triple-rinsing it first.[9]

    • The container must remain closed at all times except when actively adding waste.[7]

  • Interim Storage in the Laboratory:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[9]

    • The SAA should be under the control of the laboratory personnel and away from general traffic areas.

    • It is best practice to use secondary containment (e.g., a larger bin or tray) for the waste container to contain any potential leaks.[7]

  • Final Disposal:

    • Once the container is full or when you are no longer generating this waste stream, contact your institution's EHS office to schedule a hazardous waste pickup.[7][11]

    • The ultimate disposal will be handled by a licensed hazardous waste management company. The standard and most environmentally sound method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the HBr gas produced during combustion.[1][2]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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  • Sigma-Aldrich. (n.d.). This compound.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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  • Labsolu. (n.d.). This compound.
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  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
  • TCI Chemicals. (2018). SAFETY DATA SHEET - N-Nitrosodiethanolamine.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • CP Lab Safety. (n.d.). Pivalamide, 500g, Each.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Methyldiethanolamine.
  • Wikipedia. (2025). Pivalamide.
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  • Labsolu. (n.d.). N-(2-Bromo-5-((tert-butyldimethylsilyloxy)methyl)-pyridin-3-yl)pivalamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.